molecular formula C4H10S<br>CH3(CH2)3SH<br>C4H10S B090362 1-Butanethiol CAS No. 109-79-5

1-Butanethiol

Cat. No.: B090362
CAS No.: 109-79-5
M. Wt: 90.19 g/mol
InChI Key: WQAQPCDUOCURKW-UHFFFAOYSA-N
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Description

1-Butanethiol is a volatile organosulfur compound that serves as a valuable reagent in scientific research, primarily functioning as a nucleophile in organic synthesis to facilitate the formation of carbon-sulfur bonds. Its mechanism of action involves substitution reactions with electrophiles, enabling the introduction of a thiol group into target molecules for the functionalization of existing structures or the creation of novel thioethers and other sulfur-containing derivatives. In experimental contexts, this compound is employed as a model gaseous analyte for the development and testing of fast-responding membrane-free amperometric gas sensors. It also acts as a key nucleophile in reactivity studies that model molecular initiating events (MIEs) in toxicology. In these studies, it serves as a surrogate for the thiol groups of cysteine in proteins, helping to characterize the rate and mechanism of haptenation reactions for predictive risk assessments of electrophilic chemicals. This application provides essential data for understanding adverse outcome pathways related to skin sensitization and other toxicities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAQPCDUOCURKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S, Array
Record name BUTYL MERCAPTAN
Source CAMEO Chemicals
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Record name n-BUTYL MERCAPTAN
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Related CAS

23601-34-5 (mercury(+2) salt), 36169-16-1 (tin(+2) salt), 4779-86-6 (hydrochloride salt)
Record name 1-Butyl mercaptan
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DSSTOX Substance ID

DTXSID6026824
Record name 1-Butanethiol
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Molecular Weight

90.19 g/mol
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Physical Description

Butyl mercaptan appears as a clear, colorless liquid with a strong skunk-like odor. Flash point in range -18 to 43 °F. Less dense than water and slightly soluble in water. Vapors heavier than air., Liquid, Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with garlic or skunk-like odour, Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor.
Record name BUTYL MERCAPTAN
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Record name n-BUTYL MERCAPTAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/513/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name BUTYL MERCAPTAN (BUTANETHIOL)
Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl mercaptan
Source The National Institute for Occupational Safety and Health (NIOSH)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

229.3 °F at 760 mmHg (USCG, 1999), 97.2 - 101.7 °C, Forms azeotropic mixture with butyl alcohol (bp: 97.8 °C; 85.16% butanethiol) & with butyl alcohol and water; mobile, 98.50 °C. @ 760.00 mm Hg, 98 °C, 209 °F
Record name BUTYL MERCAPTAN
Source CAMEO Chemicals
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-BUTYL MERCAPTAN
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Record name 1-Butanethiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-BUTYL MERCAPTAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name BUTYL MERCAPTAN (BUTANETHIOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/102
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl mercaptan
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0083.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

55 °F (USCG, 1999), 2 °C, 35 °F (2 °C) (Closed cup), 2 °C c.c., 55 °F, 35 °F
Record name BUTYL MERCAPTAN
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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Record name 1-BUTYL MERCAPTAN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYL MERCAPTAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name BUTYL MERCAPTAN (BUTANETHIOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/102
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl mercaptan
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0083.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.06 % (NIOSH, 2023), Slightly soluble in chloroform, Very soluble in alcohol, ether, liquid hydrogen sulfide, In water, 595 mg/L at 25 °C, 0.597 mg/mL at 20 °C, Solubility in water, g/100ml: 0.06, 0.6 g in 100 ml water; slightly soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol), 0.06%
Record name BUTYL MERCAPTAN
Source CAMEO Chemicals
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Record name 1-BUTYL MERCAPTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Butanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-BUTYL MERCAPTAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name 1-Butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/513/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name n-Butyl mercaptan
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0083.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83679 at 25 °C/4 °C, Relative density (water = 1): 0.83, 0.842-0.847, 0.83
Record name BUTYL MERCAPTAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/286
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 1-BUTYL MERCAPTAN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYL MERCAPTAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name 1-Butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/513/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name BUTYL MERCAPTAN (BUTANETHIOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/102
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl mercaptan
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0083.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.1 (Air = 1), Relative vapor density (air = 1): 3.1
Record name 1-BUTYL MERCAPTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYL MERCAPTAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

35 mmHg (NIOSH, 2023), 45.5 [mmHg], 45.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.0, 35 mmHg
Record name BUTYL MERCAPTAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/286
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Butanethiol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/184
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-BUTYL MERCAPTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYL MERCAPTAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BUTYL MERCAPTAN (BUTANETHIOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/102
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl mercaptan
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0083.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid, Mobile liquid

CAS No.

109-79-5
Record name BUTYL MERCAPTAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/286
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butanethiol
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Melting Point

-176.2 °F (USCG, 1999), -115.9 °C, -119 °C, -116 °C, 176.2 °F, -176 °F
Record name BUTYL MERCAPTAN
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Butanethiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanethiol, also known as n-butyl mercaptan, is a volatile organosulfur compound with the chemical formula C₄H₁₀S.[1] It is a colorless to pale-yellow liquid at room temperature, recognized by its potent and distinctively unpleasant odor, often described as skunk-like or garlic-like.[2][3] This intense odor is detectable at extremely low concentrations, with a reported threshold as low as 1.4 parts per billion (ppb).[4] While its primary applications are industrial, serving as a solvent, an intermediate in the synthesis of pesticides and herbicides, and notably as an odorant for natural gas to enable leak detection, its well-defined chemical properties and reactivity make it a subject of interest in various research contexts.[1][2][5]

This guide provides a comprehensive overview of the chemical structure and properties of this compound, tailored for a technical audience. It includes a summary of its physicochemical and spectroscopic data, general experimental methodologies for their determination, and a discussion of its chemical structure and reactivity.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These characteristics are fundamental to its handling, application, and safety considerations.

General and Physicochemical Properties
PropertyValueReference(s)
IUPAC Name Butane-1-thiol[4][6]
Synonyms n-Butyl mercaptan, 1-Mercaptobutane, Thiobutyl alcohol[4][6]
CAS Number 109-79-5[2][7]
EC Number 203-705-3[7]
Molecular Formula C₄H₁₀S[1][8]
Molecular Weight 90.19 g/mol [1][7]
Appearance Colorless to pale-yellow liquid[1][3]
Odor Strong, skunk-like, garlic-like[2][3][4]
Density 0.842 g/mL at 25 °C[1][7]
Boiling Point 98.2 °C (208.8 °F; 371.3 K)[4]
Melting Point -115.8 °C (-176.4 °F; 157.3 K)[4][7]
Flash Point 2 °C (35 °F) (Closed cup)[2][3][4]
Vapor Pressure 35 mmHg at 20 °C; 83 mmHg at 37.7 °C[4][7]
Vapor Density 3.1 (vs air)[7][9]
Solubility in Water 0.06 g/100 mL (0.06%) at 20 °C (Slightly soluble)[1][3][4]
Solubility in Organics Very soluble in alcohol and ether[3]
Refractive Index (n²⁰/D) 1.443 - 1.444[3][7]
Safety and Flammability Data
PropertyValue / InformationReference(s)
Classification Highly Flammable Liquid (Category 2)[10][11]
Hazards Harmful if swallowed or inhaled. Causes skin, eye, and respiratory tract irritation.[1][10][12]
NFPA 704 Rating Health: 2; Flammability: 3; Instability: 0[4]
Lower Explosion Limit Not Available (N/A)[13]
Upper Explosion Limit Not Available (N/A)[13]
Autoignition Temp. Not Available[13]

Molecular Structure

This compound consists of a four-carbon butyl group attached to a sulfhydryl (thiol) group (-SH). The molecule has a linear, flexible butane (B89635) chain. The key structural identifiers are provided in the table below.

Structural and Spectroscopic Identifiers
Identifier TypeValueReference(s)
SMILES CCCCS[4][7]
InChI 1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3[6][7]
InChIKey WQAQPCDUOCURKW-UHFFFAOYSA-N[6][7]
¹H NMR (CDCl₃, 90 MHz) δ 2.52 (q, 2H, -CH₂-SH), δ 1.59 (m, 2H, -CH₂-), δ 1.43 (m, 2H, -CH₂-), δ 0.92 (t, 3H, -CH₃), δ 1.32 (t, 1H, -SH)[14]
Key Mass Spec Fragments (m/z) 90 (M+), 56, 47, 41, 29, 27[14]
Key IR Absorptions S-H stretch near 2550 cm⁻¹, C-H stretches near 2870-2960 cm⁻¹[15][16]

Experimental Protocols

Detailed, step-by-step experimental protocols for determining physicochemical properties are typically governed by international standards (e.g., ASTM, ISO, OECD). While the specific documents require subscriptions, the general methodologies are outlined below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, a standard method such as OECD Test Guideline 103 or ASTM D1078 would be employed.

  • Principle: A small amount of the liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a calibrated thermometer or thermocouple. The atmospheric pressure is recorded simultaneously, and the boiling point can be corrected to standard pressure (101.325 kPa) if necessary.

  • Apparatus: Distillation flask, condenser, calibrated thermometer/thermocouple, heating mantle, and a barometer.

  • Procedure (General):

    • The apparatus is assembled. The flask is charged with the this compound sample and boiling chips.

    • The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the flask.

    • Cooling water is circulated through the condenser.

    • The sample is heated gently until it begins to boil.

    • The heating rate is adjusted so that the condensate drips from the condenser at a steady rate (e.g., 1-2 drops per second).

    • The temperature is recorded when it becomes stable. This stable temperature is the boiling point at the measured atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance. For liquids like this compound, this is commonly measured using a pycnometer, hydrometer, or an oscillating U-tube density meter (as per ASTM D4052 or ISO 12185).

  • Principle (Oscillating U-tube): An oscillating U-shaped tube is filled with the sample liquid. The density of the liquid is determined from the change in the natural frequency of oscillation of the tube when it is filled with the sample compared to when it is filled with a reference substance of known density (e.g., air and pure water). The measurement is highly dependent on temperature, which must be precisely controlled.

  • Apparatus: Digital density meter with an oscillating U-tube, and a constant temperature bath.

  • Procedure (General):

    • The instrument is calibrated using dry air and high-purity water at the desired temperature (e.g., 25 °C).

    • The sample of this compound is injected into the measurement cell, ensuring no air bubbles are present.

    • The instrument measures the oscillation period of the U-tube containing the sample.

    • Using the calibration data, the instrument's software calculates and displays the density of the sample.

Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of atomic nuclei.

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (like ¹H) absorb energy at specific frequencies (chemical shifts) depending on their local electronic environment. The splitting of signals (spin-spin coupling) provides information about adjacent nuclei.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) may be added. The solution is transferred to a thin NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the ¹H NMR spectrum is acquired. Key parameters include the number of scans, pulse width, and relaxation delay. The resulting Free Induction Decay (FID) is then Fourier transformed to produce the frequency-domain spectrum.

Chemical Reactivity and Synthesis

The chemistry of this compound is dominated by its thiol (-SH) functional group. This group is nucleophilic and mildly acidic, making it susceptible to oxidation and reaction with bases and electrophiles.

Key Reactions
  • Oxidation: Thiols can be oxidized to various products. Mild oxidation (e.g., with I₂ or H₂O₂) yields disulfides. Stronger oxidizing agents (e.g., KMnO₄, HNO₃) can produce sulfonic acids.

    • 2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O (Disulfide formation)

  • Thiolate Formation (Acidity): The thiol proton is weakly acidic (pKa ≈ 10-11) and can be deprotonated by strong bases (like NaOH) to form a thiolate anion (RS⁻). Thiolates are excellent nucleophiles.

    • R-SH + NaOH → R-S⁻Na⁺ + H₂O

  • Nucleophilic Substitution: As a potent nucleophile, the thiolate anion readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides).

    • R-S⁻ + R'-X → R-S-R' + X⁻

Synthesis Pathway

A common industrial synthesis of this compound involves the reaction of 1-butene (B85601) with hydrogen sulfide, typically catalyzed by UV light or other radical initiators. This proceeds via an anti-Markovnikov addition mechanism.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 1-Butene 1-Butene (CH₃CH₂CH=CH₂) Reaction Free-Radical Addition (Anti-Markovnikov) 1-Butene->Reaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction This compound This compound (CH₃CH₂CH₂CH₂SH) Reaction->this compound UV Light or Initiator

Caption: Synthesis of this compound from 1-butene and hydrogen sulfide.

Experimental Workflow Example

This compound is used as a model analyte for developing gas sensors due to its volatility and strong odor.[7] The workflow below illustrates a typical process for testing a new gas sensor's response to this compound.

Sensor_Workflow A Sensor Fabrication & Characterization B Establish Baseline (Inert Gas Flow, e.g., N₂) A->B D Introduce Analyte (Mix with Inert Gas at Known Concentration) B->D C Prepare this compound Gas (Certified Standard or Permeation Tube) C->D E Data Acquisition (Measure Sensor Response vs. Time) D->E F Purge System (Flow Inert Gas to Return to Baseline) E->F G Data Analysis (Sensitivity, Response Time, Recovery) E->G H Repeat (B-F) (For Different Concentrations) F->H H->B Next Concentration

Caption: Workflow for evaluating a gas sensor's performance using this compound.

Conclusion

This compound is a chemically straightforward yet important industrial compound. Its properties are well-characterized, stemming from the interplay between its nonpolar butyl chain and its reactive thiol group. A thorough understanding of its physicochemical data, structure, and reactivity is essential for its safe handling and effective use in both industrial applications and specialized research settings, such as the development of chemical sensors or as a reagent in organic synthesis. The methodologies for characterizing this compound are well-established, providing a solid foundation for its application in scientific and developmental work.

References

An In-depth Technical Guide to the Physical Properties of 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 1-Butanethiol (CAS: 109-79-5), also known as n-butyl mercaptan. The information is presented for use in research, industrial applications, and safety assessments. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for key physical property measurements are provided.

General and Chemical Properties

This compound is a volatile, colorless to pale yellow liquid organosulfur compound with the chemical formula C₄H₁₀S.[1][2][3] Its most notable characteristic is an extremely strong and pungent odor, often described as skunk-like, garlic-like, or cabbage-like.[2][3][4] This potent smell is detectable by the human nose at concentrations as low as 1.4 parts per billion (ppb).[2] Due to this property, it is widely used as an odorant for natural gas to enable leak detection.[1][4] It also serves as an industrial solvent and a chemical intermediate in the synthesis of insecticides and herbicides.[1][2][4]

The reactivity of this compound is primarily dictated by its thiol (-SH) functional group.[4] It is classified as a highly flammable liquid and its vapors can form explosive mixtures with air.[4][5]

Quantitative Physical and Chemical Data

The following tables summarize the key physical and chemical data for this compound.

Table 1: General Identification and Molecular Properties
PropertyValueReference
IUPAC Name Butane-1-thiol[2]
Synonyms n-Butyl mercaptan, 1-Mercaptobutane[2][6][7]
CAS Number 109-79-5[4][8]
Molecular Formula C₄H₁₀S[1][2][3]
Molecular Weight 90.19 g/mol [1][8][9]
Appearance Colorless to pale yellow liquid[1][3][9]
Odor Strong, skunk-like, garlic-like[1][2][3][4]
Odor Threshold 1.4 ppb[2]
Table 2: Thermodynamic and Physical Properties
PropertyValueConditionsReference
Boiling Point 98.2 °Cat 760 mmHg[2][10]
Melting Point -115.8 °C[2]
Density 0.842 g/mLat 25 °C[1][8][10]
Solubility in Water 0.06 g / 100 mL (Slightly soluble)at 20 °C[1][2][11]
Vapor Pressure 35 mmHgat 20 °C[2]
83 mmHgat 37.7 °C[8]
Vapor Density 3.1(vs air)[8]
Refractive Index (n_D) 1.443at 20 °C[8]
Flash Point 2 °C (35 °F)Closed cup[2][4][11]
Octanol/Water Partition Coefficient (logP) 2.28[12]

Experimental Protocols for Property Determination

The following sections detail standard laboratory methodologies for determining key physical properties of liquid compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[13]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a sample is heated, and the temperature at which a continuous stream of bubbles ceases and the liquid is drawn into an inverted capillary tube upon cooling is recorded as the boiling point.[13]

Methodology:

  • A small amount (approx. 0.5 mL) of this compound is placed into a small glass vial or Durham tube.[13]

  • A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid sample.[13]

  • The vial is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[13]

  • The entire assembly is placed into a Thiele tube containing mineral oil, ensuring the sample is immersed but the vial's opening is above the oil level.[13][14]

  • The side arm of the Thiele tube is gently and continuously heated with a burner. This design promotes even heat circulation.[13]

  • Heating continues until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates the temperature is just above the boiling point.[13]

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature recorded the instant the bubbling stops and the liquid is drawn back into the capillary tube.[13]

  • The atmospheric pressure should be recorded alongside the boiling point, as it affects the measurement.[13]

G A 1. Fill vial with ~0.5 mL of this compound B 2. Insert inverted capillary tube A->B C 3. Attach vial to thermometer B->C D 4. Place assembly in Thiele tube C->D E 5. Heat side arm of Thiele tube D->E F 6. Observe continuous stream of bubbles E->F G 7. Remove heat and allow to cool F->G H 8. Record temperature when liquid enters capillary G->H

Boiling Point Determination Workflow
Density Determination

Principle: Density is the ratio of mass to volume (ρ = m/V). The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance.[15][16]

Methodology:

  • Measure the mass of a clean, dry measuring cylinder or pycnometer using an electronic balance and record the value.[16][17]

  • Carefully add a specific volume of this compound (e.g., 10 mL) to the measuring cylinder. Read the volume precisely from the bottom of the meniscus.[16][17]

  • Measure the combined mass of the measuring cylinder and the this compound sample.[16][17]

  • Subtract the mass of the empty cylinder from the combined mass to determine the mass of the this compound.[16]

  • Calculate the density by dividing the mass of the liquid by the measured volume.

  • The procedure should be repeated multiple times to ensure accuracy, and the average value should be reported. The temperature at which the measurement is made must be recorded as density is temperature-dependent.[17]

G cluster_0 Mass Measurement cluster_1 Volume Measurement A 1. Weigh empty, dry measuring cylinder (m1) C 3. Weigh cylinder with liquid (m2) A->C D 4. Calculate liquid mass (m = m2 - m1) C->D E 5. Calculate Density (ρ = m / V) D->E B 2. Add known volume (V) of this compound B->C

Liquid Density Determination Workflow
Refractive Index Measurement

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is measured using a refractometer, which typically works by measuring the critical angle of refraction between a prism of known refractive index and the sample.[18][19][20]

Methodology (using an Abbe Refractometer):

  • Ensure the prism surfaces of the Abbe refractometer are clean. Clean with a soft tissue using acetone (B3395972) or ethanol (B145695) and allow to dry completely.[19]

  • Calibrate the instrument using a standard with a known refractive index, such as distilled water.

  • Using a dropper, apply 2-3 drops of this compound onto the surface of the lower prism.[19]

  • Close the prisms together gently to spread the liquid into a thin film.

  • Allow light to pass through the sample by adjusting the mirror. Look through the eyepiece.[19]

  • Rotate the coarse adjustment knob until the light and dark fields become visible in the eyepiece.

  • Adjust the chromaticity screw to eliminate any color fringe at the boundary, resulting in a sharp, clear borderline.

  • Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.[19]

  • Read the refractive index value from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.

G A 1. Clean and calibrate refractometer prisms B 2. Apply 2-3 drops of This compound to prism A->B C 3. Close prisms and adjust light source B->C D 4. Rotate knobs to bring boundary into view C->D E 5. Sharpen boundary (remove color) using chromaticity control D->E F 6. Align boundary with crosshairs E->F G 7. Read refractive index and temperature F->G

Refractive Index Measurement Workflow

Safety and Handling

This compound is a hazardous chemical. It is highly flammable and harmful if swallowed or inhaled.[5][21] It causes irritation to the skin, eyes, and respiratory tract.[2][5][6] Exposure can lead to symptoms such as headache, nausea, vomiting, and weakness.[6][22] Handling should be performed in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] All ignition sources must be avoided, and containers should be kept tightly closed and stored in a cool, dry, well-ventilated area designated for flammable liquids.[5][6]

References

An In-depth Technical Guide to the Synthesis of n-Butyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for n-butyl mercaptan (butane-1-thiol), a crucial intermediate in the pharmaceutical and chemical industries. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

N-butyl mercaptan (CH₃(CH₂)₃SH), also known as butane-1-thiol, is a volatile, colorless liquid with a characteristic strong, skunk-like odor. It serves as a versatile chemical intermediate in the synthesis of various pharmaceuticals, pesticides, and as an odorant for natural gas. The sulfhydryl (-SH) group's reactivity makes it a valuable synthon for introducing sulfur-containing moieties into organic molecules. This guide explores the most common and effective laboratory and industrial scale synthesis routes.

Core Synthesis Pathways

There are several established methods for the synthesis of n-butyl mercaptan, each with its own advantages and disadvantages concerning starting materials, reaction conditions, yield, and purity. The most prominent pathways include:

  • Nucleophilic Substitution of Alkyl Halides: A versatile laboratory-scale method involving the reaction of a 1-halobutane with a sulfur nucleophile.

  • Reaction of 1-Butanol with Hydrogen Sulfide: A common industrial method that can be performed in the vapor phase over a solid catalyst.

  • Free-Radical Addition of Hydrogen Sulfide to 1-Butene: A widely used industrial process, often initiated by UV radiation.

These pathways are summarized and compared in the following sections.

Nucleophilic Substitution of 1-Halobutanes

This approach is one of the most common laboratory methods for preparing n-butyl mercaptan. It involves the SN2 reaction of a 1-halobutane (typically 1-bromobutane (B133212) or 1-iodobutane) with a sulfur-containing nucleophile.

Reaction with Sodium Hydrosulfide

A direct and efficient method for the synthesis of thiols.

Reaction Pathway:

G 1-Bromobutane 1-Bromobutane n-Butyl Mercaptan n-Butyl Mercaptan 1-Bromobutane->n-Butyl Mercaptan Ethanol, Reflux Sodium Hydrosulfide (NaSH) Sodium Hydrosulfide (NaSH) Sodium Hydrosulfide (NaSH)->n-Butyl Mercaptan Sodium Bromide (NaBr) Sodium Bromide (NaBr) G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Hydrolysis 1-Bromobutane 1-Bromobutane S-Butylisothiouronium Bromide S-Butylisothiouronium Bromide 1-Bromobutane->S-Butylisothiouronium Bromide Ethanol, Reflux Thiourea Thiourea Thiourea->S-Butylisothiouronium Bromide S-Butylisothiouronium Bromide_2 S-Butylisothiouronium Bromide n-Butyl Mercaptan n-Butyl Mercaptan S-Butylisothiouronium Bromide_2->n-Butyl Mercaptan Water, Reflux NaOH NaOH NaOH->n-Butyl Mercaptan G 1-Butanol 1-Butanol n-Butyl Mercaptan n-Butyl Mercaptan 1-Butanol->n-Butyl Mercaptan γ-Alumina/Catalyst, 300-400°C Hydrogen Sulfide (H₂S) Hydrogen Sulfide (H₂S) Hydrogen Sulfide (H₂S)->n-Butyl Mercaptan Water (H₂O) Water (H₂O) G 1-Butene 1-Butene n-Butyl Mercaptan n-Butyl Mercaptan 1-Butene->n-Butyl Mercaptan UV light or Radical Initiator Hydrogen Sulfide (H₂S) Hydrogen Sulfide (H₂S) Hydrogen Sulfide (H₂S)->n-Butyl Mercaptan G Gas Inlet (1-Butene, H₂S) Gas Inlet (1-Butene, H₂S) Photochemical Reactor Photochemical Reactor Gas Inlet (1-Butene, H₂S)->Photochemical Reactor Condenser Condenser Photochemical Reactor->Condenser UV Lamp UV Lamp UV Lamp->Photochemical Reactor Collection Flask Collection Flask Condenser->Collection Flask Purification (Distillation) Purification (Distillation) Collection Flask->Purification (Distillation) Pure n-Butyl Mercaptan Pure n-Butyl Mercaptan Purification (Distillation)->Pure n-Butyl Mercaptan

1-Butanethiol (CAS 109-79-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 1-Butanethiol (CAS 109-79-5), also known as n-butyl mercaptan. It covers its physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols. The information is compiled and presented to serve as a critical resource for professionals in research and development.

General Information

This compound is a volatile, colorless to pale yellow liquid organosulfur compound with the chemical formula C₄H₁₀S.[1][2][3][4] It is most recognized for its extremely strong and pungent odor, often described as skunk-like, cabbage-like, or garlicky.[1][2][3][5] This characteristic smell is detectable by the human nose at exceptionally low concentrations, with a reported odor threshold as low as 0.001 to 1.4 parts per billion (ppb).[2][3] Structurally, it is an alkanethiol featuring a thiol (-SH) group attached to the terminal carbon of a butane (B89635) chain.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental designs.

PropertyValueReferences
Molecular Formula C₄H₁₀S[2][6][7][8]
Molecular Weight 90.19 g/mol [2][3][6][9]
Melting Point -116 °C to -115.7 °C[1][2][3][5][6][10]
Boiling Point 97 °C to 99 °C[1][2][3][5][6][10]
Density 0.84 g/cm³ at 20 °C[1][2][3][4][6]
Vapor Pressure 35 - 61 hPa at 20-25 °C[3][5][6]
Vapor Density 3.1 (air = 1)[5]
Flash Point 2 °C to 13 °C (closed cup)[1][2][3][6][11]
Solubility in Water 0.06 g/100 mL (0.597 g/L) at 20 °C (Slightly soluble)[1][2][3][5][6]
Solubility in Solvents Very soluble in alcohol and ether.[1][5][1][5]
Refractive Index (n20/D) 1.443[5]
pKa 11.51 at 25 °C[5]
LogP (Octanol/Water) 2.28 - 2.3[5][10]
Explosive Limits 1.4 - 11.3 % (v/v)[5][6]

Synthesis and Production

This compound is primarily synthesized through several industrial routes. The choice of method depends on the desired purity, scale, and economic feasibility.

  • From Alcohol and Hydrogen Sulfide (B99878) : A common method involves the reaction of n-butanol with hydrogen sulfide (H₂S) over a catalyst.[5][12] This alcohol substitution process is widely used but can result in side reactions, making purification necessary.[12]

  • From Alkene and Hydrogen Sulfide : The free-radical catalyzed addition of hydrogen sulfide to 1-butene (B85601) is another significant commercial method, often initiated by ultraviolet (UV) light.[5] This process offers high atom economy.[12]

  • From Alkyl Halide and Hydrosulfide (B80085) : In laboratory settings, this compound can be prepared via a nucleophilic substitution (Sₙ2) reaction between an alkyl halide, such as 1-bromobutane (B133212), and a sulfur nucleophile like sodium hydrosulfide (NaSH).[13]

G cluster_0 Synthesis Pathways for this compound Butanol n-Butanol Product This compound Butanol->Product Catalyst Butene 1-Butene Butene->Product UV Light / Free Radical Bromobutane 1-Bromobutane Bromobutane->Product Sₙ2 Reaction H2S1 Hydrogen Sulfide (H₂S) H2S1->Product H2S2 Hydrogen Sulfide (H₂S) H2S2->Product NaSH Sodium Hydrosulfide (NaSH) NaSH->Product

General Synthesis Pathways for this compound.

Chemical Reactivity and Key Reactions

This compound exhibits reactivity typical of alkanethiols, primarily centered around the thiol group.

  • Oxidation : It can be oxidized by mild oxidizing agents like bromine (Br₂) or iodine (I₂) to form the corresponding disulfide, dibutyl disulfide.[13]

  • Acidity and Salt Formation : The thiol proton is weakly acidic and can be deprotonated by strong bases to form a thiolate anion (butanethiolate), which is a potent nucleophile.

  • Nucleophilic Reactions : As a nucleophile, it participates in reactions such as the Michael addition to electron-deficient alkenes.[14]

  • S-Alkylation : The thiolate anion readily reacts with alkyl halides in an Sₙ2 reaction to yield dialkyl sulfides (thioethers).[13]

  • Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, bases, and alkali metals.[5][10][11]

G butanethiol This compound (R-SH) disulfide Dibutyl Disulfide (R-S-S-R) butanethiol->disulfide Oxidation (I₂) thiolate Butanethiolate (R-S⁻) butanethiol->thiolate Deprotonation (Base) thioether Thioether (R-S-R') thiolate->thioether + Alkyl Halide (R'-X) michael_adduct Michael Adduct thiolate->michael_adduct + α,β-Unsaturated Carbonyl sulfonium Sulfonium Ion (R₂S⁺-R') thioether->sulfonium + Alkyl Halide (R'-X)

Key Reaction Pathways of this compound.

Industrial and Research Applications

The distinct properties of this compound lend it to a variety of applications.

  • Gas Odorant : Due to its intense and detectable smell, it is widely used as an odorant for otherwise odorless fuels like natural gas and liquefied petroleum gas (LPG) to enable leak detection.[1][2][4][15]

  • Chemical Intermediate : It serves as a crucial intermediate in the synthesis of pesticides, particularly insecticides and herbicides.[1][2][4][12]

  • Industrial Solvent : It is employed as a solvent in various industrial processes.[2][3][4][15]

  • Polymerization Modifier : In polymer chemistry, it can act as a chain transfer agent to regulate the molecular weight of polymers during free-radical polymerization.[12]

  • Research Applications : In research, it is used as a model gaseous analyte for developing fast-responding amperometric gas sensors and in studies involving self-assembled monolayers on metal surfaces.[16]

G cluster_applications Primary Applications cluster_intermediate Synthesis Products butanethiol This compound odorant Gas Odorant (Natural Gas, LPG) butanethiol->odorant intermediate Chemical Intermediate butanethiol->intermediate solvent Industrial Solvent butanethiol->solvent polymerization Polymerization Regulator butanethiol->polymerization research Research Chemical butanethiol->research pesticides Pesticides (Insecticides, Herbicides) intermediate->pesticides defoliants Cotton Defoliants intermediate->defoliants

Overview of this compound Applications.

Experimental Protocols

Detailed and reliable protocols are crucial for the safe and effective use of this compound in a laboratory setting.

This protocol describes a lab-scale synthesis from 1-bromobutane and sodium hydrosulfide. Caution: This reaction should be performed in a well-ventilated fume hood due to the stench and toxicity of the product and the potential release of H₂S gas.

  • Reagent Preparation : Prepare a solution of sodium hydrosulfide (NaSH) hydrate (B1144303) (1.2 equivalents) in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Setup : Place the flask in an ice bath to control the initial exothermic reaction.

  • Addition of Alkyl Halide : Add 1-bromobutane (1.0 equivalent) dropwise to the stirred NaSH solution over 30 minutes.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Workup : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and a small amount of an organic solvent like diethyl ether. Acidify carefully with dilute HCl to neutralize any unreacted NaSH (potential H₂S evolution).

  • Extraction : Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude this compound by fractional distillation to obtain the final product.

This protocol outlines a general method for the analysis of this compound, for instance, to check purity or quantify its presence in a sample matrix.[17]

  • Sample Preparation :

    • Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration within the linear range of the detector.

    • For trace-level analysis, a preconcentration step (e.g., solid-phase microextraction - SPME) or derivatization may be necessary to improve volatility and detector response.[17] A common derivatization reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17]

  • Instrumentation : Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For sulfur-specific detection, a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) is ideal.

  • GC Conditions :

    • Column : A non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS, or a specialized column for volatile sulfur compounds).

    • Injector : Split/splitless injector at 250 °C.

    • Oven Program : Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Detector : FID at 250 °C or MS scanning from m/z 35-200.

  • Data Analysis : Identify the this compound peak by its retention time compared to a pure standard. Quantify using an external or internal standard calibration curve.

G start Sample prep Sample Preparation (Dilution / Derivatization) start->prep Step 1 injection GC Injection prep->injection Step 2 separation Chromatographic Separation (Capillary Column) injection->separation Step 3 detection Detection (FID, MS, or SCD) separation->detection Step 4 analysis Data Analysis (Identification & Quantification) detection->analysis Step 5 end Result analysis->end

General Workflow for GC Analysis of this compound.

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and identification of this compound.

Spectroscopy TypeKey Features and PeaksReferences
¹H NMR δ ~2.5 ppm (quartet, 2H, -CH₂-SH); δ ~1.6 ppm (sextet, 2H, -CH₂-); δ ~1.4 ppm (sextet, 2H, -CH₂-); δ ~1.3 ppm (triplet, 1H, -SH); δ ~0.9 ppm (triplet, 3H, -CH₃). Shifts can vary with solvent.[18]
Mass Spec (EI) Molecular Ion (M⁺): m/z = 90. Key fragments at m/z = 56 ([M-H₂S]⁺), 61 ([M-C₂H₅]⁺), 47 ([CH₂SH]⁺), 41 ([C₃H₅]⁺).[7][8]
IR Spectroscopy ~2550 cm⁻¹ (weak, S-H stretch); ~2870-2960 cm⁻¹ (strong, C-H stretch); ~1465 cm⁻¹ (C-H bend).[19]

Safety, Toxicology, and Handling

This compound is a hazardous chemical that requires strict safety protocols.

Hazard TypeDescriptionGHS PictogramsReferences
Physical Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and travel to an ignition source.Flame[6][10][11][20]
Health Harmful if swallowed or inhaled. Causes serious eye irritation and skin irritation. May cause respiratory irritation and allergic skin reactions.Exclamation Mark, Health Hazard[6][9][10][11][20]
MetricValueSpeciesReferences
LD₅₀ (oral) 1500 mg/kgRat[6]
LC₅₀ (inhalation) 4020 ppm (4 hr)Rat[3]
OSHA PEL TWA 10 ppm (35 mg/m³)-[5]
ACGIH TLV TWA 0.5 ppm-[5][21]
NIOSH REL Ceiling 0.5 ppm (15 min)-[5]
  • Engineering Controls : Always handle in a chemical fume hood to avoid inhalation.[20] Ensure eyewash stations and safety showers are readily accessible.[11] Use explosion-proof electrical and ventilation equipment.[20]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, a face shield, and flame-retardant lab coats.[11][20]

  • Handling : Ground all containers and equipment to prevent static discharge.[11] Use only non-sparking tools.[20] Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a cool, dry, well-ventilated area designated for flammable liquids.[11] Keep containers tightly closed and away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[10][20]

G exposure Potential Exposure (Spill, Inhalation) inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Seek Medical Attention inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) skin_contact->action_skin action_eye Rinse with Water (15 min) Seek Medical Attention eye_contact->action_eye action_ingest Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->action_ingest

First Aid Workflow for this compound Exposure.

References

An In-depth Technical Guide to 1-Butanethiol: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a concise yet comprehensive overview of the fundamental chemical properties of 1-Butanethiol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Formula

This compound, also known as n-butyl mercaptan, is an organosulfur compound with a distinct, strong odor.[1] Its chemical structure consists of a four-carbon butyl group attached to a thiol functional group (-SH).

The molecular formula for this compound is C₄H₁₀S .[1][2][3][4][5] This formula indicates that each molecule is composed of four carbon atoms, ten hydrogen atoms, and one sulfur atom. The linear formula can be represented as CH₃(CH₂)₃SH.[6][7]

Molecular Weight and Composition

The molecular weight of this compound has been determined to be approximately 90.19 g/mol .[3][4][6][7] More precise measurements report the value as 90.187 g/mol .[2] A summary of its molecular properties and elemental composition is presented in the table below.

PropertyValue
Molecular Formula C₄H₁₀S
Molecular Weight 90.19 g/mol [3][4]
Elemental Composition
Carbon (C)53.3%
Hydrogen (H)11.2%
Sulfur (S)35.5%[8]

Structural Representation

To illustrate the relationship between the chemical name, its formula, and constituent elements, the following diagram provides a clear visualization.

G cluster_main This compound This compound {this compound | n-Butyl Mercaptan} Formula {Molecular Formula | C₄H₁₀S} This compound->Formula is represented by Elements {Constituent Elements | Carbon (C) | Hydrogen (H) | Sulfur (S)} Formula->Elements is composed of

Chemical Identity of this compound.

References

Spectroscopic Profile of 1-Butanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Butanethiol (C₄H₁₀S), a compound of interest in various chemical and pharmaceutical research fields. This document presents infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

This compound, also known as n-butyl mercaptan, is an alkylthiol with the following structure:

CH₃-CH₂-CH₂-CH₂-SH

The spectroscopic techniques discussed herein provide complementary information to confirm the molecular structure and elucidate the chemical environment of each atom.

G cluster_mol This compound Structure cluster_spec Spectroscopic Analysis C4 CH₃ C3 CH₂ C4->C3 C2 CH₂ C3->C2 C1 CH₂ C2->C1 S SH C1->S IR IR Spectroscopy (Functional Groups) NMR NMR Spectroscopy (¹H & ¹³C Environment) MS Mass Spectrometry (Molecular Weight & Fragmentation) mol This compound mol->IR Vibrational Modes mol->NMR Nuclear Spin mol->MS Ionization

Figure 1: Relationship between this compound's structure and spectroscopic analysis methods.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretch (alkane)
~2550WeakS-H stretch (thiol)
~1465MediumC-H bend (alkane)
~725MediumC-S stretch

Data sourced from publicly available spectral databases.

Experimental Protocol: Acquiring the IR Spectrum

The infrared spectrum of liquid this compound can be obtained using the neat liquid sampling technique.

G start Start place_drop Place a drop of This compound on a salt plate (NaCl or KBr) start->place_drop sandwich_plates Place a second salt plate on top to create a thin film place_drop->sandwich_plates place_in_holder Mount the sandwiched plates in the spectrometer's sample holder sandwich_plates->place_in_holder acquire_spectrum Acquire the IR spectrum place_in_holder->acquire_spectrum clean_plates Clean the salt plates with a suitable solvent (e.g., isopropanol) acquire_spectrum->clean_plates end End clean_plates->end

Figure 2: Workflow for obtaining the IR spectrum of a liquid sample.

Methodology:

  • Sample Preparation: A drop of neat this compound is placed on the surface of a polished salt (NaCl or KBr) plate.[1][2][3] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1][3]

  • Instrument Setup: The sandwiched plates are mounted in the sample holder of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder is typically run first to subtract any atmospheric interference. The sample is then scanned to obtain the infrared spectrum.

  • Cleaning: After analysis, the salt plates are cleaned with a suitable volatile solvent, such as isopropanol, and stored in a desiccator.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is typically run in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.52Quartet2H-CH₂-SH
~1.59Sextet2H-CH₂-CH₂-SH
~1.43Sextet2HCH₃-CH₂-
~1.32Triplet1H-SH
~0.92Triplet3HCH₃-

Note: The thiol proton (-SH) signal can sometimes be broad and its coupling may not always be resolved. Data sourced from ChemicalBook.[4]

¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~36.0-CH₂-CH₂-SH
~31.5CH₃-CH₂-
~24.5-CH₂-SH
~13.5CH₃-

Data sourced from various online spectral databases.

Experimental Protocol: Acquiring NMR Spectra

G start Start dissolve Dissolve 1-10 mg of This compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) start->dissolve transfer Transfer the solution to a 5 mm NMR tube dissolve->transfer place_in_spinner Place the NMR tube in a spinner turbine transfer->place_in_spinner insert_into_magnet Insert the sample into the NMR spectrometer place_in_spinner->insert_into_magnet lock_shim Lock onto the deuterium (B1214612) signal and shim the magnetic field insert_into_magnet->lock_shim acquire_fid Acquire the Free Induction Decay (FID) lock_shim->acquire_fid process_data Process the data (Fourier Transform, phasing, baseline correction) acquire_fid->process_data end End process_data->end

Figure 3: General workflow for NMR sample preparation and data acquisition.

Methodology:

  • Sample Preparation: Approximately 1-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[5][6] The solution is then transferred to a 5 mm NMR tube.[5] For ¹³C NMR, a higher concentration (5-50 mg) may be required.[5]

  • Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the magnet of the NMR spectrometer.

  • Data Acquisition: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[6] The magnetic field is then shimmed to optimize its homogeneity.[6] The appropriate pulse sequence is applied, and the free induction decay (FID) signal is acquired.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected to produce the final NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Mass Spectrometry Data for this compound

The mass spectrum of this compound is typically obtained using electron ionization (EI). The molecular formula is C₄H₁₀S, and the molecular weight is 90.19 g/mol .[7][8]

m/zRelative Intensity (%)Assignment
9057.1[M]⁺ (Molecular Ion)
6119.3[CH₂CH₂SH]⁺
56100.0[C₄H₈]⁺
4728.7[CH₂SH]⁺
4173.9[C₃H₅]⁺

Data sourced from ChemicalBook.[4]

Experimental Protocol: Acquiring a Mass Spectrum of a Volatile Liquid

G start Start introduce_sample Introduce a small amount of this compound into the inlet system (e.g., via direct injection or GC) start->introduce_sample vaporize Vaporize the sample in the ion source introduce_sample->vaporize ionize Ionize the gaseous molecules (e.g., with a high-energy electron beam - EI) vaporize->ionize accelerate Accelerate the resulting ions into the mass analyzer ionize->accelerate separate Separate ions based on their mass-to-charge ratio (m/z) accelerate->separate detect Detect the separated ions separate->detect generate_spectrum Generate the mass spectrum detect->generate_spectrum end End generate_spectrum->end

Figure 4: Logical workflow of a mass spectrometry experiment for a volatile liquid.

Methodology:

  • Sample Introduction: A small amount of the volatile liquid, this compound, is introduced into the mass spectrometer's ion source. This can be done via direct injection with a syringe or through the output of a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV for electron ionization). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and also causes fragmentation into smaller, charged ions.

  • Mass Analysis: The positively charged ions are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

References

Thermodynamic Properties of 1-Butanethiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core thermodynamic properties of 1-butanethiol (also known as n-butyl mercaptan). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise and well-documented data on this compound. The information is presented in a structured format, featuring detailed data tables, comprehensive experimental protocols, and a logical workflow for property determination.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound, compiled from various sources. These values are essential for a wide range of applications, from reaction engineering to formulation development.

Table 1: Fundamental Physical and Thermodynamic Properties

PropertyValueUnitsConditions
Molecular FormulaC4H10S--
Molecular Weight90.19 g/mol -
Boiling Point98 °C (lit.)[1][2]°Cat 760 mmHg
98.2 °C[3][4]°C
98.4 °C[1]°C
98.5 °C[5]°C
229.3 °F[5]°Fat 760 mmHg
371 K[3]K
Melting Point-116 °C (lit.)[1][2][6]°C-
-115.8 °C[3][4]°C-
-115.7 °C[1][5]°C-
-176.2 °F[5]°F-
157 K[3]K-

Table 2: Density

DensityUnitsTemperature (°C)
0.842g/mL25 (lit.)[1][2]
0.841g/mL20
0.83679g/mL25[5]
0.8337g/mL20[1]

Table 3: Vapor Pressure

Vapor PressureUnitsTemperature (°C)
35mmHg20[4]
45.5mmHg25[5][7]
83mmHg37.7[1][2]
4.0kPa20[5]

Table 4: Enthalpy and Entropy of Phase Transitions

PropertyValueUnitsTemperature (K)
Enthalpy of Vaporization (ΔvapH)52.7kJ/mol331 to 372[8][9][10]
Enthalpy of Fusion (ΔfusH)10.460kJ/mol157.47[9][10]
Entropy of Fusion (ΔfusS)66.43J/mol*K157.47[9][10]

Table 5: Heat Capacity

PhaseHeat Capacity (Cp) EquationTemperature Range (K)
LiquidCp = 155.76 + 2.780x10⁻²T + 8.100x10⁻⁵T²273 to 373[9]
Solid-12 to 314[9]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for obtaining high-quality thermodynamic data. The following sections outline the protocols for determining key properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus or an ebulliometer.

Methodology:

  • Apparatus Setup: A distillation flask is filled with a sample of this compound and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is, in turn, connected to a collection vessel. A calibrated thermometer is placed in the neck of the distillation flask, with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Heating: The distillation flask is gently heated.

  • Equilibrium: The temperature is recorded when a steady stream of condensate is observed, and the temperature reading on the thermometer stabilizes. This temperature represents the boiling point at the ambient atmospheric pressure.

  • Pressure Correction: For high accuracy, the observed boiling point is corrected to standard pressure (760 mmHg) using the Clausius-Clapeyron equation or appropriate nomographs.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.

Methodology using a Pycnometer:

  • Calibration: The pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty (m_pyc). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is recorded (m_pyc+ref). The volume of the pycnometer (V_pyc) is calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. The mass of the pycnometer with the sample is then measured (m_pyc+sample).

  • Calculation: The density of the this compound is calculated using the formula: ρ_sample = (m_pyc+sample - m_pyc) / V_pyc.[11][12]

Determination of Enthalpy of Vaporization by Calorimetry

The enthalpy of vaporization can be determined directly using a calorimeter.[13][14][15] This method measures the heat absorbed during the phase transition from liquid to vapor.[13]

Methodology:

  • Calorimeter Setup: A known mass of this compound is placed in a vaporization vessel within a calorimeter of known heat capacity.[16] The system is allowed to reach thermal equilibrium.[16]

  • Vaporization: The liquid is vaporized at a constant pressure, typically by passing a stream of inert gas or by controlled heating.[16]

  • Temperature Measurement: The temperature change within the calorimeter due to the endothermic process of vaporization is precisely measured.

  • Calculation: The quantity of heat absorbed (Q) is determined from the temperature change and the heat capacity of the calorimetric system. The molar enthalpy of vaporization is then calculated by dividing Q by the number of moles of the vaporized sample.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids and solids as a function of temperature.[17]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats both pans at a constant rate over the desired temperature range. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).

  • Calculation: The heat capacity of the this compound sample is calculated from the differential heat flow, the heating rate, and the sample mass, in comparison to the calibration standard.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the thermodynamic properties of this compound. This workflow ensures a systematic approach, starting from sample purification to the final data analysis and validation.

ThermodynamicWorkflow cluster_0 Sample Preparation cluster_1 Primary Property Measurement cluster_2 Calorimetric Measurements cluster_3 Vapor-Liquid Equilibrium cluster_4 Data Analysis and Validation Purification Purification of this compound (e.g., Distillation) Characterization Purity Analysis (e.g., GC-MS, NMR) Purification->Characterization BoilingPoint Boiling Point Determination (Ebulliometry) Characterization->BoilingPoint MeltingPoint Melting Point Determination (DSC or Capillary Method) Characterization->MeltingPoint Density Density Measurement (Pycnometry or Digital Density Meter) Characterization->Density HeatCapacity Heat Capacity (Cp) (Differential Scanning Calorimetry) Characterization->HeatCapacity EnthalpyVap Enthalpy of Vaporization (ΔvapH) (Vaporization Calorimetry) Characterization->EnthalpyVap VaporPressure Vapor Pressure Measurement (Static or Dynamic Method) Characterization->VaporPressure DataAnalysis Data Analysis and Thermodynamic Modeling BoilingPoint->DataAnalysis MeltingPoint->DataAnalysis Density->DataAnalysis HeatCapacity->DataAnalysis EnthalpyVap->DataAnalysis VaporPressure->DataAnalysis Validation Comparison with Literature and Model Validation DataAnalysis->Validation

Caption: Logical workflow for determining thermodynamic properties.

References

An In-depth Technical Guide to the Solubility of 1-Butanethiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-butanethiol (n-butyl mercaptan), a crucial organosulfur compound used as a solvent and an intermediate in the synthesis of various pharmaceuticals and industrial chemicals.[1][2][3] Understanding its solubility is paramount for reaction optimization, formulation development, and process design.

Core Principles of this compound Solubility

This compound (CH₃(CH₂)₃SH) is a molecule with a dual nature. Its four-carbon alkyl chain (butyl group) is nonpolar and hydrophobic, while the thiol (-SH) group introduces a modest degree of polarity. This structure dictates its solubility based on the "like dissolves like" principle. Consequently, it exhibits limited solubility in highly polar solvents like water but is expected to be readily soluble in organic solvents with lower polarity.

  • Polarity: The butyl chain dominates the molecule's character, making it largely nonpolar. It will readily interact via van der Waals forces with nonpolar solvents like hydrocarbons.

  • Hydrogen Bonding: The thiol group can act as a weak hydrogen bond donor. This allows for some interaction with polar protic solvents like alcohols, enhancing its solubility in them.[4][5]

Quantitative Solubility Data

While extensive quantitative data for this compound in a wide array of organic solvents is not broadly published, a combination of available data and established chemical principles allows for a comprehensive overview. The following table summarizes the known solubility and miscibility of this compound. Miscibility is defined as the ability of two liquids to mix in all proportions to form a homogeneous solution.[6][7]

Solvent ClassSolvent NameFormulaSolubility/MiscibilityReference / Rationale
Alcohols EthanolC₂H₅OHVery Soluble / MiscibleSoluble in ethanol.[4] "1 ml in 1 ml 95% alcohol" indicates miscibility.[5][8]
MethanolCH₃OHVery Soluble / MiscibleStated to be "very soluble in alcohol."[4][5][8] Miscibility is expected due to structural similarity to ethanol.
Ethers Diethyl Ether(C₂H₅)₂OVery Soluble / MiscibleStated to be "very soluble in...ether."[4][5][8]
Tetrahydrofuran (THF)C₄H₈OMiscibleExpected to be miscible based on high solubility in other ethers and its nature as a polar aprotic solvent.
Hydrocarbons n-HexaneC₆H₁₄Soluble / MiscibleStated to be "soluble in n-hexane."[8]
TolueneC₇H₈MiscibleExpected to be miscible due to its nonpolar aromatic nature, aligning with the "like dissolves like" principle.
Ketones Acetone(CH₃)₂COMiscibleExpected to be miscible. As a polar aprotic solvent, it effectively solvates the butyl chain and can interact with the thiol group.
Halogenated Chloroform (B151607)CHCl₃Slightly Soluble"Slightly soluble in chloroform."[5][8]
Dichloromethane (DCM)CH₂Cl₂SolubleExpected to be more soluble than in chloroform due to its common use as a solvent for a wide range of organic compounds.
Oils General Oils/LipidsN/ASlightly SolubleStated to be "slightly soluble in oils."[4][5][9]
Aqueous WaterH₂OSlightly Soluble (~0.6 g/L)Slightly soluble in water.[10][11] Values cited include 0.60 g/100 mL, 0.59 g/L at 20°C, and 595 mg/L at 25°C.[4][5][12]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for reproducible research. Below are two detailed protocols for assessing the solubility of this compound in organic solvents.

Protocol 1: Visual Determination of Miscibility

This method is a rapid, qualitative assessment to determine if this compound is miscible in a given solvent at a specific temperature.

1. Objective: To determine if this compound and a test solvent are miscible in all proportions.

2. Materials:

  • This compound (≥99% purity)

  • Test solvent (analytical grade)

  • Calibrated pipettes or graduated cylinders

  • Multiple clean, dry test tubes with stoppers or vials with caps

  • Vortex mixer

  • Constant temperature bath (optional, for non-ambient temperature studies)

3. Procedure:

  • Preparation: Label a series of test tubes for different mixing ratios (e.g., 1:9, 1:1, 9:1 this compound to solvent). Ensure all work is performed in a certified fume hood due to the volatility and strong odor of this compound.

  • Mixing: Using a calibrated pipette, add the desired volumes of the test solvent and this compound to the corresponding test tube. For example, for a 1:1 ratio in a total volume of 5 mL, add 2.5 mL of solvent and 2.5 mL of this compound.

  • Agitation: Securely stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.

  • Equilibration & Observation: Allow the test tube to stand undisturbed for at least 5-10 minutes. Observe the mixture against a well-lit background.[13]

    • Miscible: The mixture will appear as a single, clear, homogeneous liquid phase.[14]

    • Immiscible or Partially Soluble: The mixture will be cloudy (turbid) or will separate into two distinct layers.[7][14]

  • Confirmation: Repeat the procedure for all planned ratios. If a single clear phase is observed in all proportions, the liquids are considered miscible under the tested conditions.

Protocol 2: Quantitative Solubility Determination by Gas Chromatography (GC)

This method is used to determine the exact concentration of this compound in a solvent at saturation, particularly for solvents in which it is not fully miscible.

1. Objective: To quantify the maximum solubility (g/L or mol/L) of this compound in a solvent at a specified temperature.

2. Materials:

  • This compound (≥99% purity)

  • Test solvent (analytical grade)

  • Internal standard (e.g., 1-pentanethiol (B94126) or another suitable, non-interfering volatile compound)

  • Scintillation vials with Teflon-lined caps

  • Thermostatic shaker or agitator

  • Syringe filters (0.2 µm, PTFE)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., DB-5 or similar)

  • Autosampler vials and caps

  • Analytical balance

3. Procedure:

  • Calibration Curve Preparation: a. Prepare a stock solution of this compound in the test solvent of a known high concentration. b. Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations. c. Add a constant, known amount of the internal standard to each calibration standard and a blank. d. Analyze each standard by GC-FID to generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.

  • Saturated Solution Preparation: a. Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. "Excess" means enough to ensure that a separate, undissolved phase of this compound remains visible. b. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C). c. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Sample Analysis: a. After equilibration, cease agitation and allow the vial to sit undisturbed for several hours to permit the phases to fully separate. b. Carefully draw a sample from the center of the solvent phase (the supernatant), taking extreme care not to disturb the undissolved this compound layer. c. Immediately filter the sample through a 0.2 µm syringe filter into a clean autosampler vial to remove any microdroplets. d. Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the range of the prepared calibration curve. e. Add the same amount of internal standard to the diluted sample as was used for the calibration standards. f. Analyze the final sample by GC-FID under the same conditions as the standards.

  • Calculation: a. Determine the ratio of the this compound peak area to the internal standard peak area from the chromatogram. b. Use the calibration curve equation to calculate the concentration of this compound in the diluted sample. c. Account for the dilution factor to determine the final concentration in the original saturated solution. This value represents the quantitative solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The logical process for determining the solubility of this compound can be visualized as a workflow. This diagram outlines the decision-making process from initial assessment to final quantification.

Solubility_Workflow start Start: Select Solvent & Temperature protocol1 Protocol 1: Perform Visual Miscibility Test (e.g., 1:1 ratio) start->protocol1 decision Homogeneous Clear Solution? protocol1->decision miscible Result: Liquids are Miscible decision->miscible  Yes protocol2 Protocol 2: Prepare Saturated Solution & Equilibrate decision->protocol2 No (Cloudy/ Two Layers) stop End miscible->stop analysis Quantify Concentration (e.g., GC-FID, NMR) protocol2->analysis result Result: Report Quantitative Solubility (e.g., g/L) analysis->result result->stop

Caption: Experimental workflow for solubility assessment.

References

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanethiol (CH₃CH₂CH₂CH₂SH), a volatile organosulfur compound, is of significant interest in various fields, including atmospheric chemistry, industrial processes, and as a reference molecule in toxicological studies. Its distinct, potent odor also makes it a crucial odorant for natural gas safety. Understanding the reaction mechanisms and kinetics of this compound is paramount for predicting its environmental fate, optimizing industrial applications, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the primary reaction pathways of this compound, focusing on oxidation, thermal decomposition, and gas-phase reactions with hydroxyl radicals.

Oxidation Reactions

The oxidation of this compound can proceed through various pathways, leading to the formation of disulfides and other oxygenated sulfur compounds. The specific mechanism and kinetics are highly dependent on the oxidant and reaction conditions.

Catalytic Oxidation

The catalytic oxidation of this compound is a cornerstone of "sweetening" processes in the petroleum industry, where odorous thiols are converted to less volatile disulfides. This process is typically carried out in an alkaline medium using metal phthalocyanine (B1677752) catalysts, with cobalt phthalocyanine (CoPc) being particularly effective.[1][2]

Reaction Mechanism: The catalytic oxidation of this compound is proposed to occur via an anion-radical mechanism.[2] The key steps are as follows:

  • Deprotonation: In an alkaline solution, this compound is deprotonated to form the butanethiolate anion (CH₃CH₂CH₂CH₂S⁻).

  • Electron Transfer: The butanethiolate anion transfers an electron to the Co(II) in the phthalocyanine catalyst, forming a butylthiyl radical (CH₃CH₂CH₂CH₂S•) and reducing the catalyst to Co(I)Pc.

  • Dimerization: Two butylthiyl radicals combine to form dibutyl disulfide (CH₃CH₂CH₂CH₂SSCH₂CH₂CH₂CH₃).

  • Catalyst Regeneration: The reduced Co(I)Pc is re-oxidized to Co(II)Pc by molecular oxygen, completing the catalytic cycle.

Catalytic_Oxidation This compound This compound Butanethiolate Butanethiolate This compound->Butanethiolate OH⁻ Butylthiyl Radical Butylthiyl Radical Butanethiolate->Butylthiyl Radical Co(II)Pc Co(I)Pc Co(I)Pc Butanethiolate->Co(I)Pc e⁻ transfer Dibutyl Disulfide Dibutyl Disulfide Butylthiyl Radical->Dibutyl Disulfide Dimerization Co(II)Pc Co(II)Pc Co(II)Pc->Co(I)Pc Co(I)Pc->Co(II)Pc O₂ O2 O₂ H2O H₂O

Figure 1: Catalytic oxidation pathway of this compound.

Kinetics: The kinetics of the catalytic oxidation of this compound can be described by a Michaelis-Menten-type rate law, where the reaction rate is dependent on both the thiol and oxygen concentrations.[2] At low this compound concentrations, the reaction is pseudo-first-order with respect to the thiol.[2]

ParameterValueConditionsReference
Reaction Order (Thiol) ~1 (at low conc.)200 ppm CoPc catalyst, 15-45°C[2]
Reaction Order (O₂) Variable200 ppm CoPc catalyst, 15-45°C[2]
Activation Energy (Ea) 16.39 kJ/mol0.138 M this compound, 200 ppm CoPc catalyst[2]

Experimental Protocol: A typical experimental setup involves a jacketed semi-batch bubble column reactor with a sintered glass distributor for uniform gas flow.[2]

  • Reactor: 40 mm inner diameter, 900 mm length, glass construction.[2]

  • Catalyst: Reformulated cobalt phthalocyanine-based catalyst (e.g., sulfonated CoPc) at a concentration of approximately 200 ppm.[2]

  • Reactants: this compound (0.1 to 0.4 M) in an aqueous alkaline solution (e.g., NaOH).[2]

  • Oxidant: Air or pure oxygen bubbled through the reactor.[2]

  • Temperature Control: Maintained by circulating water from a thermostatic bath.[2]

  • Analysis: The concentration of this compound is monitored over time using potentiometric titration.[2]

Oxidation by Hexacyanoferrate(III)

The oxidation of this compound by the hexacyanoferrate(III) ion, [Fe(CN)₆]³⁻, in an alkaline medium provides a well-controlled system for studying thiol oxidation kinetics.

Reaction Mechanism: The reaction is proposed to be an inner-sphere electron transfer process. The mechanism involves the formation of a complex between the butanethiolate anion and the hexacyanoferrate(III) ion, followed by electron transfer to form a butylthiyl radical and hexacyanoferrate(II), [Fe(CN)₆]⁴⁻. The butylthiyl radicals then dimerize to form dibutyl disulfide.[3]

Kinetics: The reaction kinetics are complex and depend on the relative concentrations of the reactants. When the thiol is in large excess, the reaction is first-order with respect to [Fe(CN)₆]³⁻ and zero-order with respect to the thiol.[3] The accumulation of the product, [Fe(CN)₆]⁴⁻, can inhibit the reaction.[3]

ParameterValueConditionsReference
Reaction Order ([Fe(CN)₆]³⁻) 1Excess thiol[3]
Reaction Order (Thiol) 0 (at high conc.)Excess thiol[3]
Reaction Order (OH⁻) Transition from 0 to 1Methanol-water medium[3]

Experimental Protocol: Kinetic studies are typically performed using a UV-Vis spectrophotometer to monitor the disappearance of the colored hexacyanoferrate(III) ion.

  • Reactants: this compound, potassium hexacyanoferrate(III), and a buffer to maintain alkaline pH, typically in a methanol-water solvent.[3]

  • Temperature Control: A thermostated cell holder is used to maintain a constant temperature.

  • Analysis: The absorbance of [Fe(CN)₆]³⁻ is measured at its absorption maximum (around 420 nm) as a function of time.

Thermal Decomposition (Pyrolysis)

The thermal decomposition, or pyrolysis, of this compound involves the breaking of chemical bonds at high temperatures in the absence of oxygen. This process is relevant to understanding the behavior of sulfur compounds in high-temperature industrial processes and in the thermal degradation of sulfur-containing materials.

Reaction Mechanism: The pyrolysis of this compound proceeds via a homogeneous free-radical chain reaction.[1] The primary products are hydrogen sulfide (B99878) (H₂S) and butene.

  • Initiation: The reaction is initiated by the homolytic cleavage of the weakest bond, the C-S bond, to form a butyl radical and a sulfhydryl radical (•SH). CH₃CH₂CH₂CH₂SH → CH₃CH₂CH₂CH₂• + •SH

  • Propagation: A series of radical reactions propagate the chain. For example, a sulfhydryl radical can abstract a hydrogen atom from another this compound molecule. •SH + CH₃CH₂CH₂CH₂SH → H₂S + CH₃CH₂CH₂CH₂S• The resulting butylthiyl radical can then undergo β-scission to form butene and a sulfhydryl radical, which continues the chain. CH₃CH₂CH₂CH₂S• → CH₃CH₂CH=CH₂ + •SH

  • Termination: The chain reaction is terminated by the combination of two radicals. 2 CH₃CH₂CH₂CH₂• → C₈H₁₈ 2 •SH → H₂S₂ (which can further decompose) CH₃CH₂CH₂CH₂• + •SH → CH₃CH₂CH₂CH₂SH (recombination)

Pyrolysis cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination 1-Butanethiol_init This compound Butyl_Radical_init Butyl Radical 1-Butanethiol_init->Butyl_Radical_init Δ SH_Radical_init •SH Radical 1-Butanethiol_init->SH_Radical_init Δ SH_Radical_prop •SH Radical H2S H₂S SH_Radical_prop->H2S Butylthiyl_Radical Butylthiyl Radical 1-Butanethiol_prop This compound 1-Butanethiol_prop->Butylthiyl_Radical Butene Butene Butylthiyl_Radical->Butene SH_Radical_regen •SH Radical Butylthiyl_Radical->SH_Radical_regen Radical_1 Radical Stable_Product Stable Product Radical_1->Stable_Product Radical_2 Radical Radical_2->Stable_Product

Figure 2: Free-radical chain mechanism of this compound pyrolysis.

Kinetics: The pyrolysis of this compound follows 3/2 order kinetics.[1] The rate constant can be described by the Arrhenius equation.

ParameterValueConditionsReference
Reaction Order 3/2696.6–762.1 K[1]
Arrhenius Equation k (s⁻¹) = 10⁹.⁸⁴ ± ⁰.⁰⁵ exp(-178,100 ± 800 J mol⁻¹/RT)696.6–762.1 K[1]
Activation Energy (Ea) 178.1 ± 0.8 kJ/mol696.6–762.1 K[1]
Pre-exponential Factor (A) 10⁹.⁸⁴ ± ⁰.⁰⁵ s⁻¹696.6–762.1 K[1]

Experimental Protocol: The kinetics of pyrolysis are studied in a static system.

  • Reactor: A seasoned silica (B1680970) or quartz vessel of known volume.

  • Procedure: A known pressure of this compound is introduced into the evacuated and heated reactor. The total pressure change is monitored over time using a pressure transducer. The reaction products can be analyzed by gas chromatography (GC) or mass spectrometry (MS).

  • Inhibitor: To ensure a homogeneous reaction and suppress surface reactions, a radical scavenger like cyclohexene (B86901) is often added.[1]

Gas-Phase Reaction with Hydroxyl Radicals

The reaction with hydroxyl (•OH) radicals is the primary atmospheric degradation pathway for this compound.[4] This reaction is crucial for determining the atmospheric lifetime of this compound and its contribution to the formation of secondary air pollutants.

Reaction Mechanism: The reaction proceeds primarily through hydrogen abstraction from the S-H bond, which is the weakest bond in the molecule. This forms a butylthiyl radical and a water molecule.

CH₃CH₂CH₂CH₂SH + •OH → CH₃CH₂CH₂CH₂S• + H₂O

The resulting butylthiyl radical will then react further in the atmosphere, typically with O₂, leading to the formation of SO₂ and other oxygenated products.

OH_Reaction This compound This compound Butylthiyl_Radical Butylthiyl Radical This compound->Butylthiyl_Radical H2O H₂O OH_Radical •OH Radical OH_Radical->H2O Atmospheric_Oxidation Further Atmospheric Oxidation (e.g., +O₂) Butylthiyl_Radical->Atmospheric_Oxidation

Figure 3: Gas-phase reaction of this compound with a hydroxyl radical.

Kinetics: The reaction is a second-order process, and the rate constant has been determined at room temperature.

ParameterValueConditionsReference
Rate Constant (k) 5.10 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹25 °C[4]
Atmospheric Half-life ~9 hoursAssuming [•OH] = 5 x 10⁵ radicals cm⁻³[4]

Experimental Protocol: The rate constant for the reaction of this compound with •OH radicals is typically determined using a relative rate method in a smog chamber.[5]

  • Smog Chamber: A large volume (e.g., ~75-liter) Teflon bag or chamber.[5]

  • OH Radical Source: Photolysis of a precursor such as methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂) using blacklamps.[5]

  • Procedure: A mixture of this compound, a reference compound with a known •OH rate constant (e.g., a hydrocarbon), and the •OH precursor is irradiated. The concentrations of this compound and the reference compound are monitored over time by gas chromatography with flame ionization detection (GC-FID).[5][6]

  • Data Analysis: The rate constant for the reaction of this compound with •OH is calculated from the relative decay rates of this compound and the reference compound.

Conclusion

The reaction mechanisms and kinetics of this compound are diverse and highly dependent on the reaction environment. In industrial settings, catalytic oxidation provides an efficient means of converting it to less odorous disulfides. Under high-temperature conditions, it undergoes pyrolysis via a free-radical chain mechanism. In the atmosphere, its fate is primarily governed by its reaction with hydroxyl radicals. A thorough understanding of these fundamental processes is essential for professionals in chemistry, environmental science, and drug development to effectively manage, utilize, and predict the behavior of this important organosulfur compound. Further research into the detailed elementary steps of these reactions, particularly at the catalyst surface and in complex atmospheric mixtures, will continue to refine our understanding of this compound chemistry.

References

Commercial Production of 1-Butanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butanethiol (also known as n-butyl mercaptan) is a versatile organosulfur compound with significant applications as a chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and as an odorant for natural gas.[1][2] This technical guide provides an in-depth overview of the two primary commercial methods for its production: the catalytic reaction of 1-butanol (B46404) with hydrogen sulfide (B99878) and the free-radical addition of hydrogen sulfide to 1-butene (B85601). This document details the underlying chemistry, experimental protocols, and process parameters for each method, supported by quantitative data and process visualizations to facilitate a comprehensive understanding for research, development, and scale-up activities.

Introduction

This compound (C₄H₉SH) is a colorless to pale-yellow, volatile liquid characterized by a strong, skunk-like odor.[1][3] Its industrial importance stems from the reactivity of the thiol (-SH) functional group, which serves as a key building block in organic synthesis.[2] The selection of a commercial production method is typically dictated by factors such as feedstock availability, desired product purity, and economic considerations. This guide will explore the two dominant industrial synthesis routes.

Catalytic Synthesis from 1-Butanol and Hydrogen Sulfide

This widely employed method involves the vapor-phase reaction of 1-butanol with hydrogen sulfide over a solid catalyst at elevated temperatures.[4][5] The overall reaction is as follows:

CH₃(CH₂)₃OH + H₂S → CH₃(CH₂)₃SH + H₂O

Process Description and Key Parameters

The reaction is typically carried out in a fixed-bed catalytic reactor.[4] A pre-heated gaseous mixture of 1-butanol and an excess of hydrogen sulfide is passed through the reactor containing the catalyst. The use of excess hydrogen sulfide helps to suppress the formation of the primary byproduct, di-n-butyl sulfide.[5] The reaction is exothermic, and temperature control is crucial for optimizing yield and catalyst lifespan.[6]

Catalysts

A variety of catalysts are effective for this process, generally composed of a catalytically active metal on a high-surface-area support. Common examples include:

  • Cobalt-Molybdenum (CoMo) on Alumina (Al₂O₃): Often used as a hydrotreating catalyst, it demonstrates high activity and selectivity for this reaction.[4]

  • Potassium Carbonate-promoted Chromia on γ-Alumina: This catalyst has also been shown to be effective for the vapor-phase synthesis of this compound.[7]

  • Thorium Oxide (ThO₂): Early research demonstrated the feasibility of using thorium oxide as a catalyst for this reaction.[8]

The catalyst choice influences the optimal operating conditions and the resulting product purity.

Quantitative Data

The following table summarizes typical reaction conditions and performance data for the synthesis of this compound from 1-butanol and hydrogen sulfide.

ParameterValueCatalystReference(s)
Reaction Temperature 250 °CPotassium-carbonate-promoted chromia on γ-alumina[7]
Molar Ratio (H₂S:Butanol) 1:1Potassium-carbonate-promoted chromia on γ-alumina[7]
Contact Time 6 secondsPotassium-carbonate-promoted chromia on γ-alumina[7]
Selectivity to this compound 85%Potassium-carbonate-promoted chromia on γ-alumina[7]
Reaction Temperature 300 °CNot specified[7]
Pressure 0.1 MPaNot specified[7]
Experimental Protocol

The following is a generalized experimental protocol for the laboratory-scale synthesis of this compound from 1-butanol and hydrogen sulfide:

  • Catalyst Preparation and Activation:

    • The selected catalyst (e.g., CoMo on alumina) is packed into a fixed-bed reactor.

    • The catalyst is typically pre-treated in a stream of hydrogen sulfide at an elevated temperature to ensure it is in its active sulfide form.

  • Reactor Setup and Operation:

    • The reactor is heated to the desired reaction temperature (e.g., 250-300 °C).

    • 1-Butanol is vaporized and mixed with a stream of hydrogen sulfide at a specific molar ratio (e.g., 1:1 or with excess H₂S).

    • The gaseous mixture is passed through the catalyst bed at a controlled flow rate to achieve the desired contact time.

  • Product Collection and Analysis:

    • The reactor effluent, containing this compound, water, unreacted starting materials, and byproducts, is cooled to condense the liquid products.

    • Non-condensable gases are passed through a scrubber to remove excess hydrogen sulfide.

    • The crude liquid product is collected and analyzed by techniques such as gas chromatography (GC) to determine the conversion of 1-butanol and the selectivity to this compound.

  • Purification:

    • The crude this compound is purified by fractional distillation to separate it from water, unreacted 1-butanol, and higher-boiling byproducts like di-n-butyl sulfide.[9][10]

Process Flow and Reaction Mechanism

G Catalytic Synthesis of this compound from 1-Butanol cluster_reactants Reactant Feed Butanol 1-Butanol Mixer Vaporizer & Mixer Butanol->Mixer H2S Hydrogen Sulfide H2S->Mixer Reactor Fixed-Bed Catalytic Reactor Mixer->Reactor Gaseous Reactants Condenser Condenser Reactor->Condenser Product Mixture Separator Gas-Liquid Separator Condenser->Separator Purification Distillation Column Separator->Purification Crude Liquid Gas_Out Unreacted Gases Separator->Gas_Out Non-condensable Gases Product Pure this compound Purification->Product Byproducts Byproducts (Water, Di-n-butyl sulfide) Purification->Byproducts

Figure 1: Process flow for the catalytic synthesis of this compound.

Free-Radical Addition of Hydrogen Sulfide to 1-Butene

This method relies on the anti-Markovnikov addition of hydrogen sulfide to 1-butene, typically initiated by ultraviolet (UV) light or a radical initiator.[11] The overall reaction is:

CH₃CH₂CH=CH₂ + H₂S --(Initiator)--> CH₃CH₂CH₂CH₂SH

Process Description and Key Parameters

The reaction is carried out by introducing gaseous 1-butene and hydrogen sulfide into a reactor equipped with a UV lamp or where a chemical radical initiator is introduced. The anti-Markovnikov regioselectivity is a key feature of this free-radical mechanism, leading to the formation of the terminal thiol, this compound, rather than the internal 2-butanethiol.[11]

Initiation
  • Photochemical Initiation: UV light provides the energy to homolytically cleave the H-S bond in hydrogen sulfide, generating a thiyl radical (HS•) which initiates the chain reaction.

  • Chemical Initiation: Peroxides or azo compounds can be used as radical initiators.[12] These compounds decompose upon heating to generate radicals that can abstract a hydrogen atom from H₂S to form the thiyl radical.

Quantitative Data

The following table presents data for the free-radical addition of H₂S to octene-1, a representative terminal alkene, which illustrates the conditions and outcomes of this type of reaction.

ParameterValueInitiatorReference(s)
Reactant Octene-1alpha,alpha'-azodiisobutyronitrile & 1,1-azodicyclohexanecarbonitrile[12]
Temperature Gradually raised to 110 °Calpha,alpha'-azodiisobutyronitrile & 1,1-azodicyclohexanecarbonitrile[12]
Pressure (H₂S) ~225 lbs/sq. in.alpha,alpha'-azodiisobutyronitrile & 1,1-azodicyclohexanecarbonitrile[12]
Reaction Time 11 hoursalpha,alpha'-azodiisobutyronitrile & 1,1-azodicyclohexanecarbonitrile[12]
Product Distribution n-octyl mercaptan, di-n-octyl sulfidealpha,alpha'-azodiisobutyronitrile & 1,1-azodicyclohexanecarbonitrile[12]
Experimental Protocol

The following is a generalized experimental protocol for the free-radical addition of hydrogen sulfide to 1-butene:

  • Reactor Setup:

    • A pressure-resistant reactor equipped with a UV lamp (if applicable), gas inlets, a pressure gauge, and a temperature controller is used.

    • The reactor is purged with an inert gas to remove oxygen, which can interfere with radical reactions.

  • Reaction Execution:

    • 1-Butene and hydrogen sulfide are introduced into the reactor at the desired molar ratio. An excess of hydrogen sulfide is often used.

    • If a chemical initiator is used, it is added to the reactor.

    • The reaction is initiated by turning on the UV lamp or by heating the reactor to the decomposition temperature of the chemical initiator.

    • The reaction is allowed to proceed for a specified time, with monitoring of temperature and pressure.

  • Product Work-up and Analysis:

    • After the reaction is complete, the reactor is cooled, and any excess pressure is carefully vented through a scrubber.

    • The liquid product is collected.

    • The crude product is analyzed by GC to determine the conversion of 1-butene and the yield of this compound.

  • Purification:

    • The crude this compound is purified by fractional distillation to remove unreacted starting materials and byproducts.[9][10]

Reaction Mechanism

G Free-Radical Addition of H2S to 1-Butene Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination H2S H₂S HS_radical HS• (Thiyl Radical) H2S->HS_radical Product This compound H2S->Product HS_radical2 HS• H2S->HS_radical2 Regenerates Initiator Initiator (UV light or R•) Initiator->H2S Generates Butene 1-Butene HS_radical->Butene Addition Intermediate_radical Intermediate Radical (CH₃CH₂ĊHCH₂SH) Butene->Intermediate_radical Intermediate_radical->H2S Hydrogen Abstraction Radical1 Radical Radical2 Radical Radical1->Radical2 Combination Non_radical Non-Radical Product Radical2->Non_radical

Figure 2: Mechanism of the free-radical addition of H₂S to 1-Butene.

Industrial Scale-Up and Safety Considerations

The commercial production of this compound requires careful consideration of safety due to its high flammability and toxicity.[11]

Purification

On an industrial scale, the purification of this compound is primarily achieved through fractional distillation.[9][10] The distillation column is designed to separate the lower-boiling unreacted starting materials from the this compound product and the higher-boiling byproducts. The efficiency of the distillation process is critical for achieving the high purity (typically >99%) required for many applications.

Safety Precautions
  • Flammability: this compound is a highly flammable liquid with a low flash point. All equipment must be properly grounded, and spark-proof tools should be used. The production facility must be equipped with adequate fire suppression systems.

  • Toxicity and Odor: this compound has a very strong and unpleasant odor and is toxic if inhaled or ingested.[11] Production should be carried out in a well-ventilated, closed system. Personnel must use appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.

  • Handling and Storage: this compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area away from sources of ignition and oxidizing agents.[11]

Conclusion

The commercial production of this compound is dominated by two primary methods: the catalytic reaction of 1-butanol with hydrogen sulfide and the free-radical addition of hydrogen sulfide to 1-butene. The choice between these methods depends on various factors, including feedstock cost and availability, capital investment, and desired product specifications. A thorough understanding of the process parameters, catalytic systems, and reaction mechanisms, as outlined in this guide, is essential for the efficient and safe production of this important chemical intermediate. For researchers and professionals in drug development, this guide provides a foundational understanding for sourcing, synthesizing, or developing processes involving this compound.

References

An In-Depth Technical Guide on the Natural Occurrence of 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanethiol, also known as n-butyl mercaptan, is a volatile sulfur-containing organic compound recognized for its potent and distinct odor, often associated with skunks. Beyond its role as a defensive agent in certain animals, this thiol is a naturally occurring compound found in a variety of living organisms, including plants, animals, and microorganisms. Its presence, even at trace levels, can significantly impact the flavor and aroma profiles of foods and beverages. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various natural sources, methods for its detection and quantification, and its potential biological significance.

Natural Occurrence of this compound

This compound and its isomers have been identified in a range of natural matrices. While its presence is often at trace concentrations, its low odor threshold makes it a significant contributor to the overall scent profile of these sources.

In Animals

The most well-documented natural occurrence of a butanethiol isomer is in the defensive spray of skunks. Specifically, 3-methyl-1-butanethiol (B42731) is a major component of the anal sac secretion of several skunk species.[1][2] Although structurally similar, this compound itself is not a primary component of skunk spray.[3] The presence of these thiols serves as a potent defense mechanism against predators.

This compound has also been detected, though not always quantified, in various animal-derived food products, including milk and milk products, as well as raw and cooked beef.[4][5] Its formation in meat is likely a result of the thermal degradation of sulfur-containing amino acids during cooking.

In Plants

The occurrence of this compound in the plant kingdom is less extensively documented than in animals. However, it has been detected in some vegetables, such as potatoes.[4] The concentration and presence of volatile compounds in potatoes can vary significantly between different cultivars and are influenced by factors such as soil composition and storage conditions.[6][7]

In Microorganisms

Microorganisms are known to produce a wide array of volatile sulfur compounds, including thiols, as byproducts of their metabolic processes. While specific quantitative data for this compound production by microbial cultures is not abundant in the literature, the enzymatic potential for its formation exists within various microbial pathways. The biosynthesis of branched-chain amino acids, for example, involves precursors that could potentially be shunted towards the production of branched-chain thiols, although direct evidence for a specific this compound synthesis pathway is limited.[8][9]

Data Presentation: Quantitative Analysis of Butanethiol Isomers in Natural Sources

Summarizing the available quantitative data for butanethiol isomers is crucial for comparative analysis. The following table presents data on the concentration of 3-methyl-1-butanethiol, a close isomer of this compound, found in the anal sac secretions of various skunk species. Data for this compound in food products is largely qualitative, with most studies noting its detection without providing specific concentrations.

Natural SourceCompoundConcentration (% of Total Volatiles)Reference
Hooded Skunk (Mephitis macroura)3-Methyl-1-butanethiolNot specified as a major component[10]
Striped Skunk (Mephitis mephitis)3-Methyl-1-butanethiol~29%[2]
Spotted Skunk (Spilogale putorius)3-Methyl-1-butanethiolMajor volatile component[11]
Hog-nosed Skunk (Conepatus mesoleucus)3-Methyl-1-butanethiolAbsent[12]

Note: The data for skunk spray pertains to 3-methyl-1-butanethiol, a structural isomer of this compound.

Experimental Protocols

The accurate detection and quantification of this compound in natural matrices are challenging due to its high volatility, reactivity, and typically low concentrations. The following sections detail common experimental protocols used for the analysis of volatile sulfur compounds, including this compound.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used technique for the extraction and preconcentration of volatile and semi-volatile compounds from a sample's headspace.

Protocol for Food Matrices (e.g., Cheese, Beer):

  • Sample Preparation: A known amount of the homogenized sample (e.g., 5-10 g of cheese or 10-20 mL of beer) is placed in a headspace vial.

  • Internal Standard Addition: An appropriate internal standard (e.g., a deuterated analog of the analyte) is added to the sample for accurate quantification.

  • Equilibration: The vial is sealed and equilibrated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.

  • Desorption: The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption of the analytes.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common analytical technique for the separation and identification of volatile compounds.

GC-MS Parameters for Volatile Sulfur Compounds:

  • Injector: Splitless or split mode, with an injection temperature of around 250 °C.

  • Column: A capillary column with a stationary phase suitable for separating volatile sulfur compounds (e.g., DB-Sulphur or a similar phase). A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Oven Temperature Program: An initial temperature of around 40 °C, held for a few minutes, followed by a ramp to a final temperature of around 250 °C at a rate of 5-10 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Analytical Method: High-Performance Liquid Chromatography (HPLC) with Derivatization

For less volatile thiols or to improve detection sensitivity, HPLC with pre-column derivatization is often employed.

Protocol for Thiol Derivatization:

  • Sample Extraction: Thiols are extracted from the sample matrix using an appropriate solvent.

  • Derivatization: The extracted thiols are reacted with a derivatizing agent that introduces a chromophore or fluorophore into the molecule. Common derivatizing agents for thiols include:

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a fluorescence detector.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for separation.

    • Detection: The fluorescence detector is set to the appropriate excitation and emission wavelengths for the specific derivatizing agent used.

Mandatory Visualization: Signaling Pathways and Workflows

Olfactory Signaling Pathway for this compound

The perception of this compound's strong odor is initiated by its interaction with olfactory receptors in the nasal epithelium. This interaction triggers a cascade of intracellular events leading to a neural signal being sent to the brain.

Olfactory_Signaling cluster_olfactory_neuron Olfactory Sensory Neuron Butanethiol This compound OR Olfactory Receptor (GPCR) Butanethiol->OR Binds G_olf G-protein (Golf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: General olfactory signal transduction cascade initiated by the binding of this compound.

Experimental Workflow for Volatile Thiol Analysis

The following diagram illustrates a typical workflow for the analysis of volatile thiols like this compound from a complex natural matrix.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Natural Sample (e.g., Cheese, Skunk Secretion) Homogenization Homogenization/ Extraction Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Internal_Standard Add Internal Standard Vial->Internal_Standard Equilibration Equilibration Internal_Standard->Equilibration SPME HS-SPME Equilibration->SPME Desorption Thermal Desorption SPME->Desorption GC_MS GC-MS Analysis Identification Compound Identification GC_MS->Identification Desorption->GC_MS Quantification Quantification Identification->Quantification Results Results Quantification->Results

Caption: A typical experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

Conclusion

This compound is a naturally occurring volatile sulfur compound found in various animals, plants, and microbial environments. While its presence is often at trace levels, its potent odor makes it a significant contributor to the aroma and flavor of many natural products. The analysis of this compound requires sensitive and specific analytical techniques, such as GC-MS with appropriate sample preparation methods like HS-SPME. Further research is needed to fully elucidate the biosynthetic pathways of this compound in different organisms and to quantify its presence in a wider range of natural sources. Understanding the natural occurrence and biological significance of this compound is crucial for food science, environmental science, and drug development, particularly in areas related to flavor chemistry, toxicology, and the study of sensory perception.

References

Purity Specifications of Commercial 1-Butanethiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications of commercial 1-Butanethiol (n-butyl mercaptan), a critical reagent and intermediate in various industrial and pharmaceutical applications. Understanding the purity profile of this compound is paramount for ensuring reproducibility, minimizing side reactions, and maintaining the quality of final products. This document details typical purity levels, potential impurities, analytical methodologies for purity assessment, and key chemical properties.

Commercial Purity Specifications

Commercial grades of this compound are available in various purity levels to suit different applications, from technical use as a solvent or odorant to high-purity grades for pharmaceutical and fine chemical synthesis. The purity is typically determined by gas chromatography (GC) and is often reported as a weight percentage (w/w).

Table 1: Typical Purity Specifications of Commercial this compound

GradeAssay (Purity)AppearanceKey Applications
Technical Grade≥98.0%Colorless to pale yellow liquidIndustrial solvent, gas odorant, intermediate for pesticides
High-Purity/Reagent Grade≥99.0%Clear, colorless liquidOrganic synthesis, research and development
Analytical Standard≥99.5%Clear, colorless liquidReference standard for analytical methods (e.g., GC, HPLC)
Pharmaceutical Grade≥99.9%Clear, colorless liquidIntermediate in drug synthesis, meeting stringent quality standards

Note: Specifications can vary between suppliers. Always refer to the supplier's Certificate of Analysis for lot-specific data.

Impurity Profile

Impurities in commercial this compound can originate from the manufacturing process, degradation upon storage, or the presence of isomers. The most common industrial synthesis route involves the reaction of 1-butanol (B46404) with hydrogen sulfide (B99878) over a catalyst.

Table 2: Common Impurities in Commercial this compound

Impurity NameChemical FormulaTypical Concentration RangeOrigin
Dibutyl sulfide(C₄H₉)₂S0.1 - 1.0%By-product of synthesis
2-ButanethiolCH₃CH(SH)CH₂CH₃< 0.5%Isomeric impurity from starting materials or side reactions
Isobutanethiol(CH₃)₂CHCH₂SH< 0.5%Isomeric impurity from starting materials or side reactions
tert-Butanethiol(CH₃)₃CSH< 0.2%Isomeric impurity from starting materials or side reactions
1-ButanolC₄H₉OH< 0.5%Unreacted starting material
WaterH₂O< 0.5%Process-related or from atmospheric exposure
Dibutyl disulfideC₄H₉S-SC₄H₉VariableOxidation product upon exposure to air
Synthesis-Related Impurities

The primary impurities from the synthesis of this compound via the reaction of 1-butanol and hydrogen sulfide are dibutyl sulfide and unreacted 1-butanol. The formation of dibutyl sulfide is a common side reaction. The presence of isomeric butanethiols can result from impurities in the 1-butanol feedstock or isomerization reactions during synthesis.

Hydrogen Sulfide Hydrogen Sulfide Reaction Catalytic Reaction Hydrogen Sulfide->Reaction This compound This compound (Main Product) Reaction->this compound Dibutyl Sulfide Dibutyl Sulfide (By-product) Reaction->Dibutyl Sulfide Unreacted\n1-Butanol Unreacted 1-Butanol Reaction->Unreacted\n1-Butanol

Synthesis Pathway and Potential Impurities.
Degradation Products

This compound is susceptible to oxidation, particularly when exposed to air, which can lead to the formation of dibutyl disulfide.[1] This underscores the importance of storing the material under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity.

Oxygen (Air) Oxygen (Air) Oxidation Oxidation Oxygen (Air)->Oxidation Dibutyl Disulfide Dibutyl Disulfide Oxidation->Dibutyl Disulfide

Degradation Pathway of this compound.

Experimental Protocols for Purity Analysis

Gas chromatography (GC) is the most common and effective method for determining the purity of this compound and quantifying its impurities. A flame ionization detector (FID) is typically used for its high sensitivity to hydrocarbons and sulfur-containing compounds. For definitive identification of impurities, a mass spectrometer (MS) detector is employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following protocol is a general guideline for the analysis of this compound purity. Method parameters may need to be optimized for specific instruments and impurity profiles.

3.1.1. Sample Preparation

Due to the high concentration of the analyte, direct injection of a diluted sample is typically sufficient.

  • Dilution: Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent, such as dichloromethane (B109758) or methanol.

  • Internal Standard (Optional): For precise quantification, an internal standard (e.g., undecane) can be added to the sample and calibration standards.

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split mode with a split ratio of 100:1. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: 35-350 amu.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Dichloromethane Diluted_Sample Diluted Sample Dilution->Diluted_Sample Injection Inject into GC Diluted_Sample->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometer Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantify Purity and Impurities Integration->Quantification

Experimental Workflow for GC-MS Purity Analysis.

3.1.3. Data Analysis

  • Purity Calculation: The purity of this compound is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

  • Impurity Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

Conclusion

The purity of commercial this compound is a critical parameter that can significantly impact its performance in various applications. For researchers, scientists, and drug development professionals, a thorough understanding of the potential impurities and the analytical methods for their detection is essential for ensuring the quality and consistency of their work. The use of high-purity grades and proper storage conditions are recommended to minimize the impact of impurities on experimental outcomes. This guide provides a foundational understanding to aid in the selection and handling of this compound for demanding scientific applications.

References

An In-depth Technical Guide to 1-Butanethiol: Key Suppliers, Manufacturing, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butanethiol (n-butyl mercaptan), a versatile sulfur-containing organic compound with significant applications in various fields, including its use as a solvent and an intermediate in the synthesis of insecticides and herbicides.[1] This document details its primary manufacturers and suppliers, outlines common synthesis methodologies, and presents key data in a structured format for ease of reference by researchers, scientists, and professionals in drug development.

Key Suppliers and Manufacturers

The global market for this compound is served by a mix of large-scale chemical manufacturers and specialized suppliers catering to laboratory and research needs. China has emerged as a major manufacturing hub, benefiting from advanced technology clusters and integrated chemical parks that ensure a steady supply of feedstocks.[2] Key global players are distributed across North America, Europe, and Asia.

It is important to distinguish between primary manufacturers, who synthesize the compound, and suppliers or distributors, who package and provide it in various grades and quantities. The following tables provide a non-exhaustive list of notable companies in the this compound supply chain.

Major Global Manufacturers
Company NameHeadquarters LocationNotable Aspects
Chevron Phillips Chemical CompanyThe Woodlands, Texas, USAA major producer of various mercaptans, including n-Butyl Mercaptan, for industrial applications.
Sanmenxia Aoke Chemical Co., Ltd.Sanmenxia, Henan, ChinaEstablished in 1995, a manufacturer and exporter of a range of chemical supplies, including this compound.[3]
R&D AhmadullinS LLCKazan, RussiaBegan production of this compound in 2023, offering grades from 98-99.9% purity.[4]
Jiande Xingfeng Chemical Co.Jiande, ChinaListed as a key company in the n-Butyl Mercaptan market.[1]
Hunan Yun Bang Biomedical Co.Hunan, ChinaA notable company in the n-Butyl Mercaptan market landscape.[1]
Prominent Suppliers and Distributors
Company NameHeadquarters LocationPurity Grades OfferedRegions Served
North America
Sigma-Aldrich (Merck)St. Louis, Missouri, USA≥98%, ≥99%Global
TCI AMERICAPortland, Oregon, USA>97.0%(GC)Americas
Santa Cruz Biotechnology, Inc.Dallas, Texas, USAGlobal
Spectrum ChemicalNew Brunswick, New Jersey, USAUngraded (suitable for general industrial use or research)USA
Europe
OttokemiMumbai, India (Supplies to Europe)99%Global
Asia
Tokyo Chemical Industry Co., Ltd. (TCI)Tokyo, Japan>97.0%(GC)Global
ChemicalBullIndiaHigh-purity for industrial and research use.Global
Jigs ChemicalIndiaCommercial and R&D quantities.Global
BST Tianjin CO.,LTD.Tianjin, China99% minGlobal

Quantitative Data on this compound Grades

The purity and grade of this compound are critical for its application, particularly in sensitive areas like pharmaceutical synthesis. The following table summarizes the typical grades available from leading suppliers.

SupplierProduct Code/NamePurityAvailable Quantities
Sigma-AldrichW347809≥98%Sample, 1 kg
Sigma-Aldrich8.01587≥98.0% (GC)100 mL, 500 mL
OttokemiB 367899%250 ml, 1 lt
TCIB0685>97.0% (GC)25ML, 500ML
R&D AhmadullinS LLCThis compound98-99.9%Not specified

Pricing information is highly variable and dependent on quantity, grade, and market conditions. It is recommended to request a quote directly from the suppliers for accurate pricing.

Experimental Protocols for Synthesis

This compound is primarily synthesized through two main industrial routes: the reaction of 1-butanol (B46404) with hydrogen sulfide (B99878) and the addition of hydrogen sulfide to 1-butene (B85601).

Synthesis from 1-Butanol and Hydrogen Sulfide

This method involves the vapor-phase reaction of 1-butanol with hydrogen sulfide over a catalyst. A process for this synthesis has been detailed in patent literature, providing a basis for a laboratory-scale adaptation.

Reaction: CH₃(CH₂)₃OH + H₂S → CH₃(CH₂)₃SH + H₂O

Detailed Methodology:

  • Catalyst: A common catalyst is a blend of a hydrotreating catalyst (e.g., CoMo/alumina) and a dehydration catalyst or an inert diluent like alumina.[5]

  • Apparatus: A downflow fixed-bed catalytic flow reactor is typically used for this process.[5]

  • Reactant Feed: The molar feed ratio of hydrogen sulfide to 1-butanol is a critical parameter, with ratios ranging from 9:1 to 20:1 being effective. A ratio of approximately 12:1 is often optimal.[5]

  • Reaction Conditions:

    • Temperature: The reaction is typically carried out at elevated temperatures. A pre-heat temperature of around 180°C can be used.[5]

    • Pressure: The optimal pressure is generally in the range of 450 to 600 psig.[5]

    • Space Velocity: The weight hourly space velocity (WHSV) of the 1-butanol feed can range from 0.25 to 0.70 gr. liq./hr./gr. cat.[5]

  • Procedure:

    • The catalyst bed is prepared within the fixed-bed reactor. The catalyst may be layered with varying ratios of the active catalyst to the diluent to control the reaction exotherm.[5]

    • A continuous flow of 1-butanol and hydrogen sulfide is introduced into the reactor at the specified molar ratio and space velocity.

    • The reactor is maintained at the target temperature and pressure to facilitate the conversion of the alcohol to the thiol.

    • The product stream exiting the reactor, containing this compound, water, unreacted starting materials, and potential byproducts (e.g., dibutyl sulfide), is cooled and collected.

  • Purification: The collected crude product is then subjected to purification, typically through fractional distillation, to isolate this compound of the desired purity.

Synthesis from 1-Butene and Hydrogen Sulfide

This process involves the catalytic addition of hydrogen sulfide to 1-butene.[6] This reaction can lead to the formation of both this compound and 2-butanethiol, with selectivity being influenced by the choice of catalyst and reaction conditions.

Reaction: CH₃CH₂CH=CH₂ + H₂S → CH₃(CH₂)₃SH

Detailed Methodology:

  • Catalyst: Acidic catalysts are often employed for this reaction. A patent describes the use of a Cr₂O₃/aluminium oxide catalyst.[7]

  • Apparatus: A fixed-bed catalytic reactor is suitable for this gas-phase reaction.

  • Reactant Feed: An excess of hydrogen sulfide is typically used to maximize the conversion of 1-butene. The H₂S to olefin molar ratio can range from 1:1 to 100:1, with a preferred range of 2:1 to 30:1.[7]

  • Reaction Conditions:

    • Temperature and Pressure: Specific conditions are dependent on the catalyst used.

  • Procedure:

    • A pre-activated catalyst is packed into the reactor.

    • A gaseous mixture of 1-butene and hydrogen sulfide is passed through the catalyst bed at the desired temperature and pressure.

    • The reaction products are cooled and condensed.

  • Purification: The product mixture, which may contain this compound, 2-butanethiol, and thioethers, is purified by distillation to separate the desired isomer.

Visualizations

This compound Supply Chain

Raw_Materials Raw Materials (1-Butanol, 1-Butene, H2S) Manufacturing Primary Manufacturing (e.g., Chevron Phillips, Sanmenxia Aoke) Raw_Materials->Manufacturing Bulk_Distribution Bulk Distribution Manufacturing->Bulk_Distribution Specialty_Suppliers Specialty Chemical Suppliers (e.g., Sigma-Aldrich, TCI) Manufacturing->Specialty_Suppliers Bulk_Distribution->Specialty_Suppliers End_Users End-Users (Research Labs, Pharma, Agrochemical) Specialty_Suppliers->End_Users

Caption: A simplified diagram of the this compound supply chain.

Synthesis Pathway of this compound from 1-Butanol

Butanol 1-Butanol (CH3(CH2)3OH) Reactor Fixed-Bed Reactor (Catalyst: CoMo/Alumina) Temp: ~180°C, Pressure: 450-600 psig Butanol->Reactor H2S Hydrogen Sulfide (H2S) H2S->Reactor Crude_Product Crude Product Mixture (this compound, H2O, Unreacted Materials) Reactor->Crude_Product Purification Purification (Fractional Distillation) Crude_Product->Purification Final_Product Pure this compound (CH3(CH2)3SH) Purification->Final_Product

Caption: Workflow for the synthesis of this compound from 1-Butanol.

References

Unveiling the Essence of a Pungent Pioneer: A Technical Guide to the Historical Context of 1-Butanethiol's Discovery and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context surrounding the discovery and application of 1-butanethiol. From the initial characterization of its chemical class to its pivotal role in public safety and industrial synthesis, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. Quantitative data is presented in structured tables for clarity, and key historical methodologies are detailed. Visual diagrams generated using Graphviz illustrate the progression of its synthesis and applications.

The Dawn of Thiols: A New Class of Sulfur Organics

The journey of this compound begins with the broader discovery of its chemical family: the thiols, also known as mercaptans. In 1834, the Danish chemist William Christopher Zeise reported the synthesis of ethanethiol, which he named "mercaptan" due to its strong affinity for mercury (from the Latin mercurium captans, meaning 'capturing mercury')[1][2]. This discovery opened a new chapter in organosulfur chemistry, revealing a class of compounds analogous to alcohols but with distinct and often potent properties[3].

While the exact date and individual credited with the first synthesis of this compound are not definitively documented in readily available historical records, its preparation and characterization logically followed the burgeoning exploration of organosulfur compounds in the late 19th and early 20th centuries. By the early 1920s, several methods for the synthesis of this compound had been established, indicating its availability and study within the scientific community.

Early Synthetic Routes to this compound

The early 20th century saw the development of several key methods for the synthesis of this compound. These foundational techniques paved the way for its larger-scale production and subsequent application.

Catalytic Conversion of Butanol

One of the earliest documented methods involved the catalytic conversion of 1-butanol (B46404). In 1921, Kramer and Reid published their work on the synthesis of this compound by passing the vapors of 1-butanol and hydrogen sulfide (B99878) over a thorium oxide (ThO₂) catalyst at elevated temperatures.

Experimental Protocol: Synthesis of this compound via Catalytic Conversion of 1-Butanol (Kramer and Reid, 1921)

  • Apparatus: A heated reaction tube packed with a thorium oxide catalyst. A system for vaporizing 1-butanol and metering hydrogen sulfide gas. A condenser and collection flask for the product.

  • Reagents:

    • 1-Butanol

    • Hydrogen sulfide gas

    • Thorium oxide (catalyst)

  • Procedure:

    • The thorium oxide catalyst is packed into the reaction tube and heated to a temperature of 350-400°C.

    • A stream of hydrogen sulfide gas is passed through the heated tube.

    • 1-Butanol is vaporized and introduced into the stream of hydrogen sulfide gas before it enters the reaction tube.

    • The reaction mixture is passed over the heated catalyst.

    • The resulting vapors are passed through a condenser to liquefy the this compound and any unreacted 1-butanol.

    • The crude product is collected and purified by fractional distillation.

From Butyl Sulfate (B86663) and Sodium Sulfide

In 1920, Gray and Gutekunst described a method for producing this compound, along with dibutyl sulfide, by distilling an aqueous solution of sodium butyl sulfate and sodium sulfide.

Experimental Protocol: Synthesis of this compound from Sodium Butyl Sulfate (Gray and Gutekunst, 1920)

  • Apparatus: A distillation apparatus, including a reaction flask, condenser, and receiving flask.

  • Reagents:

    • Sodium butyl sulfate

    • Sodium sulfide

    • Water

  • Procedure:

    • An aqueous solution of sodium butyl sulfate and sodium sulfide is prepared in the reaction flask.

    • The mixture is heated to boiling.

    • The volatile products, including this compound, are distilled off.

    • The distillate, which will also contain dibutyl sulfide, is collected.

    • The this compound is separated from the byproducts and water, typically through fractional distillation.

Via Dithiocarbamic Butyl Ester

A 1923 publication by v. Braun and Engelbertz detailed the formation of this compound by the treatment of a dithiocarbamic butyl ester with aqueous potassium hydroxide (B78521).

Experimental Protocol: Synthesis of this compound from Dithiocarbamic Butyl Ester (v. Braun and Engelbertz, 1923)

  • Apparatus: A reaction flask equipped with a reflux condenser.

  • Reagents:

    • Dithiocarbamic butyl ester

    • Aqueous potassium hydroxide (KOH) solution

  • Procedure:

    • The dithiocarbamic butyl ester is placed in the reaction flask.

    • An aqueous solution of potassium hydroxide is added to the flask.

    • The mixture is gently warmed to initiate the reaction.

    • The reaction is allowed to proceed, often under reflux, to ensure complete conversion.

    • Upon completion, the this compound is isolated from the reaction mixture, which may involve extraction and subsequent distillation for purification.

Physicochemical Properties of this compound

The unique physical and chemical properties of this compound have dictated its applications throughout history. A summary of its key quantitative data is provided in the table below.

PropertyValue
Molecular Formula C₄H₁₀S
Molecular Weight 90.19 g/mol
Boiling Point 98.2 °C
Melting Point -115.8 °C
Density 0.83679 g/mL at 25 °C
Flash Point 2 °C
Solubility in Water Slightly soluble (0.06% at 20°C)
Odor Threshold As low as 1.4 parts per billion

Historical and Contemporary Applications

The distinct and potent odor of this compound has been a defining characteristic driving its primary use.

A Sentinel for Safety: The Odorization of Natural Gas

Perhaps the most significant application of this compound, and other mercaptans, has been as an odorant for natural gas. Naturally odorless, the addition of a potent-smelling compound is a critical safety measure to enable the detection of leaks. The widespread practice of odorizing natural gas was largely driven by the tragic New London School explosion in Texas in 1937, which was caused by an undetected natural gas leak. This event spurred legislation mandating the odorization of natural gas for public safety. The extremely low odor threshold of this compound makes it an effective warning agent.

A Versatile Industrial Intermediate

Beyond its role as an odorant, this compound has been utilized as a solvent and as a key intermediate in the synthesis of various industrial and agricultural chemicals. Its applications include:

  • Pesticide Synthesis: It serves as a precursor in the manufacturing of certain insecticides and herbicides.

  • Polymerization: In some polymerization processes, it can act as a chain transfer agent to control the molecular weight of the resulting polymer.

  • Flavor and Fragrance: In very dilute concentrations, it has been used as a flavoring agent in some food products.

Visualizing the Historical Trajectory

The following diagrams, generated using the DOT language, illustrate the key historical developments in the synthesis and application of this compound.

Historical_Synthesis_of_1_Butanethiol cluster_precursors Precursors cluster_methods Early Synthesis Methods (c. 1920s) 1-Butanol 1-Butanol Kramer_Reid Catalytic Conversion (Kramer & Reid, 1921) 1-Butanol->Kramer_Reid H2S Hydrogen Sulfide H2S->Kramer_Reid Sodium Butyl\nSulfate Sodium Butyl Sulfate Gray_Gutekunst Distillation (Gray & Gutekunst, 1920) Sodium Butyl\nSulfate->Gray_Gutekunst Sodium\nSulfide Sodium Sulfide Sodium\nSulfide->Gray_Gutekunst Dithiocarbamic\nButyl Ester Dithiocarbamic Butyl Ester Braun_Engelbertz Hydrolysis (v. Braun & Engelbertz, 1923) Dithiocarbamic\nButyl Ester->Braun_Engelbertz This compound This compound Kramer_Reid->this compound Gray_Gutekunst->this compound Braun_Engelbertz->this compound

Figure 1: Early 20th-century synthesis routes to this compound.

Applications_of_1_Butanethiol cluster_safety Public Safety Application cluster_industrial Industrial Applications This compound This compound Gas Odorant Natural Gas Odorant This compound->Gas Odorant Primary Use Solvent Solvent This compound->Solvent Chemical\nIntermediate Chemical Intermediate This compound->Chemical\nIntermediate Leak Detection Leak Detection Gas Odorant->Leak Detection Pesticide\nSynthesis Pesticide Synthesis Chemical\nIntermediate->Pesticide\nSynthesis Polymerization\nRegulator Polymerization Regulator Chemical\nIntermediate->Polymerization\nRegulator

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Butanethiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanethiol, also known as n-butyl mercaptan, is a versatile organosulfur compound with the chemical formula CH₃(CH₂)₃SH.[1] It is a colorless to pale-yellow liquid characterized by a strong, pungent odor.[2] Beyond its use as an odorant in natural gas, this compound serves as a valuable reagent and intermediate in a variety of organic syntheses.[2] Its utility stems from the reactivity of the thiol (-SH) group, which can act as a potent nucleophile or participate in radical reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including the synthesis of thioethers, the thiol-ene reaction for carbon-sulfur bond formation, the preparation of disulfides, and its application in deprotection strategies.

Physical Properties of this compound

PropertyValue
CAS Number 109-79-5[1]
Molecular Formula C₄H₁₀S[1]
Molecular Weight 90.19 g/mol [1]
Boiling Point 98.2 °C[3]
Melting Point -115.9 °C[3]
Density 0.842 g/cm³[3]
Flash Point 3.3 °C[3]
Solubility Slightly soluble in water; soluble in organic solvents.[2]

I. Synthesis of Thioethers via Nucleophilic Substitution

The deprotonated form of this compound, the butanethiolate anion, is a soft and potent nucleophile that readily participates in Sₙ2 reactions with various electrophiles to form n-butyl thioethers. This is a fundamental and widely used transformation in organic synthesis.

A. Reaction with Alkyl Halides

Reaction Scheme:

G reactant1 CH₃(CH₂)₃SH reaction_center + reactant1->reaction_center reactant2 R-X reactant2->reaction_center product CH₃(CH₂)₃S-R side_product NaX base Base (e.g., NaOH, NaH) base->reaction_center reaction_center->product reaction_center->side_product G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Mix reactants and initiator in a suitable solvent (e.g., Toluene) A->D B Alkene (R-CH=CH₂) B->D C Radical Initiator (e.g., AIBN) or UV light C->D E Heat or irradiate with UV light to initiate the reaction D->E F Remove solvent under reduced pressure E->F G Purify by column chromatography F->G H n-Butyl Thioether (Product) G->H G reactant 2 CH₃(CH₂)₃SH reaction_center + reactant->reaction_center product CH₃(CH₂)₃S-S(CH₂)₃CH₃ side_product 2 H₂O oxidant [O] (e.g., I₂, H₂O₂, Air) oxidant->reaction_center reaction_center->product reaction_center->side_product G cluster_0 Reactants cluster_1 Products A Aryl Methyl Ether (Ar-OCH₃) D Nucleophilic Attack (SₙAr) A->D B This compound + Base (e.g., NaH) C Formation of Sodium Butanethiolate (CH₃(CH₂)₃S⁻Na⁺) B->C C->D E Cleavage of C-O Bond D->E F Phenol (Ar-OH) E->F G Methyl n-butyl thioether (CH₃-S-(CH₂)₃CH₃) E->G

References

Application Notes and Protocols: 1-Butanethiol as a Reagent in Thiol-Ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-butanethiol as a versatile reagent in thiol-ene reactions. This powerful "click" chemistry approach offers an efficient and highly selective method for the formation of carbon-sulfur bonds, which are of significant interest in drug development, materials science, and bioconjugation. The following sections detail the underlying reaction mechanisms, provide quantitative data for specific reactions, and present detailed experimental protocols for both photoinitiated radical coupling and base-catalyzed Michael addition reactions.

Introduction to Thiol-Ene Reactions

The thiol-ene reaction involves the addition of a thiol, in this case, this compound, across a carbon-carbon double bond (an alkene or "ene") to form a thioether.[1] This reaction is widely recognized as a "click" chemistry due to its high yields, stereoselectivity, rapid reaction rates, and the formation of a single, stable product.[1] The reaction typically proceeds via an anti-Markovnikov addition, where the sulfur atom of the thiol attaches to the less substituted carbon of the alkene.[1]

Two primary mechanisms govern the thiol-ene reaction: a free-radical addition and a nucleophilic Michael addition.[1]

  • Free-Radical Addition: This mechanism is typically initiated by light (photoinitiation) or heat in the presence of a radical initiator. A thiyl radical is generated from this compound, which then adds to the alkene. This is followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another this compound molecule, propagating the radical chain and forming the thioether product.[1]

  • Michael Addition: This pathway is catalyzed by a base or a nucleophile. The base deprotonates this compound to form a highly nucleophilic thiolate anion. This anion then attacks an electron-deficient alkene (e.g., acrylates, vinyl sulfones) in a conjugate addition, followed by protonation to yield the final thioether.[2]

Applications of this compound in Thiol-Ene Reactions

The versatility of the thiol-ene reaction makes this compound a valuable reagent in various applications:

  • Drug Discovery and Development: The formation of stable thioether linkages is crucial in the synthesis of various pharmaceutical compounds. The mild and specific conditions of the thiol-ene reaction allow for the late-stage functionalization of complex molecules.

  • Bioconjugation: this compound can be used to attach small molecules, probes, or tags to biomolecules such as peptides and proteins that have been modified to contain an alkene functionality.

  • Materials Science and Surface Modification: The thiol-ene reaction is a powerful tool for modifying the surfaces of materials to impart desired properties such as hydrophobicity, biocompatibility, or specific binding capabilities.

  • Polymer Synthesis: Thiol-ene polymerization, using multifunctional thiols and enes, is employed to create highly uniform polymer networks with applications in coatings, adhesives, and biomaterials. While this compound is a monofunctional thiol, it is used in fundamental studies to understand the kinetics and mechanisms of these polymerizations.

Quantitative Data for Thiol-Ene Reactions of this compound

The following table summarizes the yields of Michael addition products from the reaction of in situ generated this compound with various electron-deficient alkenes.

EntryAlkene SubstrateProductYield (%)
1Cyclopent-2-en-1-one3-(butylthio)cyclopentan-1-one93
2Cyclohex-2-en-1-one3-(butylthio)cyclohexan-1-one98
3(E)-4-phenylbut-3-en-2-one4-(butylthio)-4-phenylbutan-2-one97
42-methyl-2-nitroprop-1-ene2-(butylthio)-2-methyl-1-nitropropane66
5(E)-but-2-enenitrile3-(butylthio)butanenitrile78
6Acrylonitrile3-(butylthio)propanenitrile90
7Methyl acrylateMethyl 3-(butylthio)propanoate50
8(E)-1-nitro-2-phenylethene1-(butylthio)-2-nitro-1-phenylethane50

Data sourced from Gariani, R. A., Dos Santos, A. A., & Comasseto, J. V. (2008). In Situ Generation of n-Butanethiol and Its Reaction with Electron-Deficient Olefines. Synthetic Communications, 38(5), 790-796.[3]

Experimental Protocols

Protocol 1: Photoinitiated Radical Thiol-Ene Reaction

This protocol describes the general procedure for the photoinitiated radical addition of this compound to an unactivated alkene, such as 1-octene.

Materials:

  • This compound

  • 1-Octene

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Reaction vessel (e.g., quartz tube or borosilicate glass vial)

  • UV lamp (e.g., 365 nm)

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) and the photoinitiator (0.01-0.05 eq) in the chosen solvent.

  • Add this compound (1.1-1.5 eq) to the solution. The use of a slight excess of the thiol can help to ensure complete conversion of the alkene and minimize side reactions.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can quench the radical reaction.

  • Place the reaction vessel under the UV lamp and begin stirring. The distance from the lamp and the reaction time will depend on the specific reactants and the power of the lamp. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically within 1-2 hours), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure thioether.

  • Characterize the product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: Base-Catalyzed Thiol-Michael Addition

This protocol outlines the general procedure for the base-catalyzed Michael addition of this compound to an electron-deficient alkene, such as methyl acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Base catalyst (e.g., triethylamine, DBU, or a phosphine (B1218219) catalyst)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dichloromethane)

  • Reaction flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a clean, dry reaction flask containing a magnetic stir bar, add the electron-deficient alkene (1.0 eq) and the solvent.

  • Add the base catalyst (0.05-0.2 eq) to the solution and stir for a few minutes at room temperature.

  • Slowly add this compound (1.0-1.2 eq) to the reaction mixture. The reaction is often exothermic, so slow addition may be necessary to control the temperature.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or GC. These reactions are often rapid, with significant conversion observed within minutes to a few hours.[2]

  • Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base catalyst.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure thioether adduct.

  • Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

Visualizing the Mechanisms and Workflows

Reaction Mechanisms

Thiol_Ene_Mechanisms Mechanisms of Thiol-Ene Reaction cluster_radical Photoinitiated Radical Addition cluster_michael Base-Catalyzed Michael Addition Initiation Initiation: Photoinitiator + hv -> R• Thiyl_Formation Thiyl Radical Formation: R• + BuSH -> RH + BuS• Initiation->Thiyl_Formation Propagation_1 Propagation 1: BuS• + Alkene -> BuS-Alkene• Thiyl_Formation->Propagation_1 Propagation_2 Propagation 2: BuS-Alkene• + BuSH -> Thioether + BuS• Propagation_1->Propagation_2 Propagation_2->Propagation_1 Chain Reaction Thiolate_Formation Thiolate Formation: BuSH + Base -> BuS⁻ + Base-H⁺ Nucleophilic_Attack Nucleophilic Attack: BuS⁻ + E-Alkene -> BuS-E-Alkene⁻ Thiolate_Formation->Nucleophilic_Attack Protonation Protonation: BuS-E-Alkene⁻ + Base-H⁺ -> Thioether + Base Nucleophilic_Attack->Protonation

Caption: Mechanisms of Thiol-Ene Reactions.

Experimental Workflow

Thiol_Ene_Workflow General Experimental Workflow for Thiol-Ene Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents 1. Mix Alkene and Initiator/Catalyst in Solvent Add_Thiol 2. Add this compound Reagents->Add_Thiol Inert_Atmosphere 3. Establish Inert Atmosphere (for radical reactions) Add_Thiol->Inert_Atmosphere Initiate 4. Initiate Reaction (UV light or stirring at RT) Inert_Atmosphere->Initiate Monitor 5. Monitor Progress (TLC, GC) Initiate->Monitor Quench 6. Quench Reaction (if necessary) Monitor->Quench Extract 7. Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Caption: Experimental Workflow for Thiol-Ene Reactions.

References

Application of 1-Butanethiol in Gas Chromatography: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 1-butanethiol using gas chromatography (GC). It covers direct analysis of volatile sulfur compounds (VSCs), derivatization techniques for enhanced detection, and specific applications in various matrices.

Introduction

This compound, a volatile sulfur compound (VSC), is of significant interest across various fields due to its potent odor and chemical reactivity. In the pharmaceutical industry, it can be an indicator of drug degradation or a metabolic byproduct. Environmental monitoring targets this compound as a component of industrial emissions, while in the food and beverage industry, its presence can significantly impact aroma and quality. Gas chromatography is the primary analytical technique for the separation and quantification of this compound due to its high resolution and sensitivity, especially when paired with sulfur-selective detectors.[1]

The analysis of thiols like this compound by GC can be challenging due to their high reactivity, polarity, and often low concentrations in complex matrices.[1] Key challenges include the potential for adsorption onto active sites within the GC system, which can lead to poor peak shape and inaccurate quantification.[1] Therefore, the use of inert sample pathways is highly recommended for reliable results.[1]

Data Presentation

The following tables summarize quantitative data for the analysis of this compound and related compounds using various GC methods.

Table 1: Quantitative Performance of this compound Analysis by GC-SCD

ParameterValueMatrixNotes
Limit of Detection (LOD)0.076 - 5.548 pg/sec for various sulfur compoundsGaseous FuelsPractical LOD for a range of sulfur compounds.[2]
Limit of Quantification (LOQ)< 4 ppb (total sulfur)GasesExceeds requirements of ISO/DIS 14687 and DIN EN 17124:2019-07.
Linearity (R²)≥ 0.9999Standard solutions in solventFor a calibration range of approximately 10 ppb to 10 ppm.[3]
Calibration Range3.62 - 181.23 mg/L SDieselAs part of a mix of sulfur compounds.[4]

Table 2: Expected Retention Times of Butanethiol Isomers (Undivatized)

CompoundRetention Time (min)GC Column & Conditions
This compoundNot specifiedDB-1: 30 m x 0.53 mm, 3.00 µm film; Oven: 40°C (5 min) to 260°C at 10°/min[5][6]
This compoundNot specifiedDB-624: 30 m x 0.53 mm, 3.00 µm film; Oven: 40°C (5 min) to 260°C at 10°/min[5][6]
This compoundNot specifiedDB-WAX: 30 m x 0.53 mm, 1.00 µm film; Oven: 40°C (5 min) to 230°C at 10°/min[5][6]

Table 3: Expected Retention Times of Silylated Butanethiol Isomers

Compound (as TMS derivative)Expected Retention Time (min)
tert-Butanethiol-TMS~10.5
Isobutanethiol-TMS~11.2
2-Butanethiol-TMS~11.5
This compound-TMS~12.8
Note: Retention times are approximate and can vary between instruments and laboratories.

Experimental Protocols

Protocol 1: Analysis of Volatile Sulfur Compounds (including this compound) in Gaseous Samples by GC-SCD (without derivatization)

This protocol is suitable for the direct quantification of this compound and other VSCs in gaseous matrices such as natural gas or air.

1. Objective: To quantify this compound in a gaseous sample with high sensitivity and selectivity.

2. Materials and Equipment:

  • Gas Chromatograph (GC) with a Sulfur Chemiluminescence Detector (SCD).

  • Gas sampling valve with a sample loop (e.g., 1 mL).

  • Inert-treated tubing and valves (e.g., Sulfinert®) to prevent analyte loss.

  • GC Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or similar.[7]

  • Carrier Gas: Helium, high purity.

  • Calibration Gas Standard: Certified standard of this compound in a balance gas (e.g., nitrogen) at a known concentration.

3. GC-SCD Conditions:

ParameterValue
Inlet Split/Splitless, 250 °C
Injection Mode Gas sampling valve injection
Carrier Gas Helium at a constant pressure of 14.5 psi[7]
Oven Program 30 °C (hold for 1.5 min), then ramp at 15 °C/min to 250 °C (hold for 3 min)[7]
SCD Base Temperature 250 °C[7]
SCD Furnace Temperature 800 °C[7]
SCD Gas Flows Air: 60 mL/min, H₂ (lower): 38 mL/min, H₂ (upper): 8 mL/min, O₂ (ozone gen): 40 mL/min[7]

4. Procedure:

  • System Preparation: Ensure the GC-SCD system is leak-free and conditioned according to the manufacturer's instructions. The use of an inert flow path is crucial.[8]

  • Calibration:

    • Prepare a series of calibration standards by diluting the certified standard gas with an appropriate inert gas.

    • Inject each standard onto the GC-SCD system.

    • Generate a calibration curve by plotting the peak area of this compound against its concentration. A linear response is expected.[2]

  • Sample Analysis:

    • Connect the gaseous sample to the gas sampling valve.

    • Allow the sample to flush the sample loop before injecting it onto the GC column.

    • Record the chromatogram and identify the this compound peak based on its retention time from the calibration standards.

  • Quantification:

    • Integrate the peak area of this compound in the sample chromatogram.

    • Determine the concentration of this compound in the sample by using the calibration curve.

Protocol 2: Analysis of Butanethiol Isomers by GC-MS with Derivatization

This protocol is designed for the separation and identification of butanethiol isomers in liquid samples, particularly at low concentrations or in complex matrices where derivatization is beneficial.[1]

1. Objective: To separate and identify this compound, 2-butanethiol, isobutanethiol, and tert-butanethiol using GC-MS after silylation.

2. Materials and Equipment:

  • Gas Chromatograph with a Mass Spectrometer (MS) detector.

  • Autosampler vials (2 mL) with caps.

  • Heating block or oven.

  • GC Column: Rtx-1 (60 m x 0.53 mm ID, 7.0 µm film thickness) or similar non-polar column.

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane or other suitable solvent.

  • Standard solutions of butanethiol isomers.

3. Experimental Procedure:

  • Sample Preparation and Derivatization:

    • In a 2 mL autosampler vial, add 100 µL of the sample (dissolved in a suitable solvent like dichloromethane).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

ParameterValue
Inlet Splitless mode, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 2.0 mL/min
Oven Program 40°C (hold for 5 min), ramp at 5°C/min to 150°C (hold for 2 min)
Transfer Line Temperature 280°C
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Mass Scan Range m/z 40-300

4. Data Analysis:

  • Identify the derivatized butanethiol isomers based on their retention times and mass spectra.

  • The mass spectra of the TMS derivatives will show characteristic fragmentation patterns that can be used for confirmation.

Protocol 3: Headspace GC-MS Analysis of this compound in Water

This protocol is suitable for the determination of trace levels of volatile this compound in aqueous samples without the need for solvent extraction.

1. Objective: To quantify this compound in water samples using static headspace GC-MS.

2. Materials and Equipment:

  • Gas Chromatograph with a Mass Spectrometer (MS) detector.

  • Headspace autosampler.

  • Headspace vials (e.g., 20 mL) and caps.

  • Standard solution of this compound in methanol.

  • Reagent-grade water.

3. Experimental Procedure:

  • Sample Preparation:

    • Place a known volume of the water sample (e.g., 10 mL) into a 20 mL headspace vial.

    • For calibration standards, add known amounts of the this compound standard solution to vials containing 10 mL of reagent-grade water.

    • Seal the vials immediately.

  • Headspace-GC-MS Conditions:

ParameterValue
Headspace Vial Equilibration 80°C for 15 minutes
Injection Mode Headspace injection
GC Inlet Splitless, 250°C
GC Column DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or similar
Carrier Gas Helium, constant flow
Oven Program 40°C (hold for 2 min), ramp at 10°C/min to 220°C (hold for 2 min)
MS Detector Scan mode (e.g., m/z 35-200) or Selected Ion Monitoring (SIM) for higher sensitivity

4. Quantification:

  • Create a calibration curve by plotting the peak area of this compound against its concentration in the aqueous standards.

  • Determine the concentration of this compound in the water samples from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

GC_SCD_Workflow cluster_prep Sample Preparation cluster_analysis GC-SCD Analysis cluster_data Data Processing Gaseous_Sample Gaseous Sample GC_Injection Gas Sampling Valve Injection Gaseous_Sample->GC_Injection Calibration_Standards Calibration Standards Calibration_Standards->GC_Injection GC_Separation GC Separation (DB-Sulfur SCD Column) GC_Injection->GC_Separation SCD_Detection SCD Detection GC_Separation->SCD_Detection Chromatogram Chromatogram SCD_Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification Result Concentration of This compound Quantification->Result

Workflow for Gaseous Sample Analysis by GC-SCD.

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Liquid_Sample Liquid Sample (in Dichloromethane) Add_BSTFA Add BSTFA + 1% TMCS Liquid_Sample->Add_BSTFA Heat_Vial Heat at 60°C for 30 min Add_BSTFA->Heat_Vial GC_MS_Injection GC-MS Injection (Splitless) Heat_Vial->GC_MS_Injection GC_Separation GC Separation (Rtx-1 Column) GC_MS_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Identification by Retention Time & Mass Spectra Data_Acquisition->Identification Report Report Identification->Report

Workflow for Butanethiol Isomer Analysis by GC-MS with Derivatization.

Headspace_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Water_Sample Water Sample in Headspace Vial Equilibration Equilibrate at 80°C for 15 min Water_Sample->Equilibration HS_Injection Headspace Injection Equilibration->HS_Injection GC_Separation GC Separation (DB-624 Column) HS_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Chromatogram Chromatogram MS_Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification Result Concentration in Water Quantification->Result

Workflow for Headspace GC-MS Analysis of this compound in Water.

References

Application Notes and Protocols: 1-Butanethiol as a Standard for Sulfur Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butanethiol, also known as n-butyl mercaptan, is a volatile organosulfur compound with the chemical formula C₄H₁₀S.[1][2] It is a colorless to pale-yellow liquid recognized by its strong, skunk-like odor, which is detectable by the human nose at concentrations as low as 10 parts per billion.[2][3] Due to its well-defined sulfur content and stability under proper storage conditions, this compound serves as a crucial calibration standard for the quantitative analysis of sulfur in various matrices. Accurate sulfur determination is vital in many industries, including petroleum refining, natural gas processing, and environmental monitoring, to meet regulatory requirements, control industrial processes, and ensure product quality.

Physicochemical Properties of this compound

The physical and chemical properties of this compound make it a suitable standard for sulfur analysis.

PropertyValue
Chemical Formula C₄H₁₀S[1]
Molecular Weight 90.19 g/mol [1][3]
Appearance Clear to pale-yellow liquid[3]
Odor Strong, skunk-like[2][3]
Boiling Point 98-100°C[3]
Melting Point -115.8°C[2]
Density 0.84-0.86 g/cm³[3]
Flash Point Approximately -6°C to 2°C[2][3]
Solubility Slightly soluble in water; soluble in organic solvents[3][4]
CAS Number 109-79-5[1]

Applications in Sulfur Analysis

This compound is widely used as a standard in various analytical applications for the quantification of sulfur-containing compounds. Its primary applications include:

  • Petroleum and Petrochemical Analysis: Laboratories use this compound to calibrate analytical instruments for measuring sulfur species in crude oil, fuels, and other refined petroleum products.[5][6] This is critical for meeting regulatory limits on sulfur content in fuels to reduce sulfur dioxide emissions.

  • Natural Gas and Liquefied Petroleum Gas (LPG) Analysis: It is used to calibrate instruments for the analysis of sulfur compounds in gaseous fuels.[7][8] This includes monitoring odorant levels (often mercaptans) added to natural gas for leak detection.[3]

  • Environmental Monitoring: this compound can be used as a standard for the analysis of volatile sulfur compounds in air and water samples to assess environmental quality and industrial emissions.[4]

  • Food and Beverage Industry: While less common, it can be used in research to quantify specific sulfur compounds that contribute to the aroma and flavor profiles of certain products.

Experimental Protocols

The following protocols describe the preparation of this compound standards and their use in calibrating a gas chromatograph for sulfur analysis.

Protocol 1: Preparation of this compound Stock and Working Standards

This protocol outlines the procedure for preparing a stock solution and a series of working standards from a certified this compound reference material.

Materials:

  • Certified this compound standard (e.g., 1000 µg/mL in methanol)[9]

  • High-purity solvent (e.g., methanol, hexane, or a matrix-matching solvent)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps (B75204) for storage

Procedure:

  • Stock Standard Preparation (e.g., 100 µg/mL):

    • Allow the certified this compound standard ampule to equilibrate to room temperature.

    • Carefully open the ampule.

    • Using a calibrated micropipette, transfer a precise volume of the certified standard into a Class A volumetric flask partially filled with the chosen solvent.

    • Dilute to the mark with the solvent.

    • Cap the flask and invert it several times to ensure thorough mixing.

    • Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, and preparation date.

  • Working Standard Preparation (Serial Dilution):

    • Prepare a series of working standards by performing serial dilutions of the stock standard.

    • For example, to prepare a 10 µg/mL standard from a 100 µg/mL stock, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Repeat this process to create a calibration curve with at least five concentration levels that bracket the expected sample concentration range.

Typical Calibration Standard Concentrations

Standard LevelConcentration (µg/mL)
10.5
21.0
35.0
410.0
525.0

Workflow for Preparation of Calibration Standards

G cluster_prep Standard Preparation certified_std Certified this compound Standard (e.g., 1000 µg/mL) stock_std Prepare Stock Standard (e.g., 100 µg/mL) certified_std->stock_std Dilute with solvent serial_dil Perform Serial Dilutions stock_std->serial_dil working_stds Working Calibration Standards (e.g., 0.5-25 µg/mL) serial_dil->working_stds

Caption: Workflow for preparing calibration standards.

Protocol 2: Calibration of a Gas Chromatograph with a Sulfur-Specific Detector

This protocol describes the general procedure for calibrating a Gas Chromatograph (GC) equipped with a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) using the prepared this compound standards.

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., DB-Sulfur SCD)[7]

  • Sulfur-specific detector (SCD or FPD)

  • Autosampler or manual injection port

  • Data acquisition and processing software

Procedure:

  • Instrument Setup:

    • Set up the GC with the appropriate analytical column and method parameters (e.g., inlet temperature, oven temperature program, carrier gas flow rate).

    • Optimize the detector parameters according to the manufacturer's recommendations to ensure sensitivity and linearity for sulfur compounds.

  • Calibration Curve Generation:

    • Inject a solvent blank to establish the baseline and check for any system contamination.

    • Inject each of the prepared this compound working standards in triplicate, starting with the lowest concentration.

    • Record the peak area or peak height for the this compound peak in each chromatogram.

  • Data Analysis:

    • Plot the average peak area (or height) versus the corresponding concentration for each standard.

    • Perform a linear regression analysis to generate a calibration curve.

    • The calibration curve should have a correlation coefficient (r²) of ≥ 0.995 for accurate quantification.

  • Sample Analysis:

    • Inject the unknown sample(s) using the same GC method.

    • Quantify the amount of this compound or other sulfur compounds in the sample by comparing their peak areas to the calibration curve.

General Workflow for Sulfur Analysis

G cluster_analysis Analytical Workflow stds Inject Calibration Standards cal_curve Generate Calibration Curve (Peak Area vs. Concentration) stds->cal_curve quant Quantify Sulfur Compound cal_curve->quant Use regression equation sample Inject Unknown Sample sample->quant

Caption: General workflow for sulfur analysis.

Stability and Storage

This compound is stable under recommended storage conditions.[10][11] It is sensitive to air and should be stored under an inert atmosphere.[12] Commercially prepared standards typically have a shelf life of up to 36 months when stored in a refrigerator.[9] It is crucial to store stock and working solutions in tightly sealed, amber glass vials in a cool, dark, and well-ventilated area to prevent degradation and volatilization.[3][12]

Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures.

  • Flammability: It is a highly flammable liquid and vapor.[10][12] Keep away from heat, sparks, open flames, and other ignition sources.[10] Use spark-proof tools and explosion-proof equipment.[11]

  • Toxicity: It is harmful if swallowed or inhaled.[10][12] It can cause skin, eye, and respiratory irritation.[12]

  • Handling: Always handle this compound in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[12]

Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[10][11][12]

References

Application Notes and Protocols for 1-Butanethiol in Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, particularly gold, are a cornerstone of modern surface engineering and nanotechnology.[1][2] These highly ordered molecular films are formed by the spontaneous chemisorption of thiol-containing molecules onto the substrate.[1][3] 1-Butanethiol, a four-carbon chain alkanethiol, provides a simple yet robust model system for studying the fundamental principles of self-assembly and for creating well-defined, hydrophobic surfaces. Its utility extends to various applications, including as a foundational layer for more complex surface functionalization, in biosensing, and for studying protein adsorption and cell adhesion.[2][4]

This document provides detailed protocols for the preparation and characterization of this compound SAMs, along with key quantitative data to aid in experimental design and interpretation.

Data Presentation: Properties of this compound SAMs

The following tables summarize key quantitative parameters for SAMs formed from this compound on gold substrates. These values are compiled from various sources and may vary depending on the specific experimental conditions.

ParameterValueMeasurement Technique(s)
Molecular Formula CH₃(CH₂)₃SH-
Molecular Weight 90.19 g/mol [5]-
CAS Number 109-79-5[5]-
PropertyValueMeasurement Technique(s)
Approximate Thickness ~7 Å[6]Ellipsometry
Water Contact Angle Not explicitly found for C4, but generally increases with chain length for short alkanes.Contact Angle Goniometry
Surface Structure on Au(111) Phase transition from (3 × 4) for shorter chains to a (3 × 2√3)-rect./c(4 × 2) phase for longer chains occurs around butanethiol.[7][8]Scanning Tunneling Microscopy (STM)
Thermal Stability Alkanethiol SAMs are generally stable up to ~373 K.[9]X-ray Photoelectron Spectroscopy (XPS), Thermal Desorption Spectroscopy (TDS)

Experimental Protocols

Protocol 1: Preparation of this compound Self-Assembled Monolayers on Gold

This protocol details the widely used solution-phase deposition method for forming this compound SAMs on gold surfaces.[1][10]

Materials and Equipment:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound (CH₃(CH₂)₃SH)

  • 200 proof ethanol (B145695), anhydrous

  • Clean glass or polypropylene (B1209903) vials with sealable caps[10]

  • Tweezers for handling substrates

  • Sonicator

  • Dry nitrogen or argon gas source

  • Parafilm®

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reacts violently with organic materials.

    • Alternatively, plasma cleaning or UV-ozone treatment can be used.

    • Rinse the cleaned substrates extensively with deionized water and then with ethanol.

    • Dry the substrates under a stream of dry nitrogen or argon.

  • Preparation of this compound Solution:

    • In a fume hood, prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to prepare 10 mL of solution, add the appropriate volume of this compound to 10 mL of ethanol.

  • Self-Assembly Process:

    • Using clean tweezers, immerse the gold substrate into the this compound solution in a clean vial.[10]

    • To minimize oxidation, it is recommended to reduce the headspace in the vial and backfill with an inert gas like nitrogen or argon before sealing.[10]

    • Seal the vial tightly with a cap and wrap with Parafilm®.

    • Allow the self-assembly to proceed for 12 to 48 hours. While initial monolayer formation is rapid, longer incubation times lead to more ordered and densely packed SAMs.[10]

  • Rinsing and Drying:

    • After the incubation period, remove the substrate from the thiol solution with clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.[3]

    • For simple alkanethiols, a rinse of 10-15 seconds under a steady stream of ethanol is sufficient.[10]

    • Place the rinsed substrate in a vial with fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed molecules.[10]

    • Perform a final rinse with ethanol.

    • Dry the substrate under a gentle stream of dry nitrogen or argon gas.[3][10]

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, to minimize contamination and degradation.[10] The gold-thiolate bond can be susceptible to oxidation under ambient conditions.[11]

Protocol 2: Characterization of this compound SAMs

A. Atomic Force Microscopy (AFM) for Surface Morphology

AFM is a powerful technique to visualize the topography of the SAM at the nanoscale, including the presence of domains, defects, and etch pits which are characteristic of well-formed alkanethiol SAMs.[12][13]

Instrument Setup:

  • Use an AFM system on a vibration isolation table.

  • For imaging in air, silicon nitride or sharp silicon tips (radius < 10 nm) are recommended.[12]

  • Operate in tapping mode to minimize damage to the soft monolayer.

Imaging Procedure:

  • Mount the SAM-coated substrate on the AFM sample stage.

  • Engage the tip with the surface and optimize the imaging parameters (setpoint, scan rate, gains).

  • Acquire images at various scan sizes to observe both large-area uniformity and fine details.

  • Analyze the images for surface roughness (RMS), domain sizes, and the presence of characteristic features like etch pits.

B. X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

XPS is used to confirm the presence of the constituent elements of the SAM (carbon and sulfur) and to verify the chemical bonding of the thiol to the gold surface.

Data Acquisition:

  • Use a monochromatic Al Kα or Mg Kα X-ray source.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the S 2p, C 1s, and Au 4f regions.

Data Analysis:

  • The S 2p spectrum for a thiolate bonded to gold will show a doublet (2p₃/₂ and 2p₁/₂) at a binding energy around 162-163 eV, which is indicative of a gold-thiolate bond.[9][14]

  • The C 1s spectrum will show a main peak corresponding to the alkyl chain.

  • The relative intensity of the S 2p and C 1s signals to the Au 4f signal can provide an indication of monolayer coverage.[14]

C. Spectroscopic Ellipsometry for Monolayer Thickness

Ellipsometry is a non-destructive optical technique used to measure the thickness of the SAM.[15][16]

Procedure:

  • Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation.[16]

  • After SAM formation, measure the ellipsometric parameters of the coated substrate.

  • Model the system as a layered structure (e.g., silicon/gold/organic film/air) and fit the experimental data to determine the thickness of the organic layer. An assumed refractive index of around 1.45-1.46 is typically used for alkanethiol SAMs.[15]

Mandatory Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Gold_Substrate Gold Substrate Cleaning Cleaning (e.g., Piranha, Plasma) Gold_Substrate->Cleaning Rinsing_Drying Rinsing & Drying Cleaning->Rinsing_Drying Immersion Immersion (12-48 hours) Rinsing_Drying->Immersion Thiol_Solution This compound Solution (1 mM in EtOH) Thiol_Solution->Immersion Rinsing_Sonication Rinsing & Sonication Immersion->Rinsing_Sonication Final_Drying Final Drying Rinsing_Sonication->Final_Drying AFM AFM (Morphology) Final_Drying->AFM XPS XPS (Composition) Final_Drying->XPS Ellipsometry Ellipsometry (Thickness) Final_Drying->Ellipsometry SAM_Formation_Mechanism Thiol_in_Solution This compound in Ethanol Solution Start->Thiol_in_Solution Physisorption Initial Physisorption (Lying-down phase) Thiol_in_Solution->Physisorption Diffusion to Surface Chemisorption Chemisorption (Au-S bond formation) Physisorption->Chemisorption Reorganization Molecular Reorganization & Ordering (Standing-up phase) Chemisorption->Reorganization van der Waals interactions SAM Ordered Self-Assembled Monolayer Reorganization->SAM SAM->End

References

Application Notes and Protocols for 1-Butanethiol as a Model Compound in Olfactory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanethiol, also known as n-butyl mercaptan, is a volatile organosulfur compound renowned for its potent and distinct foul odor, commonly described as "skunk-like".[1][2] Its strong scent is detectable by the human nose at exceptionally low concentrations, with a reported odor threshold as low as 1.4 parts per billion (ppb).[1] This low detection threshold, coupled with its well-defined chemical structure, makes this compound an excellent model compound for a wide range of olfactory studies. It serves as a powerful tool for investigating the mechanisms of odor detection, signal transduction, and the behavioral responses elicited by strong, aversive odorants. While structurally similar to components of skunk spray, it is not actually present in the natural secretion.[1][3]

These application notes provide an overview of the key properties of this compound and detailed protocols for its use in behavioral, cellular, and biochemical assays relevant to olfactory research.

Physicochemical and Olfactory Profile

A thorough understanding of this compound's properties is essential for its effective and safe use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₄H₁₀S[1]
Molar Mass 90.18 g·mol⁻¹[1]
Appearance Colorless to yellowish liquid[1][2]
Odor Strong, skunk-like, garlic-like, cabbage-like[1][4][5]
Boiling Point 98.2 °C (208.8 °F)[1]
Melting Point -115.8 °C (-176.4 °F)[1]
Density 0.83679 g/mL[1]
Vapor Pressure 35 mmHg (at 20°C)[1]
Flash Point 2 °C (35 °F)[1]
Solubility in Water Slightly soluble (0.06% at 20°C)[1]

Table 2: Olfactory Thresholds of this compound

Threshold TypeConcentrationReference
Odor Perception Threshold 1.4 ppb[1]
Reported Odor Threshold Range 0.0001 - 0.001 ppm[6]
Readily Noticeable Level 0.1 - 1 ppm[6]

Core Mechanism: The Olfactory Signaling Pathway

Odor detection begins when an odorant molecule, like this compound, binds to an Olfactory Receptor (OR) on the cilia of Olfactory Sensory Neurons (OSNs) located in the nasal epithelium.[7] This interaction initiates a G-protein-coupled signaling cascade, leading to the generation of an action potential that travels to the brain.[8][9]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds Golf G-protein (Gαolf) OR->Golf Activates AC Adenylyl Cyclase III Golf->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP to CNG Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG Opens Ion_Influx Ca²⁺ / Na⁺ Influx CNG->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization AP Action Potential to Olfactory Bulb Depolarization->AP

Caption: The canonical olfactory signal transduction cascade.

Application Note 1: Behavioral Assays in Rodent Models

Behavioral tests are crucial for understanding the in vivo response to odorants, assessing aversion, attraction, and the ability to discriminate between smells.

Protocol 1: Olfactory Habituation/Dishabituation Test

This protocol assesses an animal's ability to detect and differentiate this compound from other odors.[10]

Objective: To determine if mice can detect this compound and distinguish it from a novel odor.

Materials:

  • Test cages (standard mouse cages with bedding).

  • Cotton-tipped applicators.

  • This compound solution (e.g., 1% in mineral oil).

  • Control substance (e.g., mineral oil).

  • Novel odorant solution (e.g., 1% isoamyl acetate (B1210297) in mineral oil).

  • Timer/stopwatch.

Procedure:

  • Acclimation: Place a mouse in a clean test cage for at least 30 minutes to acclimate.

  • Habituation Trials:

    • Dip a cotton applicator in the control substance (mineral oil) and present it to the mouse for 2 minutes.

    • Record the cumulative time the mouse spends actively sniffing the applicator.

    • Repeat this presentation for three consecutive trials with a 1-minute inter-trial interval. Sniffing time should decrease with each presentation as the mouse habituates.

  • Test Trial (this compound):

    • Dip a new applicator in the this compound solution.

    • Present it to the mouse for 2 minutes and record the sniffing time.

  • Dishabituation Trial (Novel Odor):

    • Dip a new applicator in the novel odorant solution.

    • Present it for 2 minutes and record the sniffing time.

Expected Outcome: A significant increase in sniffing time during the presentation of this compound compared to the final habituation trial indicates detection. A similar investigation time for the novel odor demonstrates a general dishabituation response.

Behavioral_Workflow start Start acclimate Acclimate Mouse to Test Cage (30 min) start->acclimate habituation Habituation Trials: Present Control Odor (3x, 2 min each) acclimate->habituation test_odor Test Trial: Present this compound (1x, 2 min) habituation->test_odor dishabituation Dishabituation Trial: Present Novel Odor (1x, 2 min) test_odor->dishabituation analyze Analyze Sniffing Time Across Trials dishabituation->analyze end End analyze->end

Caption: Workflow for the Olfactory Habituation/Dishabituation test.

Application Note 2: Cellular and Molecular Assays

These protocols allow for the direct investigation of this compound's effect on olfactory sensory neurons and their specific receptors.

Protocol 2: Calcium Imaging of Olfactory Sensory Neurons (OSNs)

This protocol measures intracellular calcium changes in OSNs upon odorant stimulation, which is a direct indicator of neuronal activation.[11][12]

Objective: To visualize and quantify the activation of dissociated OSNs in response to this compound.

Materials:

  • Mouse olfactory epithelium.

  • Dissociation media (e.g., papain-based enzyme solution).

  • Ringer's solution.

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-3 AM).

  • Perfusion system mounted on an inverted fluorescence microscope.

  • This compound solutions at various concentrations.

  • High potassium (KCl) solution (for cell viability check).

Procedure:

  • OSN Dissociation:

    • Euthanize a mouse according to institutional guidelines.

    • Dissect the olfactory turbinates and peel off the olfactory epithelium.[13]

    • Enzymatically and mechanically dissociate the tissue to obtain a single-cell suspension of OSNs.

  • Dye Loading: Incubate the dissociated cells with a calcium indicator dye (e.g., Fura-2 AM) for 30-45 minutes.[12]

  • Imaging:

    • Plate the cells in a recording chamber on a microscope stage and continuously perfuse with Ringer's solution.

    • Identify viable OSNs by their characteristic bipolar morphology.

  • Stimulation and Recording:

    • Establish a baseline fluorescence recording for 30-60 seconds.

    • Apply a pulse of this compound solution via the perfusion system for a defined period (e.g., 1-5 seconds).

    • Record the change in fluorescence intensity over time.

    • After a washout period, apply a different concentration or a control solution.

    • At the end of the experiment, apply a high KCl solution to depolarize all neurons, confirming their viability.

  • Data Analysis: Analyze the change in fluorescence (ΔF/F₀) for each responding cell. A response is typically defined as a fluorescence change exceeding two standard deviations of the baseline.[12]

Calcium_Imaging_Workflow start Start: Dissect Olfactory Epithelium dissociate Dissociate Tissue to Obtain Single OSNs start->dissociate load_dye Load OSNs with Calcium Indicator Dye (e.g., Fura-2 AM) dissociate->load_dye image_setup Plate Cells and Mount on Fluorescence Microscope load_dye->image_setup record_baseline Record Baseline Fluorescence image_setup->record_baseline stimulate Apply this compound Pulse via Perfusion record_baseline->stimulate record_response Record Fluorescence Change (ΔF/F₀) stimulate->record_response washout Washout and Recovery record_response->washout viability Confirm Cell Viability with High KCl Pulse washout->viability analyze Analyze Data viability->analyze end End analyze->end

Caption: Workflow for Calcium Imaging of Olfactory Sensory Neurons.
Protocol 3: Heterologous Olfactory Receptor Activation Assay

This in vitro assay determines which specific olfactory receptor(s) are activated by this compound.[14]

Objective: To screen this compound against a library of human olfactory receptors (ORs) to identify potential receptor-ligand pairings.

Materials:

  • Hana3A or other suitable cell line.

  • Expression vectors for human ORs, RTP1S (a chaperone protein), and a reporter gene (e.g., CRE-luciferase).

  • Transfection reagent.

  • Cell culture media.

  • This compound stock solution (in DMSO).

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture Hana3A cells in 96-well plates.

    • Co-transfect cells with plasmids encoding a specific OR, RTP1S, and the CRE-luciferase reporter. Include a control group transfected with an empty vector.[14]

  • Odorant Stimulation:

    • 24 hours post-transfection, replace the media with a serum-free medium containing a specific concentration of this compound (diluted from the DMSO stock). Prepare a dose-response curve by using serial dilutions.

  • Luminescence Measurement:

    • After a 4-hour incubation period with the odorant, measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) to control for transfection efficiency.

    • Compare the signal from OR-expressing cells to the empty-vector control.

    • A significant, dose-dependent increase in luminescence indicates that this compound is an agonist for that specific receptor.

Safety Note: this compound is a highly flammable liquid with an extremely potent and unpleasant odor.[1][15] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

References

Industrial Applications of 1-Butanethiol as a Solvent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanethiol (also known as n-butyl mercaptan) is a versatile organosulfur compound with the chemical formula CH₃(CH₂)₃SH. While well-known for its potent, skunk-like odor, which lends itself to applications as a gas odorant, this compound also possesses valuable properties as an industrial solvent and a reactive intermediate in chemical synthesis.[1][2] Its utility is particularly noted in the agricultural and polymer industries. This document provides detailed application notes and protocols for the use of this compound, with a focus on its role as a solvent and a key reactant that can also serve as a reaction medium.

Application Notes

Solvent Properties of this compound

This compound is a colorless to pale-yellow liquid with a boiling point of 98°C.[3][4] Its character as a solvent is dictated by its butyl group, which imparts nonpolar characteristics, and its thiol group, which provides some polarity and reactivity.

Solubility Profile:

This compound is generally a good solvent for nonpolar and moderately polar organic compounds.[3] It is miscible with many common organic solvents such as alcohols, ethers, and hydrocarbons.[2][4] However, its solubility in water is limited.[3] This differential solubility can be advantageous in certain extraction and reaction work-up procedures.

Key Applications as a Solvent and Reactive Medium:

  • Synthesis of Agrochemicals: this compound serves as a crucial intermediate in the manufacturing of various pesticides, including insecticides and herbicides like cotton defoliants.[1][2] In these syntheses, it often acts as a nucleophile, with the thiol group being incorporated into the final product. In industrial settings, it is common to use a reactant in excess to also function as the solvent, thereby increasing reaction concentration and efficiency.

  • Polymerization Reactions: In free-radical polymerization, this compound is utilized as a chain-transfer agent (CTA) to control the molecular weight of polymers.[][6] By donating a hydrogen atom to the growing polymer chain, it terminates that chain and initiates a new one, effectively regulating the polymer's size.

  • Synthesis of Thioethers and Thioesters: this compound is a key reactant in the synthesis of thioethers and thioesters, which are important intermediates in organic synthesis.[7][8]

Quantitative Data

Table 1: Physical and Solvent Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₁₀S[3]
Molecular Weight 90.19 g/mol [3]
Boiling Point 98 °C[3][9]
Melting Point -116 °C[9]
Density 0.842 g/mL at 25 °C[3]
Solubility in Water 0.06 g/100 mL (20 °C)[3]
Solubility in Organic Solvents Good solubility in alcohols and oils.[3][4]
Flash Point 12 to 13 °C[3]

Experimental Protocols

Protocol 1: Synthesis of an Alkyl Thioether using this compound as a Reactant and Solvent

This protocol describes the synthesis of a simple alkyl thioether via a nucleophilic substitution reaction. In this example, this compound is used in excess to serve as both the nucleophile and the reaction solvent.

Principle:

The thiolate anion, generated by deprotonating this compound with a base, is a potent nucleophile that readily displaces a halide from an alkyl halide in an Sₙ2 reaction to form a thioether.[7]

Materials:

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a significant excess of this compound.

  • Base Addition: While stirring, add a stoichiometric amount of powdered sodium hydroxide to the this compound. A phase-transfer catalyst can be added at this stage to facilitate the reaction.

  • Addition of Alkyl Halide: Slowly add 1-bromobutane dropwise from the dropping funnel to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Add deionized water to dissolve the sodium bromide salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent and excess this compound under reduced pressure.

  • Purification: The crude thioether can be purified by distillation or column chromatography.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 1_Butanethiol This compound (Excess) Flask Reaction Flask 1_Butanethiol->Flask NaOH Sodium Hydroxide NaOH->Flask Reflux Heat to Reflux (2-4 hours) Flask->Reflux Add 1-Bromobutane 1_Bromobutane 1-Bromobutane 1_Bromobutane->Reflux Water_Addition Add Water Reflux->Water_Addition Cool to RT Extraction Extract with Dichloromethane Water_Addition->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Evaporation Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification

Workflow for Thioether Synthesis
Protocol 2: Use of this compound as a Chain-Transfer Agent in Emulsion Polymerization

This protocol provides a general methodology for using this compound to control the molecular weight of a polymer synthesized via emulsion polymerization.

Principle:

In radical polymerization, the chain-transfer agent (this compound) competes with the monomer for reaction with the growing polymer radical. The transfer of a hydrogen atom from the thiol to the polymer radical terminates the polymer chain. The resulting thiyl radical can then initiate a new polymer chain. The concentration of the chain-transfer agent is inversely proportional to the final molecular weight of the polymer.[10]

Materials:

  • Monomer (e.g., styrene, methyl methacrylate)

  • Surfactant (e.g., sodium dodecyl sulfate)

  • Initiator (e.g., potassium persulfate)

  • This compound (Chain-Transfer Agent)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a reaction vessel, dissolve the surfactant in deionized water.

  • Monomer Emulsion Preparation: In a separate beaker, mix the monomer with the desired amount of this compound. The concentration of this compound will depend on the target molecular weight and the chain-transfer constant for the specific monomer.

  • Emulsification: Add the monomer/1-butanethiol mixture to the aqueous surfactant solution and stir vigorously to form a stable emulsion.

  • Initiation: Heat the emulsion to the desired reaction temperature (e.g., 70-80 °C) and add the initiator dissolved in a small amount of deionized water.

  • Polymerization: Allow the polymerization to proceed for the desired time (typically several hours).

  • Termination and Work-up: Cool the reaction to room temperature. The resulting polymer latex can be coagulated by adding a salt solution (e.g., NaCl or CaCl₂), filtered, washed with water, and dried.

G cluster_prep Preparation cluster_poly Polymerization cluster_process Chain Transfer Process Monomer Monomer Emulsion Monomer Emulsion Monomer->Emulsion CTA This compound (CTA) CTA->Emulsion Water Water Water->Emulsion Surfactant Surfactant Surfactant->Emulsion Reactor Polymerization Reactor Emulsion->Reactor Charge Initiator Initiator Initiator->Reactor Polymer_Latex Polymer Latex Reactor->Polymer_Latex Polymerization Growing_Chain Growing Polymer Chain (P•) Thiol This compound (RSH) Terminated_Chain Terminated Polymer Chain (PH) Growing_Chain->Terminated_Chain H• transfer Thiyl_Radical Thiyl Radical (RS•) Thiol->Thiyl_Radical H• abstraction New_Chain New Polymer Chain (M-SR) Thiyl_Radical->New_Chain Initiation

Role of this compound in Polymerization

Safety Precautions

This compound is a flammable liquid and is harmful if inhaled or swallowed. It is also an irritant to the eyes, skin, and respiratory tract.[3]

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for this compound before use.

References

Application Notes: 1-Butanethiol as a Key Intermediate in Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanethiol, a versatile organosulfur compound, serves as a crucial intermediate in the synthesis of various agrochemicals, including a class of potent insecticides known as organophosphates. Its reactive thiol group readily participates in nucleophilic substitution reactions, making it a valuable building block for creating the phosphorus-sulfur bonds characteristic of many organophosphate insecticides. This document provides detailed application notes and protocols for the use of this compound and its isomers in the synthesis of such insecticides, focusing on a representative example, S,S-di-sec-butyl O-ethyl phosphorodithioate (B1214789), which is synthesized from the closely related isomer, 2-butanethiol (B122982).

Featured Application: Synthesis of S,S-di-sec-butyl O-ethyl phosphorodithioate

S,S-di-sec-butyl O-ethyl phosphorodithioate is a broad-spectrum, contact-type nematicide with additional insecticidal properties. It is effective against root-knot nematodes, perforated nematodes, and various insect larvae such as armyworms and tobacco leaf moths.[1] The synthesis of this compound highlights the utility of butanethiol isomers as key precursors in insecticide manufacturing.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of S,S-di-sec-butyl O-ethyl phosphorodithioate is presented below.

PropertyValueReference
Molecular Formula C10H23O2PS2[1]
Molar Mass 270.39 g/mol [1]
Appearance Light yellow transparent liquid[1]
Boiling Point 112-114 °C at 107 Pa[1]
Relative Density (20 °C) 1.054[1]
Vapor Pressure (20 °C) 0.12 Pa[1]
Rat Oral LD50 >5000 mg/kg[1]
Rat Percutaneous LD50 >5000 mg/kg[1]
Rat Inhalation LC50 >2000 mg/m³[1]
Carp LC50 (48h) >69.6 mg/L[1]
Rainbow Trout LC50 (48h) >100 mg/L[1]
Daphnia EC50 (3h) >0.487 mg/L[1]

Experimental Protocols

Synthesis of S,S-di-sec-butyl O-ethyl phosphorodithioate

This protocol is based on the general method for synthesizing phosphorodithioates from thiols.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Ethanol (B145695) (C₂H₅OH)

  • 2-Butanethiol (sec-butyl mercaptan)

  • Acid binding agent (e.g., triethylamine, pyridine)

  • Inert solvent (e.g., toluene, dichloromethane)

Procedure:

  • Preparation of O-ethylphosphoryl dichloride: In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve phosphorus oxychloride in an inert solvent. Cool the solution in an ice bath. Slowly add ethanol dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The resulting product is O-ethylphosphoryl dichloride.[1]

  • Reaction with 2-Butanethiol: To the freshly prepared O-ethylphosphoryl dichloride solution, add the acid binding agent. Subsequently, add 2-butanethiol dropwise while maintaining the temperature at approximately 20-30 °C with cooling.[1]

  • Reaction Completion and Work-up: After the addition of 2-butanethiol is complete, continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, GC).

  • Purification: Upon completion, wash the reaction mixture with water to remove the salt of the acid binding agent. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation to yield S,S-di-sec-butyl O-ethyl phosphorodithioate as a light yellow liquid.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate insecticides, including S,S-di-sec-butyl O-ethyl phosphorodithioate, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2][3][4] AChE is critical for the proper functioning of the nervous system in both insects and mammals, as it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).

The inhibition of AChE by organophosphates leads to the accumulation of ACh at the nerve synapse.[4] This results in continuous and uncontrolled nerve firing, leading to a range of symptoms including muscle tremors, paralysis, and ultimately, death.[4]

The process of AChE inhibition by an organophosphate involves the phosphorylation of a serine hydroxyl group at the active site of the enzyme.[3] This forms a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Produces AChE_inhibited Inhibited Acetylcholinesterase Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Stimulates OP Organophosphate (e.g., S,S-di-sec-butyl O-ethyl phosphorodithioate) OP->AChE_active Phosphorylates AChE_inhibited->ACh Cannot hydrolyze

Figure 1. Mechanism of acetylcholinesterase inhibition by organophosphate insecticides.

Experimental Workflow

The general workflow for the synthesis and evaluation of insecticides derived from this compound or its isomers is outlined below.

Experimental_Workflow cluster_assays Biological Evaluation Start Start: Identify Target Insecticide Synthesis Synthesis of Insecticide from this compound Isomer Start->Synthesis Purification Purification of Product (e.g., Vacuum Distillation) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Bioassays Biological Assays Characterization->Bioassays Insecticidal_Activity Insecticidal Activity (e.g., LD50 determination) Nematicidal_Activity Nematicidal Activity Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Conclusion Conclusion and Reporting Data_Analysis->Conclusion Insecticidal_Activity->Data_Analysis Nematicidal_Activity->Data_Analysis

Figure 2. General experimental workflow for insecticide synthesis and evaluation.

Conclusion

This compound and its isomers are valuable intermediates in the synthesis of organophosphate insecticides. The protocol provided for the synthesis of S,S-di-sec-butyl O-ethyl phosphorodithioate serves as a practical example of their application. Understanding the mechanism of action of these insecticides, primarily through the inhibition of acetylcholinesterase, is crucial for the development of new and more effective pest control agents. The provided workflows and data offer a solid foundation for researchers and scientists working in the field of insecticide development.

References

Analytical Methods for the Detection of 1-Butanethiol in Air: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 1-butanethiol in air. This compound, also known as n-butyl mercaptan, is a volatile sulfur compound with a characteristic strong, unpleasant odor, often associated with natural gas leaks and industrial processes.[1][2][3] Accurate and sensitive detection of this compound is crucial for environmental monitoring, occupational safety, and quality control in various industries.

The following sections detail established and emerging methods for this compound analysis, including comprehensive experimental protocols, quantitative performance data, and visual workflows to guide researchers and professionals in selecting and implementing the most appropriate technique for their specific needs.

Gas Chromatography with Flame Photometric Detection (GC-FPD)

Gas chromatography coupled with a flame photometric detector (FPD) is the most widely recognized and validated method for the determination of this compound in air. The FPD is highly selective for sulfur-containing compounds, providing excellent sensitivity for trace-level detection. The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) have established standardized methods based on this technique.[1][4][5][6]

Application Note:

This method is suitable for personal exposure monitoring in the workplace and for area monitoring of air quality. It involves drawing a known volume of air through a solid sorbent tube to trap the this compound, followed by solvent desorption and analysis by GC-FPD. The working range is typically in the low parts-per-million (ppm) to parts-per-billion (ppb) range, making it ideal for assessing compliance with occupational exposure limits.[4][5]

Quantitative Data Summary:
ParameterNIOSH Method 2525OSHA Method (Referenced by NIOSH 2542)
Analyte n-Butyl MercaptanMethyl, Ethyl, and n-Butyl Mercaptans
Working Range 5 to 50 mg/m³ (1.4 to 14 ppm) for a 1.5 L air sample.[4][5]0.2 to 10 ppm for a 20 L air sample.[7]
Estimated Limit of Detection (LOD) 3 µg per sample.[4][5]Not explicitly stated for this compound alone.
Overall Precision (RSD) 0.062.[4][5]Not explicitly stated for this compound alone.
Accuracy ± 14.2%.[4][5]Not determined.[7]
Bias -2%.[4][5]Not determined.[7]
Experimental Protocol: NIOSH Method 2525

This protocol is a detailed breakdown of the NIOSH 2525 method for the determination of n-butyl mercaptan in air.[4][5][6]

1. Sampling:

  • Sampler: A solid sorbent tube containing Chromosorb 104 (150 mg front section, 75 mg back section).[4][6]

  • Flow Rate: Calibrate a personal sampling pump to a flow rate between 0.01 and 0.05 L/min.[4][6]

  • Sample Volume: Collect a total sample volume between 1 L and 4 L.[4][6]

  • Procedure:

    • Break the ends of the sorbent tube immediately before sampling.

    • Attach the tube to the sampling pump with flexible tubing, ensuring the airflow is directed towards the front section.

    • Sample for the desired duration to achieve the target volume.

    • After sampling, cap the ends of the tube and store it protected from light.[1] Samples are stable for at least 7 days at 25°C.[4][5]

2. Sample Preparation:

  • Desorption:

    • Carefully break open the sorbent tube and transfer the front and back sorbent sections to separate 2-mL vials.

    • Add 1.0 mL of acetone (B3395972) to each vial.

    • Cap the vials and allow them to stand for 15 minutes with occasional agitation to facilitate desorption.[4][6]

3. Instrumental Analysis:

  • Instrument: Gas chromatograph equipped with a flame photometric detector (FPD) in sulfur mode.

  • Column: 1.2 m x 2-mm ID glass column packed with 60/80 mesh Chromosorb 104.[4][5]

  • Carrier Gas: Nitrogen at a flow rate of 50 mL/min.[4][5]

  • Temperatures:

    • Injector: 150°C.[4][5]

    • Column: 140°C.[4][5]

    • Detector: 200°C.[4][5]

  • Injection Volume: 5 µL.[4][5]

  • Calibration: Prepare a series of standard solutions of this compound in acetone and create a calibration curve by plotting peak area against concentration.

Experimental Workflow (NIOSH 2525):

NIOSH_2525_Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis GC-FPD Analysis A Calibrate Pump (0.01-0.05 L/min) C Collect Air Sample (1-4 L) A->C B Prepare Sorbent Tube (Chromosorb 104) B->C D Transfer Sorbent to Vials C->D E Add Acetone (1 mL) D->E F Desorb (15 min) E->F G Inject Sample (5 µL) F->G H Chromatographic Separation G->H I FPD Detection (Sulfur Mode) H->I J Data Analysis & Quantification I->J

NIOSH Method 2525 Workflow for this compound Analysis.

Other Gas Chromatographic Methods

While GC-FPD is the standard, other detectors can be employed for the analysis of this compound, each with its own advantages.

Application Note:
  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of this compound through its mass spectrum, which is particularly useful in complex matrices where interferences may be present. The NIST Chemistry WebBook provides reference mass spectra for this compound.[8][9]

  • Gas Chromatography with a Photoionization Detector (GC-PID): A PID is a sensitive detector for compounds that are easily photoionized, including many volatile organic compounds. It can be used in conjunction with an FID to provide additional information about the chemical class of the detected compounds.[10]

Quantitative Data Summary:

Quantitative data for these alternative GC methods are often application-specific and not as standardized as the NIOSH/OSHA methods. However, detection limits are generally comparable to or, in the case of modern MS, lower than GC-FPD.

MethodDetectorTypical ApplicationAdvantages
GC-MSMass SpectrometerConfirmatory analysis, complex samplesHigh specificity, structural information
GC-PIDPhotoionization DetectorGeneral VOC screeningHigh sensitivity to certain compounds
Experimental Protocol (General Approach for GC-MS):

1. Sampling and Sample Preparation:

  • Follow the sampling and desorption procedures outlined in NIOSH Method 2525.

2. Instrumental Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column, such as a DB-1 (30 m x 0.25 mm ID, 1 µm film thickness), is commonly used for better resolution.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

  • Temperatures:

    • Injector: 250°C.[7]

    • Column: Temperature programming is typically used, for example, starting at 30°C for 2 minutes, then ramping at 15°C/min to 200°C.[7]

    • Transfer Line: 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200.

    • Identification: Compare the obtained mass spectrum with a reference library (e.g., NIST).

Logical Relationship of GC Detectors:

GC_Detectors cluster_detectors Detector Options GC Gas Chromatograph FPD Flame Photometric Detector (FPD) GC->FPD Sulfur Selectivity MS Mass Spectrometer (MS) GC->MS High Specificity PID Photoionization Detector (PID) GC->PID VOC Sensitivity

Detector Options for Gas Chromatographic Analysis of this compound.

Sensor-Based Methods

Emerging sensor technologies offer the potential for real-time, portable, and cost-effective detection of this compound. These methods are generally based on the interaction of the thiol with a sensitive material, leading to a measurable change in a physical or chemical property.

Application Note:

Sensor-based methods are well-suited for applications requiring continuous monitoring, leak detection, and rapid screening. Colorimetric sensor arrays, for instance, can provide a visual indication of the presence of mercaptans at concentrations below the permissible exposure limit.[11] These sensors are often designed to be part of an "electronic nose" system for analyzing complex vapor mixtures.

Quantitative Data Summary:
Sensor TypeLimit of Detection (LOD)Key Features
Silver Nanoparticle-based Colorimetric Sensor Array109 ppb for a 10-minute exposure.[11]Visual detection, high sensitivity, irreversible response for cumulative monitoring.[11]
Amperometric Sensor6.1 x 10⁻¹³ mol L⁻¹Excellent selectivity, high stability.[12]
Metal Oxide Semiconductor (MOx) SensorsVaries by sensor typeCan be used in sensor arrays for pattern recognition of different VOCs.[13]
Experimental Protocol: Silver Nanoparticle-based Colorimetric Sensor

This protocol is a generalized procedure based on the principles described in the literature for colorimetric detection.[11]

1. Sensor Preparation:

  • Silver nanoparticles capped with hydrophobic molecules are immobilized on a porous hydrophobic substrate (e.g., polyvinylidene fluoride).[11]

2. Exposure:

  • The sensor array is exposed to the air sample containing this compound for a defined period (e.g., 10 minutes).[11]

3. Detection:

  • The interaction of this compound with the silver nanoparticles induces aggregation, resulting in a colorimetric response.[11]

  • This color change can be observed visually or quantified using a scanner or a camera and image analysis software.

4. Data Analysis:

  • The pattern of color change across the sensor array can be used to identify and quantify the mercaptan.

  • Chemometric methods, such as principal component analysis (PCA), can be applied to data from sensor arrays to discriminate between different analytes.[11][13]

Sensor Detection Workflow:

Sensor_Workflow AirSample Air Sample with This compound SensorArray Sensor Array (e.g., Ag Nanoparticles) AirSample->SensorArray Interaction Analyte-Sensor Interaction SensorArray->Interaction Signal Signal Generation (e.g., Color Change) Interaction->Signal Detection Detection & Analysis (Visual/Instrumental) Signal->Detection

General Workflow for Sensor-Based Detection of this compound.

Spectroscopic Methods

Spectroscopic techniques can also be employed for the detection of this compound, although they are less common for routine air monitoring compared to GC methods.

Application Note:

Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), can provide sensitive and selective detection of thiols. The interaction of this compound with plasmonic nanoparticles (e.g., gold or silver) can significantly enhance the Raman signal, allowing for trace-level detection.[14][15]

Quantitative Data Summary:
Experimental Protocol (General SERS Approach):

1. SERS Substrate Preparation:

  • Prepare a SERS-active substrate, such as silver or gold nanoparticles immobilized on a solid support.

2. Sampling/Exposure:

  • Expose the SERS substrate to the air sample containing this compound, allowing the thiol to adsorb onto the nanoparticle surface.

3. Raman Analysis:

  • Irradiate the substrate with a laser of a specific wavelength.

  • Collect the scattered light using a Raman spectrometer.

  • The resulting spectrum will show characteristic peaks for the C-S and S-H vibrations of this compound, which are enhanced by the SERS effect.

4. Data Analysis:

  • Identify and quantify this compound based on the intensity of its characteristic Raman peaks.

References

Application Notes and Protocols for 1-Butanethiol as a Gaseous Analyte for Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanethiol (also known as n-butyl mercaptan) is a volatile organic compound (VOC) characterized by a strong, unpleasant odor reminiscent of skunk.[1] Its detection is crucial in various fields, including environmental monitoring, food safety, and industrial process control. In the context of drug development, monitoring volatile biomarkers associated with metabolic processes is a growing area of interest, and thiols like this compound can be indicative of specific biochemical pathways. This document provides detailed application notes and protocols for the use of this compound as a gaseous analyte for different types of chemical sensors.

Sensor Technologies for this compound Detection

A variety of sensor technologies can be employed for the detection of this compound gas. The primary mechanisms involve the interaction of the thiol group with a sensing material, leading to a measurable change in the material's physical or chemical properties. The main sensor types include chemiresistive, electrochemical, quartz crystal microbalance (QCM), and optical sensors.

Chemiresistive Sensors

Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target gas.[2] Metal oxide semiconductors, such as zinc oxide (ZnO) and tin dioxide (SnO2), are commonly used materials for these sensors.[3]

Sensing Mechanism: The sensing mechanism of n-type semiconductor metal oxides like ZnO involves the adsorption of oxygen molecules on the sensor surface, which trap electrons from the conduction band, creating a depletion layer and increasing the sensor's resistance.[3][4] When a reducing gas like this compound is introduced, it reacts with the adsorbed oxygen species. This reaction releases the trapped electrons back into the conduction band, thereby reducing the width of the depletion layer and decreasing the sensor's resistance.[5]

The interaction of this compound with the ZnO surface can be represented by the following reactions:

  • Oxygen Adsorption (in air): O₂ (gas) + e⁻ → O₂⁻ (ads)

  • Reaction with this compound: CH₃(CH₂)₃SH (gas) + O₂⁻ (ads) → CH₃(CH₂)₃SO₂ + H₂O + e⁻

Quantitative Data Summary:

Sensor MaterialAnalyteConcentration RangeOperating Temperature (°C)Response/Recovery Time (s)Limit of Detection (LOD)Selectivity
ZnO NanoflowersButane50-250 mL/min flowNot Specified30 (recovery)Not SpecifiedNot Specified

Experimental Protocol: Fabrication and Measurement of a ZnO-Based Chemiresistive Sensor

1. Synthesis of ZnO Nanostructures (Hydrothermal Method): a. Prepare a precursor solution of 0.4 M Zinc Acetate Dihydrate and 3 M Sodium Hydroxide in deionized water. b. Immerse a substrate (e.g., alumina (B75360) with pre-patterned electrodes) in the precursor solution. c. Heat the solution in a sealed autoclave at 90°C for 4 hours to grow ZnO nanostructures on the substrate.[6] d. After cooling, rinse the substrate with deionized water and dry it.

2. Sensor Fabrication: a. The substrate with ZnO nanostructures is annealed at a suitable temperature (e.g., 400°C) to improve crystallinity and stability. b. Wire bonding is used to connect the electrodes on the substrate to the sensor housing.

3. Gas Sensing Measurement: a. Place the sensor in a sealed gas chamber with a gas inlet and outlet.[7] b. Establish a stable baseline resistance by flowing a carrier gas (e.g., dry air) over the sensor. c. Introduce a known concentration of this compound gas into the chamber using a mass flow controller. d. Record the change in resistance of the sensor over time using a multimeter or a data acquisition system. e. After the resistance stabilizes, purge the chamber with the carrier gas to allow the sensor to recover to its baseline. f. Repeat the process for different concentrations of this compound to obtain a calibration curve.

Electrochemical Sensors

Electrochemical sensors measure the change in an electrical signal (current, potential, or impedance) resulting from the electrochemical reaction of the analyte at an electrode surface. Amperometric sensors, which measure the current produced by the oxidation or reduction of the analyte, are well-suited for this compound detection.[8]

Sensing Mechanism: The detection of this compound using an amperometric sensor involves its electrochemical oxidation at a working electrode, typically made of a noble metal like platinum or gold. The thiol group (-SH) is oxidized, generating an electrical current that is proportional to the concentration of this compound.

A possible oxidation reaction at a platinum electrode is:

CH₃(CH₂)₃SH → CH₃(CH₂)₃S• + H⁺ + e⁻

Quantitative Data Summary:

Sensor TypeElectrode MaterialAnalyteDetection LimitDynamic RangeReference
AmperometricNot SpecifiedThis compound Vapors~0.3 µM (in solution)~1–200 µM (in solution)[8]

Experimental Protocol: Amperometric Detection of this compound

1. Electrode Preparation: a. Use a three-electrode system consisting of a working electrode (e.g., platinum disc), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). b. Polish the working electrode with alumina slurry and sonicate in deionized water to ensure a clean surface.

2. Electrochemical Measurement: a. Place the electrodes in an electrochemical cell containing a suitable electrolyte (e.g., a non-aqueous electrolyte or a room-temperature ionic liquid). b. Apply a constant potential to the working electrode at which the oxidation of this compound occurs. c. Introduce a gaseous sample of this compound into the electrolyte. d. Measure the resulting current as a function of time using a potentiostat. e. The change in current from the baseline is proportional to the this compound concentration.

Quartz Crystal Microbalance (QCM) Sensors

QCM sensors are mass-sensitive devices that operate based on the piezoelectric effect. A quartz crystal resonator oscillates at a specific frequency, and any mass adsorbed onto its surface causes a decrease in the resonant frequency.[9]

Sensing Mechanism: For this compound detection, the surface of the QCM crystal is coated with a material that has a high affinity for thiols. The interaction between this compound and the coating leads to an increase in mass on the crystal surface, resulting in a measurable frequency shift. The thiol group of this compound can form strong bonds with gold surfaces, making gold-coated QCMs suitable for its detection.[10] Polymeric coatings with specific functional groups can also be used to enhance selectivity.[11][12]

Quantitative Data Summary:

Coating MaterialAnalyteConcentration RangeLimit of Detection (LOD)Reference
Gold NanoparticlesThis compound Vapor50–700 µM26.5 µM[10]

Experimental Protocol: QCM-Based Detection of this compound

1. QCM Crystal Preparation: a. Use a QCM crystal with gold electrodes. b. Clean the crystal surface using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment. c. (Optional) Functionalize the gold surface by immersing the crystal in a solution of a specific coating material (e.g., a polymer with thiol-reactive groups) for a set period. d. Rinse the crystal with a suitable solvent and dry it.

2. Gas Sensing Measurement: a. Place the coated QCM crystal in a flow-through chamber. b. Connect the crystal to an oscillator circuit and a frequency counter to monitor its resonant frequency. c. Establish a stable baseline frequency by flowing a carrier gas over the crystal. d. Introduce a known concentration of this compound vapor into the chamber. e. Record the decrease in frequency as a function of time. f. The magnitude of the frequency shift is proportional to the concentration of this compound.

Optical Sensors

Optical sensors utilize changes in optical properties, such as absorbance, fluorescence, or refractive index, to detect the presence of an analyte. Surface Plasmon Resonance (SPR) is a powerful optical technique for sensing applications.

Sensing Mechanism: In an SPR sensor for this compound, a thin film of a noble metal, typically gold, is used. The high affinity between the thiol group of this compound and the gold surface leads to the formation of a self-assembled monolayer (SAM).[10] This adsorption event alters the refractive index at the sensor surface, causing a shift in the SPR angle or wavelength, which is detected by the instrument.

Quantitative Data Summary:

Sensor TypeSensing MaterialAnalyteLinear RangeLimit of Detection (LOD)Reference
Colorimetric (based on SPR)Gold NanoparticlesThis compound Vapor50–700 µM26.5 µM[10]

Experimental Protocol: SPR-Based Detection of this compound

1. Sensor Chip Preparation: a. Use a sensor chip with a thin gold film. b. Clean the gold surface thoroughly.

2. SPR Measurement: a. Mount the sensor chip in an SPR instrument. b. Flow a carrier gas over the sensor surface to establish a stable baseline. c. Inject a sample of this compound gas into the carrier gas stream. d. Monitor the change in the SPR signal (angle or wavelength) in real-time. e. The magnitude of the signal change corresponds to the concentration of this compound.

Signaling Pathways and Experimental Workflows

G cluster_chemiresistive Chemiresistive Sensor Workflow A1 This compound Gas B1 ZnO Nanostructure Surface A1->B1 C1 Reaction with Adsorbed Oxygen B1->C1 D1 Electron Release to Conduction Band C1->D1 E1 Decreased Resistance D1->E1 F1 Signal Acquisition E1->F1

Chemiresistive Sensing Workflow

G cluster_electrochemical Amperometric Sensor Workflow A2 This compound Gas B2 Diffusion to Electrode A2->B2 C2 Electrochemical Oxidation at Working Electrode B2->C2 D2 Generation of Proportional Current C2->D2 E2 Current Measurement D2->E2

Amperometric Sensing Workflow

G cluster_qcm QCM Sensor Workflow A3 This compound Gas B3 Adsorption onto Coated Crystal Surface A3->B3 C3 Increase in Mass B3->C3 D3 Decrease in Resonant Frequency C3->D3 E3 Frequency Measurement D3->E3

QCM Sensing Workflow

G cluster_optical SPR Sensor Workflow A4 This compound Gas B4 Adsorption on Gold Surface A4->B4 C4 Change in Refractive Index B4->C4 D4 Shift in SPR Angle/Wavelength C4->D4 E4 Optical Detection D4->E4

SPR Sensing Workflow

Selectivity Considerations

A key challenge in gas sensing is achieving high selectivity for the target analyte in the presence of interfering gases. For this compound detection, potential interferents include other sulfur-containing compounds (e.g., hydrogen sulfide, other thiols), as well as other VOCs commonly found in the environment or in biological samples.

Strategies to enhance selectivity include:

  • Material Functionalization: Modifying the sensor surface with materials that have a specific affinity for thiols. For example, using gold nanoparticles which form strong bonds with sulfur.[13]

  • Sensor Arrays: Employing an array of sensors with different sensing materials. The combined response pattern of the array can be used with pattern recognition algorithms to identify and quantify individual components in a gas mixture.

  • Operating Temperature Optimization: For chemiresistive sensors, the operating temperature can be optimized to maximize the response to this compound while minimizing the response to other gases.

  • Use of Filters: Incorporating selective filters that can remove interfering compounds before they reach the sensor surface.

Conclusion

The detection of gaseous this compound is achievable through various sensor technologies, each with its own set of advantages and challenges. The choice of sensor depends on the specific application requirements, such as the desired sensitivity, selectivity, response time, and cost. The protocols and data presented in these application notes provide a foundation for researchers and scientists to develop and implement sensor-based solutions for the detection of this compound in their respective fields. Further research into novel sensing materials and sensor designs will continue to improve the performance and expand the applications of these sensors.

References

Application Notes and Protocols for the Synthesis of Thioethers Using 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of thioethers utilizing 1-butanethiol. Thioethers are a crucial class of organosulfur compounds with significant applications in medicinal chemistry, drug discovery, and materials science.[1][2] The protocols outlined below cover three primary synthetic strategies: the Williamson-type synthesis, the thiol-ene reaction, and the Michael addition.

Introduction to Thioether Synthesis

Thioethers, also known as sulfides, are characterized by a C-S-C bond. This functional group is present in numerous pharmaceuticals and biologically active molecules, contributing to their therapeutic effects.[1] The synthesis of thioethers is a fundamental transformation in organic chemistry, and this compound serves as a readily available and versatile building block for introducing a butylthio- moiety. The choice of synthetic method often depends on the nature of the substrate, desired functional group tolerance, and reaction conditions.[3]

Core Synthetic Methodologies

This document details three robust methods for the synthesis of thioethers from this compound:

  • Williamson-Type Thioether Synthesis: A classic and widely used method involving the reaction of a thiolate with an electrophile, typically an alkyl halide.[4][5] This SN2 reaction is effective for creating a diverse range of thioethers.[4][5][6]

  • Thiol-Ene Reaction: A powerful "click" chemistry reaction that involves the addition of a thiol across a double bond.[7] This reaction can be initiated by radicals (e.g., through UV light) or by a base, proceeding with high atom economy and often under mild conditions.[8]

  • Michael Addition: This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[9][10][11][12] It is a highly efficient method for forming C-S bonds in a 1,4-fashion.[12]

Data Presentation: Comparative Analysis of Thioether Synthesis

The following tables summarize quantitative data for the synthesis of thioethers using this compound and analogous thiols, providing a comparative overview of reaction conditions and yields for the different methodologies.

Table 1: Williamson-Type Synthesis of Thioethers

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
11-BromobutaneNaHTHFRT4>95[4]
2Benzyl BromideK₂CO₃AcetonitrileRT6High[13]
3Methyl IodideTBAOHNeat (Aqueous)RTN/AHigh[5]
41-BromooctaneNaHDMFRT292[4]

Note: "High" indicates a qualitative description of yield from the source. RT = Room Temperature. N/A = Not Available.

Table 2: Thiol-Ene Reaction for Thioether Synthesis

EntryAlkeneInitiator/CatalystSolventTemperature (°C)TimeYield (%)Reference
1StyrenePhenylglyoxylic Acid (Photoinitiated)Dichloromethane (B109758)RTN/AHigh
21-Octene (B94956)AIBN (Thermal)N/A804Moderate
3Lauryl MethacrylateDMPA (UV, 360 nm)MethanolRT0.5 hHigh[7]
4N-Tosyl diallylaminePurple LED (Catalyst-free)DichloromethaneRT21 h85[14]

Note: "High" and "Moderate" indicate qualitative descriptions of yield from the source. RT = Room Temperature. N/A = Not Available.

Table 3: Michael Addition for Thioether Synthesis

Entryα,β-Unsaturated CarbonylCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
1Methyl Vinyl KetoneNoneSolvent-free300.5 h93[10][11]
22-Cyclohexen-1-oneNoneSolvent-free300.5 h95[9]
3CrotonaldehydeNoneSolvent-free301 h92[9]
42-Cyclopenten-1-oneNoneSolvent-free300.5 h94[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Williamson-Type Synthesis of Butyl Phenyl Thioether

This protocol is adapted from the general principles of Williamson ether synthesis applied to thiols.[4][13]

Materials:

  • This compound

  • Bromobenzene (B47551)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Carefully add sodium hydride (1.2 equivalents) to the THF with stirring.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium thiolate.

  • Add bromobenzene (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure butyl phenyl thioether.

Protocol 2: Photoinitiated Thiol-Ene Reaction of this compound with an Alkene

This protocol is based on general procedures for photoinitiated thiol-ene "click" chemistry.[7][8][15]

Materials:

  • This compound

  • 1-Octene (or other suitable alkene)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Anhydrous Dichloromethane (DCM)

  • UV lamp (360 nm)

  • Quartz reaction vessel

Procedure:

  • In a quartz reaction vessel, dissolve 1-octene (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous dichloromethane.

  • Add the photoinitiator, DMPA (0.05 equivalents), to the solution and stir until it is completely dissolved.

  • Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Seal the vessel and place it under a UV lamp (360 nm) at room temperature.

  • Irradiate the mixture while stirring and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired thioether.

Protocol 3: Catalyst-Free Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol is adapted from solvent-free Michael addition procedures.[9][10][11]

Materials:

  • This compound

  • Methyl vinyl ketone (or other α,β-unsaturated carbonyl compound)

  • Stir plate and magnetic stir bar

Procedure:

  • In a small vial equipped with a magnetic stir bar, add methyl vinyl ketone (1.0 equivalent).

  • Add this compound (1.5 equivalents) to the vial.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically rapid and may be complete within 30 minutes to a few hours.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to isolate the pure thioether adduct.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis of thioethers using this compound.

Williamson_Thioether_Synthesis cluster_prep Thiolate Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification Butanethiol This compound Base Strong Base (e.g., NaH) Butanethiol->Base Deprotonation Thiolate Butyl Thiolate Anion Base->Thiolate Alkyl_Halide Alkyl Halide (R-X) Thiolate->Alkyl_Halide Nucleophilic Attack Thioether Thioether (R-S-Bu) Alkyl_Halide->Thioether Workup Aqueous Workup Thioether->Workup Purification Chromatography Workup->Purification Pure_Product Pure Thioether Purification->Pure_Product

Caption: Workflow for Williamson-Type Thioether Synthesis.

Thiol_Ene_Reaction cluster_reactants Reactant Mixture cluster_reaction Reaction cluster_purification Purification Butanethiol This compound Alkene Alkene (R-CH=CH₂) Initiator Initiator (e.g., DMPA) Initiation Initiation (UV Light) Initiator->Initiation Thioether Thioether (R-CH₂-CH₂-S-Bu) Initiation->Thioether Purification Chromatography Thioether->Purification Pure_Product Pure Thioether Purification->Pure_Product

Caption: Workflow for Photoinitiated Thiol-Ene Reaction.

Michael_Addition cluster_reactants Reactant Mixture cluster_reaction Reaction cluster_purification Purification Butanethiol This compound Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Addition Conjugate Addition Butanethiol->Addition Unsaturated_Carbonyl->Addition Thioether_Adduct Thioether Adduct Addition->Thioether_Adduct Purification Chromatography Thioether_Adduct->Purification Pure_Product Pure Thioether Purification->Pure_Product

Caption: Workflow for Michael Addition of this compound.

References

Application Notes and Protocols: The Role of 1-Butanethiol in Herbicide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 1-butanethiol and other thiols in the synthesis of thiocarbamate herbicides. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to support research and development in agrochemicals.

Introduction

This compound, an organosulfur compound, serves as a crucial intermediate in the synthesis of various agrochemicals, including a class of herbicides known as thiocarbamates.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] These herbicides are effective in controlling a wide range of weeds, particularly grasses, in various crops. The synthesis of thiocarbamate herbicides typically involves the formation of an S-alkyl thiocarbamate structure, where this compound or other thiols provide the S-alkyl group. This document details the synthesis of a representative thiocarbamate herbicide, Butylate, and discusses its mechanism of action.

Synthesis of S-Alkyl Thiocarbamate Herbicides

The general synthesis of S-alkyl thiocarbamate herbicides can be achieved through two primary routes. While the following protocols specifically describe the synthesis of S-ethyl and other S-alkyl thiocarbamates, the principles are directly applicable to the synthesis of their S-butyl analogues using this compound.

Route 1: From Dialkylamine, Carbon Disulfide, and an Alkyl Halide

This common and efficient one-pot synthesis involves the formation of a dithiocarbamate (B8719985) salt followed by S-alkylation.[16][17][18]

Experimental Protocol: Synthesis of S-Ethyl Diisobutylthiocarbamate (Butylate)

This protocol is adapted from established procedures for the synthesis of similar thiocarbamates.

  • Materials:

  • Procedure:

    • Formation of Dithiocarbamate Salt:

      • In a reaction vessel, dissolve diisobutylamine in an anhydrous solvent.

      • Cool the mixture in an ice bath.

      • Slowly add a stoichiometric amount of carbon disulfide dropwise to the cooled amine solution while stirring.

      • After the addition of CS₂, slowly add an equimolar amount of a concentrated aqueous solution of NaOH or KOH to the reaction mixture.

      • Continue stirring in the ice bath for 1-2 hours to ensure complete formation of the sodium or potassium diisobutyl-dithiocarbamate salt.[16]

    • S-Alkylation:

      • To the same reaction flask containing the dithiocarbamate salt, add a stoichiometric amount of ethyl bromide or ethyl iodide dropwise.

      • The reaction is typically carried out at a slightly elevated temperature (40-60°C) for several hours until the reaction is complete.[18]

    • Work-up and Purification:

      • Once the reaction is complete, pour the mixture into a separatory funnel containing water and an organic solvent for extraction (e.g., diethyl ether or dichloromethane).

      • Separate the organic layer and wash it sequentially with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude Butylate product.

      • The crude product can be further purified by vacuum distillation to yield pure S-ethyl diisobutylthiocarbamate.[16][18]

Route 2: From Phosgene (B1210022) and a Thiol

This method involves the formation of a chlorothioformate intermediate.

Experimental Protocol: Synthesis of S-Ethyl dipropylthiocarbamate (EPTC)

  • Materials:

    • Ethyl mercaptan (ethanethiol)

    • Phosgene (COCl₂)

    • Di-n-propylamine

  • Procedure:

    • Formation of Ethyl Chlorothioformate:

      • React ethyl mercaptan with phosgene to produce ethyl chlorothioformate. This reaction is hazardous and requires appropriate safety precautions for handling phosgene.

    • Reaction with Dialkylamine:

      • The resulting ethyl chlorothioformate is then reacted with di-n-propylamine to yield EPTC.[1][3]

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of thiocarbamate herbicides.

HerbicideReactantsSolventReaction ConditionsYieldReference
S-Alkyl Thiocarbamates Thiols, Amines, CO₂, Mitsunobu ReagentAnhydrous DMSORoom temperature, 2-4 hours80-99%[12]
N-Ethyl-O-isobutyl thiocarbamate Isobutanol, KOH, CS₂, Ethylamine, ChlorineXylene30-35°C, 1.5 hours (amination)81.2%[5]
S-benzyl di-sec-butyl-thiocarbamate Potassium benzyl (B1604629) xanthogenate, Benzyl chloride, Di-sec-butyl-carbamoyl chlorideWater25-40°C, several hours77.3%[6]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Thiocarbamate herbicides, including those synthesized from this compound, are known to be inhibitors of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[16]

Signaling Pathway

Thiocarbamates are pro-herbicides, meaning they are converted to their active form within the plant. The parent compound is metabolized to its sulfoxide (B87167) derivative, which is the actual inhibitor of the VLCFA elongase enzyme complex.[16] This enzyme complex is responsible for the elongation of fatty acid chains beyond 18 carbons. Inhibition of this pathway disrupts the formation of essential components for plant growth and development, such as cuticular waxes and suberin, leading to the death of the weed.

VLCFA_Inhibition cluster_pathway VLCFA Synthesis Pathway Proherbicide Thiocarbamate (e.g., Butylate) Metabolism Sulfoxidation (in plant) Proherbicide->Metabolism Uptake by plant Fatty_Acids Long-Chain Fatty Acids (C18) Active_Inhibitor Thiocarbamate Sulfoxide (Active Herbicide) Metabolism->Active_Inhibitor VLCFA_Elongase VLCFA Elongase Complex Active_Inhibitor->VLCFA_Elongase Inhibits VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFAs Elongation Fatty_Acids->VLCFA_Elongase Substrate Plant_Components Cuticular Waxes, Suberin, etc. VLCFAs->Plant_Components Weed_Death Weed Death Synthesis_Workflow Start Start Reactants Combine Reactants: - Dialkylamine - Solvent - Carbon Disulfide - Base Start->Reactants Salt_Formation Stir at 0-5°C (1-2 hours) Reactants->Salt_Formation Alkylation Add Alkyl Halide (e.g., 1-Bromobutane) and heat (40-60°C) Salt_Formation->Alkylation Reaction_Complete Monitor Reaction (e.g., TLC, GC) Alkylation->Reaction_Complete Reaction_Complete->Alkylation No Workup Work-up: - Quench with water - Extract with organic solvent - Wash with brine Reaction_Complete->Workup Yes Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (e.g., Vacuum Distillation) Concentration->Purification Final_Product Pure S-Butyl Thiocarbamate Purification->Final_Product

References

Application Notes and Protocols: 1-Butanethiol in the Synthesis of Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanethiol, a thiol with a characteristically strong, skunky odor, serves as a versatile precursor in the synthesis of a variety of potent flavoring agents.[1] Its reactive sulfhydryl group readily participates in nucleophilic reactions, allowing for the creation of diverse organosulfur compounds with complex and desirable flavor profiles, including savory, fruity, and roasted notes. These synthesized flavoring agents are utilized across the food and beverage industry to enhance or impart specific sensory characteristics. This document provides detailed application notes and experimental protocols for the synthesis of key flavoring agents derived from this compound.

Key Applications of this compound in Flavor Synthesis

This compound is a key starting material for the synthesis of various flavor compounds, primarily through the formation of thioesters and its reaction with other carbonyl-containing molecules. These reactions result in compounds with a wide range of organoleptic properties, from fruity and cheesy to roasted and savory.

Synthesis of S-Butyl Thioesters

S-butyl thioesters are a significant class of flavoring agents derived from this compound, contributing a range of fruity, cheesy, and savory notes.[2] The synthesis of these compounds can be achieved through several methods, with the reaction of this compound with acyl chlorides or carboxylic acids being the most common.

Table 1: Organoleptic Properties of Selected S-Butyl Thioesters

ThioesterCAS NumberOdor/Flavor DescriptionOdor Threshold (in water)
S-Butyl thioacetate (B1230152)928-47-2Cheesy, green, fruity[2][3]Not available
S-Butyl thioisovalerate2432-91-9Spicy, galbanum, green, herbal[4]Not available
Reaction with α-Diketones

The reaction of this compound with α-diketones, such as 2,3-butanedione (B143835) (diacetyl), is a crucial pathway for the formation of savory and roasted flavor compounds. These reactions are often associated with the complex flavor profiles of roasted foods like coffee.

Formation of Furan (B31954) Derivatives

In the context of coffee and other roasted products, this compound can react with furan derivatives, which are formed during the Maillard reaction and sugar caramelization, to produce sulfur-substituted furans.[5] These compounds are key contributors to the characteristic roasty and savory aroma of coffee.

Experimental Protocols

Protocol 1: Synthesis of S-Butyl Thioacetate

This protocol details the synthesis of S-butyl thioacetate via the reaction of this compound with acetyl chloride. This method is a straightforward and efficient way to produce the target thioester.

Materials:

  • This compound (99%+)

  • Acetyl chloride (99%+)

  • Anhydrous diethyl ether

  • Pyridine (B92270)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (0.1 mol, 9.02 g) and pyridine (0.1 mol, 7.91 g) in 100 mL of anhydrous diethyl ether.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add acetyl chloride (0.1 mol, 7.85 g) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude S-butyl thioacetate.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure S-butyl thioacetate.

Expected Yield: 75-85%

Characterization:

  • Boiling Point: 162-163 °C at 760 mmHg[6]

  • Molecular Formula: C6H12OS[6]

  • Molecular Weight: 132.22 g/mol [6]

Protocol 2: Synthesis of Savory Flavor Compounds from this compound and 2,3-Butanedione

This protocol describes the reaction of this compound with 2,3-butanedione (diacetyl) to generate a mixture of sulfur-containing heterocyclic compounds with savory and roasted aroma characteristics.

Materials:

  • This compound (99%+)

  • 2,3-Butanedione (diacetyl) (99%+)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Sealed reaction vessel (e.g., pressure tube)

  • Heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In a sealed reaction vessel, combine this compound (10 mmol, 0.902 g) and 2,3-butanedione (10 mmol, 0.861 g) in 50 mL of 0.1 M phosphate buffer (pH 7.0).

  • Seal the vessel tightly and heat the mixture at 120 °C for 1 hour in a heating block or oil bath.

  • After heating, cool the reaction vessel to room temperature.

  • Extract the reaction mixture with dichloromethane (B109758) (3 x 20 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Analyze the resulting mixture of flavor compounds by GC-MS to identify the various sulfur-containing heterocycles formed.

Expected Products: A complex mixture including various thiophenes, dithianes, and other sulfur-containing heterocyclic compounds contributing to a savory, meaty, and roasted aroma profile.

Data Presentation

Table 2: Summary of Synthesis Methods for S-Butyl Thioesters

MethodReactantsReagents/ConditionsTypical YieldReference
Acylation with Acyl ChlorideThis compound, Acetyl ChloridePyridine, Diethyl ether, 0 °C to RT75-85%General Method[7]
Esterification with Carboxylic AcidThis compound, Acetic AcidDehydrating agent (e.g., DCC), Catalyst (e.g., DMAP)VariableGeneral Method[7]

Visualization of Synthesis Pathways

Synthesis_of_S_Butyl_Thioacetate Butanethiol This compound Intermediate Protonated Intermediate Butanethiol->Intermediate Nucleophilic Attack AcetylChloride Acetyl Chloride AcetylChloride->Intermediate Pyridine Pyridine (Base) Pyridine->Butanethiol SButylThioacetate S-Butyl Thioacetate Intermediate->SButylThioacetate Elimination of Cl- HCl_Pyridine Pyridinium Hydrochloride Intermediate->HCl_Pyridine caption Synthesis of S-Butyl Thioacetate

Caption: Synthesis of S-Butyl Thioacetate from this compound.

Maillard_Reaction_Flavor_Formation cluster_maillard Maillard Reaction cluster_sulfur Sulfur Compound Interaction Amino_Acids Amino_Acids Strecker_Degradation Strecker_Degradation Amino_Acids->Strecker_Degradation Reducing_Sugars Reducing_Sugars Reducing_Sugars->Strecker_Degradation Carbonyls α-Diketones, Furans Strecker_Degradation->Carbonyls Flavor_Compounds Savory/Roasted Flavor Compounds Carbonyls->Flavor_Compounds Reaction Butanethiol This compound Butanethiol->Flavor_Compounds caption Formation of Savory Flavors

Caption: Formation of Savory Flavors via Maillard Reaction.

Regulatory Status

The regulatory status of flavoring agents is critical for their application in food products. In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel provides a primary review of the "Generally Recognized as Safe" (GRAS) status of flavor ingredients. While S-methyl thioacetate is listed as FEMA GRAS (FEMA number 3876), the specific GRAS status for S-butyl thioacetate and other S-butyl thioesters should be independently verified through the latest FEMA GRAS lists and other regulatory resources.[7][8][9]

Conclusion

This compound is a valuable precursor for the synthesis of a diverse range of flavoring agents with applications spanning from savory to fruity notes. The protocols provided herein offer a foundation for the laboratory-scale synthesis of these compounds. Further research into the sensory properties and regulatory approval of novel this compound derivatives will continue to expand the palette of available flavoring ingredients for the food and beverage industry.

References

Application Notes and Protocols for Reactions Involving 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common experimental setups and protocols for chemical reactions involving 1-butanethiol. This versatile thiol is a key building block in organic synthesis, particularly in the development of new therapeutic agents and agrochemicals.

Overview of this compound Reactivity

This compound (CH₃(CH₂)₃SH), also known as n-butyl mercaptan, is a volatile and pungent-smelling liquid. Its reactivity is primarily centered around the thiol (-SH) functional group. The sulfur atom is highly nucleophilic and readily undergoes a variety of transformations, making it a valuable reagent in organic synthesis. Key reactions include oxidation to disulfides, nucleophilic substitution to form thioethers, conjugate addition to α,β-unsaturated systems (Michael addition), and radical-mediated thiol-ene reactions.

Key Experimental Protocols

Oxidation of this compound to Dibutyl Disulfide

The oxidation of thiols to disulfides is a fundamental transformation. This protocol describes a mild and efficient method using hydrogen peroxide catalyzed by iodine.

Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 90.2 mg, 0.107 mL).

  • Solvent and Catalyst Addition: Add ethyl acetate (B1210297) (EtOAc, 5 mL) to the flask, followed by iodine (I₂, 0.05 mmol, 12.7 mg) as a catalyst.

  • Initiation of Reaction: Add 30% aqueous hydrogen peroxide (H₂O₂, 1.2 mmol, 0.12 mL) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane/ethyl acetate 9:1). The disappearance of the this compound spot indicates the completion of the reaction.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the iodine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude dibutyl disulfide.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Synthesis of S-Butyl Thioethers via Nucleophilic Substitution

The formation of thioethers from this compound is a common method for introducing the butylthio group into organic molecules. This protocol details the reaction of this compound with an alkyl halide using a phase transfer catalyst.

Protocol:

  • Reaction Setup: In a 100 mL three-necked flask fitted with a reflux condenser, mechanical stirrer, and dropping funnel, place this compound (10 mmol, 0.902 g, 1.07 mL) and tetrabutylammonium (B224687) bromide (TBAB, 0.5 mmol, 161 mg) in monochlorobenzene (20 mL).

  • Base Addition: Add a 30% aqueous solution of sodium hydroxide (B78521) (NaOH, 15 mmol, 1.2 g in 2.8 mL water) to the flask.

  • Alkyl Halide Addition: Stir the biphasic mixture vigorously and add the alkyl halide (e.g., 1-bromobutane, 10 mmol, 1.37 g, 1.08 mL) dropwise over 15 minutes at 10-15°C.[1]

  • Reaction Progression: Allow the reaction to stir at room temperature and monitor its progress by TLC or gas chromatography (GC).

  • Work-up: After completion, separate the organic layer. Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude thioether can be purified by vacuum distillation or column chromatography.

Michael Addition of this compound to an α,β-Unsaturated Carbonyl

The conjugate addition of thiols to electron-deficient alkenes is a powerful C-S bond-forming reaction. This protocol describes the base-catalyzed Michael addition of this compound to 2-cyclohexen-1-one (B156087).

Protocol:

  • Reaction Setup: To a solution of 2-cyclohexen-1-one (5 mmol, 0.48 g, 0.49 mL) in tetrahydrofuran (B95107) (THF, 20 mL) in a 50 mL round-bottom flask, add this compound (5.5 mmol, 0.496 g, 0.59 mL).

  • Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.25 mmol, 38 mg, 0.037 mL), to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-(butylthio)cyclohexan-1-one.

Photoinitiated Thiol-Ene Reaction

The thiol-ene reaction is a highly efficient and often stereoselective "click" reaction that proceeds via a radical mechanism. This protocol outlines the UV-initiated reaction between this compound and an alkene.

Protocol:

  • Reaction Mixture Preparation: In a quartz reaction vessel, combine this compound (10 mmol, 0.902 g, 1.07 mL), the alkene (e.g., 1-octene, 12 mmol, 1.35 g, 1.87 mL), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA, 0.1 mmol, 25.6 mg).

  • Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Irradiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.

  • Reaction Monitoring: Follow the disappearance of the reactants by GC or NMR spectroscopy.

  • Work-up and Purification: Once the reaction is complete, the product is often clean enough to be used without further purification. If necessary, remove any unreacted starting materials by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the reactions described above.

Table 1: Catalytic Oxidation of this compound

CatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
I₂ (5 mol%)30% H₂O₂EtOAcRoom Temp.196[2]
Co(II)-phthalocyanineO₂Aqueous NaOH30-401-4>95[3]

Table 2: Synthesis of S-Butyl Thioethers

Alkyl HalideBaseCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1-Bromobutane30% NaOH (aq)TBABMonochlorobenzene10-155High[1]
Benzyl BromideNaHNoneTHFRoom Temp.2>90General Procedure

Table 3: Michael Addition of this compound

Michael AcceptorBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Cyclohexen-1-oneDBUTHFRoom Temp.2-4>90General Procedure
Ethyl AcrylateTriethylamineNoneRoom Temp.1High[4]

Table 4: Photoinitiated Thiol-Ene Reaction

AlkenePhotoinitiatorSolventTemperature (°C)Time (min)Yield (%)Reference
1-OcteneDMPANoneRoom Temp.5-15>95General Procedure
Allyl AlcoholDMPANoneRoom Temp.5-15>95General Procedure

Mandatory Visualization

Glutathione (B108866) S-Transferase (GST) Signaling Pathway

The enzymatic conjugation of the endogenous thiol, glutathione (GSH), to electrophilic substrates is a critical detoxification pathway in drug metabolism, catalyzed by Glutathione S-Transferases (GSTs). This process is analogous to the synthetic reactions of this compound. The GST pathway is also involved in the regulation of key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

GST_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines Receptor Receptor Xenobiotics Xenobiotics, Electrophiles GSH Glutathione (GSH) GST Glutathione S-Transferase (GST) ASK1 ASK1 Receptor->ASK1 JNK JNK ASK1->JNK p38 p38 ASK1->p38 AP1 AP-1 JNK->AP1 p38->AP1 Gene_Expression Gene Expression (Proliferation, Apoptosis) AP1->Gene_Expression Transcription GSH->GST GST->ASK1 Inhibition GST->JNK Inhibition Thioether_Conjugate Thioether Conjugate (Detoxified Xenobiotic) GST->Thioether_Conjugate Conjugation Excretion Cellular Excretion Thioether_Conjugate->Excretion

Caption: GST pathway in detoxification and MAPK signaling.

Experimental Workflow for Thioether Synthesis

The following diagram illustrates a typical laboratory workflow for the synthesis of a thioether from this compound and an alkyl halide.

Thioether_Synthesis_Workflow Reaction_Setup Reaction Setup: This compound, Alkyl Halide, Base, Solvent, Catalyst Reaction Stir at Specified Temperature Reaction_Setup->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Quench, Extract, Wash Monitoring->Workup Complete Drying Dry Organic Layer Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification: Column Chromatography or Distillation Concentration->Purification Analysis Characterization: NMR, MS, IR Purification->Analysis End Pure Thioether Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Removal of Residual 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 1-butanethiol in your experimental work. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals effectively remove residual this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in removing this compound?

This compound, also known as n-butyl mercaptan, presents several challenges during workup. Its most notable characteristic is an extremely foul and potent skunk-like odor, detectable at concentrations as low as 10 parts per billion.[1][2] This makes even trace amounts problematic. Additionally, it is a volatile and highly flammable liquid with a boiling point of 98.2°C, which requires careful handling to prevent inhalation and fire hazards.[1][2][3]

Q2: What are the primary methods for removing this compound from a reaction mixture?

There are four primary strategies for removing this compound:

  • Extractive Workup: Utilizing aqueous solutions to wash the organic layer. Basic washes can deprotonate the thiol to form a water-soluble salt.

  • Oxidation: Converting the thiol into a less volatile and less odorous disulfide (dibutyl disulfide) or other oxidized sulfur species.

  • Scavenging: Using solid-phase reagents (scavenger resins) or metal oxides to selectively bind and remove the thiol.[4][5][6]

  • Distillation: Separating the volatile this compound from higher-boiling point products.

Q3: How do I choose the best removal method for my specific experiment?

The choice of method depends on the properties of your desired product and the scale of your reaction. Key factors to consider are your product's stability towards acid, base, and oxidants, as well as its boiling point. The decision-making workflow below can guide your selection.

start Start: Residual This compound Detected product_stability Is the desired product stable to... start->product_stability base_q Base? product_stability->base_q Assess Stability oxidant_q Oxidants? base_q->oxidant_q No extraction Use Basic Extractive Workup (e.g., aq. NaOH) base_q->extraction  Yes   heat_q Heat (>100°C)? oxidant_q->heat_q No oxidation Use Oxidative Quench (e.g., Bleach, H2O2) oxidant_q->oxidation  Yes   scavenger Use Thiol Scavenger Resin or Metal Oxide heat_q->scavenger No distillation Consider Distillation heat_q->distillation  Yes   cluster_oxidation Oxidation of this compound Thiol1 CH3(CH2)3SH Oxidant [O] (e.g., NaOCl) Thiol1->Oxidant Thiol2 CH3(CH2)3SH Thiol2->Oxidant Disulfide CH3(CH2)3-S-S-(CH2)3CH3 Oxidant->Disulfide Forms Disulfide Bond Water H2O Oxidant->Water Byproduct

References

Technical Support Center: Neutralization of 1-Butanethiol Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively neutralizing the potent odor of 1-Butanethiol in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

A1: this compound, also known as n-butyl mercaptan, is an organosulfur compound with the chemical formula C₄H₉SH.[1] Its extremely unpleasant odor, often described as skunk-like, is due to the thiol group (-SH). The human nose is incredibly sensitive to this compound and can detect it at concentrations as low as parts per billion.[2]

Q2: What are the primary methods for neutralizing this compound odor in a lab?

A2: The most common and effective methods for neutralizing this compound odor in a laboratory setting involve chemical oxidation and adsorption. Chemical oxidation, typically with sodium hypochlorite (B82951) (bleach), converts the volatile and odorous thiol into less volatile and non-odorous compounds. Adsorption using activated carbon can effectively trap the this compound molecules from the air.

Q3: Is it safe to pour this compound waste down the drain?

A3: No, it is not safe or environmentally responsible to pour this compound waste down the drain. It is harmful to aquatic life and its strong odor can permeate through the drainage system, causing widespread odor issues. All waste containing this compound must be neutralized before disposal according to your institution's hazardous waste guidelines.

Q4: What personal protective equipment (PPE) should I wear when handling this compound?

A4: When handling this compound, it is crucial to work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For large spills or in situations with inadequate ventilation, a respirator with an organic vapor cartridge may be necessary.

Q5: Can I use commercial odor neutralizers?

A5: There are commercial products available that are designed to neutralize mercaptan odors. These products often contain a combination of oxidizing agents, encapsulators, and masking agents. While they can be effective, it is essential to review their safety data sheets (SDS) and ensure they are compatible with your specific application and laboratory safety protocols.

Troubleshooting Guides

Issue: Persistent this compound odor in the laboratory even after cleaning up a spill.
Possible Cause Troubleshooting Step
Incomplete Neutralization Re-treat the spill area with a fresh solution of sodium hypochlorite (bleach). Ensure the entire affected area is covered and allow for sufficient contact time (at least 1 hour).
Contaminated Equipment Any equipment (glassware, stir bars, etc.) that came into contact with the this compound should be soaked in a bleach bath overnight.
Vapor Adsorption Porous materials in the lab (e.g., paper towels, lab coats, wooden furniture) may have absorbed the odor. Dispose of contaminated disposable items. Place open containers of activated carbon in the affected area to adsorb residual airborne odors.
Inadequate Ventilation Ensure your laboratory's fume hood is functioning correctly and that the sash is at the appropriate height. Increase the ventilation rate if possible.
Issue: Neutralization reaction with bleach is too vigorous or seems ineffective.
Possible Cause Troubleshooting Step
Concentrated Reagents If neutralizing a concentrated source of this compound, add the bleach solution slowly and in small increments to control the reaction rate and prevent excessive heat generation. Cooling the reaction vessel in an ice bath may be necessary.[3]
Incorrect pH The effectiveness of sodium hypochlorite oxidation is pH-dependent. While the reaction can proceed in alkaline conditions, the more reactive species, hypochlorous acid (HOCl), is more prevalent at a slightly acidic to neutral pH. However, for safety and to avoid the release of toxic chlorine gas, it is generally recommended to perform the neutralization under alkaline conditions (pH > 9).[3][4] If the reaction is slow, ensure thorough mixing.
Expired Bleach Sodium hypochlorite solutions degrade over time. Use a fresh, unopened bottle of household bleach for optimal results.

Data Presentation

Table 1: Adsorption Capacity of Activated Carbon for this compound

The following data is derived from a study on the reactive adsorption of this compound from a gaseous stream onto different types of metal oxide-doped activated carbon. While laboratory conditions may vary, this table provides a quantitative insight into the effectiveness of activated carbon.

Adsorbent TypeMaximum Adsorption Capacity (cm³ of this compound per gram of adsorbent)
20% Copper Oxide on Activated Carbon (Cu/AC)1.696
20% Iron Oxide on Activated Carbon (Fe/AC)1.790
20% Zinc Oxide on Activated Carbon (Zn/AC)1.601

Note: The experimental conditions for this data were a this compound concentration of 121.11 g/m³ in a nitrogen gas stream at 150°C.

Experimental Protocols

Protocol 1: Neutralization of this compound Spills using Sodium Hypochlorite

Objective: To safely neutralize a small to moderate spill of this compound on a laboratory surface.

Materials:

  • Standard household bleach (5-6% sodium hypochlorite)

  • Water

  • Sodium bicarbonate or sodium hydroxide (B78521) solution (for pH adjustment, if necessary)

  • Inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)

  • Two large beakers or plastic containers

  • Stirring rod

  • Appropriate PPE (gloves, goggles, lab coat)

Procedure:

  • Containment: If the spill is liquid, contain it by surrounding the area with an inert absorbent material.

  • Preparation of Neutralizing Solution: In a fume hood, prepare a 1:5 to 1:10 dilution of household bleach with water in a beaker. For a 1:5 dilution, mix one part bleach with four parts water. For a 1:10 dilution, mix one part bleach with nine parts water.

  • Application: Slowly and carefully pour the diluted bleach solution onto the spill, starting from the outer edges and working towards the center.

  • Mixing: Gently mix the absorbent material and bleach solution with a stirring rod to ensure complete contact with the spilled this compound.

  • Contact Time: Allow the mixture to react for at least one hour. The absence of the characteristic thiol odor is a good indicator of complete neutralization.

  • Cleanup: Collect the neutralized absorbent material using a scoop or scraper and place it in a designated hazardous waste container.

  • Final Decontamination: Wipe the spill area with a clean cloth soaked in the diluted bleach solution, followed by a final rinse with water.

Protocol 2: Decontamination of Glassware Contaminated with this compound

Objective: To decontaminate laboratory glassware that has come into contact with this compound.

Materials:

  • Standard household bleach (5-6% sodium hypochlorite)

  • Water

  • A large, dedicated plastic container or bucket

  • Appropriate PPE (gloves, goggles, lab coat)

Procedure:

  • Prepare Bleach Bath: In a fume hood, prepare a 1:10 dilution of household bleach with water in the plastic container.

  • Submerge Glassware: Immediately after use, place the contaminated glassware into the bleach bath. Ensure the glassware is completely submerged.

  • Soaking: Allow the glassware to soak for at least 4 hours, or preferably overnight.

  • Rinsing: Carefully remove the glassware from the bleach bath and rinse it thoroughly with tap water, followed by a final rinse with deionized water.

  • Final Cleaning: The glassware can then be washed using standard laboratory cleaning procedures.

Protocol 3: Passive Odor Control using Activated Carbon

Objective: To reduce the ambient concentration of this compound vapors in a fume hood or storage area.

Materials:

  • Granular activated carbon

  • Shallow, open containers (e.g., petri dishes, beakers)

Procedure:

  • Preparation: Fill the shallow containers with granular activated carbon.

  • Placement: Place the containers in areas where this compound is used or stored, such as the back of a fume hood or inside a chemical storage cabinet.

  • Replacement: The activated carbon will become saturated over time and will need to be replaced. The frequency of replacement will depend on the concentration of this compound vapors. A noticeable return of the odor indicates that the carbon should be replaced.

  • Disposal: Dispose of the used activated carbon as hazardous waste according to your institution's guidelines.

Mandatory Visualizations

NeutralizationWorkflow cluster_spill Spill Neutralization Spill This compound Spill Contain Contain Spill (Inert Absorbent) Spill->Contain ApplyBleach Apply Bleach to Spill Contain->ApplyBleach PrepareBleach Prepare Diluted Bleach Solution (1:5 to 1:10) PrepareBleach->ApplyBleach React Allow Reaction (min. 1 hour) ApplyBleach->React Cleanup Collect Waste React->Cleanup Decontaminate Final Decontamination Cleanup->Decontaminate

Caption: Experimental workflow for neutralizing a this compound spill.

ChemicalNeutralization Butanethiol This compound (C4H9SH) (Strong Odor) Products Oxidized Sulfur Species (e.g., Butanesulfonic acid) (Odorless) Butanethiol->Products Oxidation Bleach Sodium Hypochlorite (NaOCl) Bleach->Products Oxidizing Agent

Caption: Chemical pathway for the oxidation of this compound.

References

Technical Support Center: Purification of 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-butanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities in this compound can arise from its synthesis or degradation. The most prevalent impurity is dibutyl disulfide, formed by the oxidation of this compound, especially upon exposure to air. Other potential impurities may include residual starting materials from synthesis, such as 1-bromobutane (B133212) or thiourea, and other sulfur-containing byproducts. A yellowish tint in the product often indicates the presence of disulfide impurities.

Q2: My this compound sample has a strong, unpleasant odor. Is this normal?

A2: Yes, this compound is known for its potent and unpleasant odor, often described as skunk-like.[1] This is a characteristic property of low molecular weight thiols and does not necessarily indicate impurity. However, any unexpected or different odors could suggest the presence of other volatile contaminants.

Q3: How should I safely handle and store this compound?

A3: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Store this compound in a tightly sealed container, away from heat, sparks, and oxidizing agents. To minimize oxidation to the disulfide, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for analyzing the purity of volatile compounds like this compound and identifying any volatile impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity and structure, with the potential to quantify impurities if a suitable internal standard is used.[5][6]

Troubleshooting Guides

Issue 1: Yellow Discoloration of this compound
  • Question: My this compound is yellow, but I need a colorless product for my experiment. What causes this, and how can I fix it?

  • Answer: A yellow color in this compound is typically due to the presence of dibutyl disulfide, which forms from the oxidation of the thiol. To remove this impurity, you can perform a chemical reduction followed by purification.

Issue 2: Incomplete Purification after Distillation
  • Question: I performed a fractional distillation, but my this compound is still not pure. What could have gone wrong?

  • Answer: Inefficient separation during fractional distillation can be due to several factors:

    • Inadequate column efficiency: The fractionating column may not have enough theoretical plates for the separation. Using a longer column or a more efficient packing material can improve separation.[7][8]

    • Distillation rate is too fast: A slow and steady distillation rate is crucial for achieving good separation.[7]

    • Poor insulation: The column should be well-insulated to maintain a proper temperature gradient.

    • Incorrect thermometer placement: The thermometer bulb must be positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.[9]

Issue 3: Low Recovery of this compound After Purification
  • Question: After purifying my this compound, the final yield is very low. What are the possible reasons for this loss?

  • Answer: Low recovery can occur due to:

    • Multiple purification steps: Each purification step will inevitably lead to some product loss.

    • Improper distillation technique: Significant loss can occur if the distillation is carried out too quickly or if there are leaks in the apparatus.

    • Adsorption on purification media: If using chromatography, the thiol may adsorb to the stationary phase.

    • Volatility of the product: this compound is volatile, and losses can occur through evaporation if not handled in a closed system.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol describes the purification of this compound from non-volatile impurities and other components with different boiling points.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Flush the apparatus with an inert gas to prevent oxidation during heating.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the first fraction.

  • Collect the fraction that distills at a constant temperature (the boiling point of this compound is approximately 98 °C).[1]

  • Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small residue remains in the flask.

  • Store the purified this compound in a tightly sealed container under an inert atmosphere.

Workflow Diagram:

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_storage Product Handling A Assemble dry fractional distillation apparatus B Add crude this compound and boiling chips to flask A->B C Flush with inert gas B->C D Gently heat the flask C->D E Monitor temperature D->E F Collect fraction at constant temperature (~98 °C) E->F G Discard initial and final fractions F->G H Store purified product under inert atmosphere G->H

Caption: Workflow for the purification of this compound by fractional distillation.

Protocol 2: Removal of Dibutyl Disulfide using TCEP

This protocol describes the reduction of the disulfide impurity back to the thiol using Tris(2-carboxyethyl)phosphine (TCEP).

Materials:

  • This compound containing disulfide impurity

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Organic solvent (e.g., ethanol (B145695) or isopropanol)

  • Water

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the impure this compound in an organic solvent.

  • Prepare a solution of TCEP in water. A 10-fold molar excess of TCEP relative to the estimated disulfide impurity is recommended.[10]

  • Add the TCEP solution to the this compound solution and stir at room temperature. The reaction is typically complete within 30 minutes.[11]

  • After the reaction is complete, add water to the mixture and transfer it to a separatory funnel.

  • Extract the aqueous phase to remove the TCEP and its oxide.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting this compound can be further purified by distillation if necessary.

Logical Relationship Diagram:

TCEP_Reduction_Logic Impure Impure this compound (contains Dibutyl Disulfide) Reaction Reduction Reaction (Disulfide -> Thiol) Impure->Reaction TCEP TCEP (Reducing Agent) TCEP->Reaction Purified Purified this compound Reaction->Purified Byproduct TCEP Oxide (Water Soluble) Reaction->Byproduct

Caption: Logical relationship for the removal of disulfide impurities using TCEP.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₁₀S
Molecular Weight 90.19 g/mol
Boiling Point 98 °C
Melting Point -116 °C
Density 0.842 g/mL at 25 °C
Appearance Colorless liquid
Odor Strong, skunk-like

Data sourced from multiple references.[1][12]

Table 2: Comparison of Reducing Agents for Disulfide Removal

Reducing AgentAdvantagesDisadvantages
TCEP Odorless, stable, effective over a wide pH range, does not contain thiols that can interfere with subsequent reactions.[10]More expensive than DTT.
DTT Effective and commonly used.Strong odor, less stable in solution, can interfere with some downstream applications.[13]

References

Common impurities in commercial 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Butanethiol

Welcome to the Technical Support Center for commercial this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the purity and use of this compound in experimental settings.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My reaction involving this compound is giving unexpected side products. Could impurities in the starting material be the cause?

A1: Yes, impurities in commercial this compound can lead to unexpected side reactions. Common culprits include other sulfur-containing compounds and unreacted starting materials from the synthesis process. The nature of the side products can often provide clues about the specific impurities present. For example, the presence of dibutyl disulfide could suggest that oxidation of the thiol has occurred.

Q2: I am preparing self-assembled monolayers (SAMs) on a gold substrate, but the resulting monolayer is disordered. What could be the problem?

A2: The quality of SAMs is highly dependent on the purity of the alkanethiol used. Even small amounts of impurities can disrupt the crystalline packing of the monolayer.[1] Potential impurities in this compound that could cause disordered SAMs include its isomers (e.g., 2-butanethiol, tert-butanethiol) and other sulfur compounds that can compete for binding sites on the gold surface.

Q3: How can I check the purity of my this compound before use?

A3: The most common and effective method for analyzing the purity of this compound is gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). GC can separate this compound from volatile impurities, allowing for their identification and quantification. For a detailed procedure, please refer to the "Experimental Protocols" section below.

Q4: I've noticed the formation of a solid precipitate in my aged bottle of this compound. What is it likely to be?

A4: Thiols are susceptible to oxidation, especially when exposed to air over time. The most common oxidation product of this compound is dibutyl disulfide, which is less volatile and may appear as a solid or an oily residue. To minimize oxidation, it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container in a cool, dark place.

Q5: Can disulfide impurities in this compound affect my thiol-disulfide exchange reactions in a protein-related study?

Common Impurities in Commercial this compound

The following table summarizes the common impurities that may be present in commercial grades of this compound, their likely origin, and their potential impact on experiments.

ImpurityChemical FormulaLikely OriginPotential Impact on Experiments
Dibutyl disulfideC8H18S2Oxidation of this compound during storage or synthesis.[9]Can interfere with thiol-disulfide exchange reactions and redox-sensitive assays.[2][3][4][5][6][7][8]
Dibutyl sulfide (B99878)C8H18SByproduct of synthesis from 1-butanol (B46404) and hydrogen sulfide.[9]May act as a ligand for metal catalysts or interfere with surface chemistry.
1-ButanolC4H10OUnreacted starting material from synthesis.[9][10]Can act as a nucleophile in certain reactions and may alter solvent polarity.
2-ButanethiolC4H10SIsomeric byproduct from synthesis.[11]Can disrupt the formation of well-ordered self-assembled monolayers.
tert-Butyl mercaptanC4H10SIsomeric byproduct from synthesis.Can disrupt the formation of well-ordered self-assembled monolayers.
WaterH2OAbsorption from the atmosphere.Can act as a nucleophile and may be detrimental in moisture-sensitive reactions.

Experimental Protocols

Protocol for Purity Analysis of this compound by Gas Chromatography (GC-FID)

This protocol provides a general method for the analysis of common volatile impurities in this compound using a gas chromatograph equipped with a flame ionization detector (FID).

1. Instrumentation and Materials:

  • Gas chromatograph with FID

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-1, DB-5, or a specialized sulfur analysis column)

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • Syringes for liquid injection

  • Vials with septa

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

2. GC Conditions (Example):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)

  • Injector Temperature: 250 °C

  • Detector Temperature: 270 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas Flow Rate: 1 mL/min (Helium)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

3. Sample Preparation:

  • Prepare a dilution of the this compound sample in the chosen solvent. A concentration of approximately 1% (v/v) is a good starting point.

  • Transfer the diluted sample to a GC vial and seal with a septum cap.

4. Analysis:

  • Inject the prepared sample into the GC.

  • Acquire the chromatogram.

  • Identify the peaks by comparing their retention times to those of known standards for potential impurities (e.g., 1-butanol, dibutyl disulfide, etc.).

  • Quantify the impurities by integrating the peak areas and using an appropriate calibration method (e.g., external standard or area percent).

Visualizations

logical_relationship cluster_synthesis Synthesis Process cluster_product Commercial this compound cluster_impurities Potential Impurities 1-Butanol 1-Butanol Synthesis Synthesis 1-Butanol->Synthesis H2S_1 Hydrogen Sulfide H2S_1->Synthesis This compound This compound Synthesis->this compound Unreacted_Starting_Materials 1-Butanol Synthesis->Unreacted_Starting_Materials Byproducts Dibutyl Sulfide Dibutyl Disulfide Isomers Synthesis->Byproducts Degradation_Products Dibutyl Disulfide This compound->Degradation_Products Oxidation (Storage)

Caption: Origin of common impurities in commercial this compound.

experimental_workflow Start Unexpected Experimental Result Check_Purity Is this compound purity a concern? Start->Check_Purity Analyze_Sample Analyze this compound by GC-MS/FID Check_Purity->Analyze_Sample Yes End_Other Investigate Other Experimental Parameters Check_Purity->End_Other No Identify_Impurities Identify and Quantify Impurities Analyze_Sample->Identify_Impurities Assess_Impact Assess Impact of Impurities on Experiment Identify_Impurities->Assess_Impact Purify_or_Replace Purify this compound or Obtain a New Lot Assess_Impact->Purify_or_Replace End Problem Resolved Purify_or_Replace->End

Caption: Troubleshooting workflow for purity-related issues.

References

Technical Support Center: Stabilizing 1-Butanethiol Against Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-butanethiol, maintaining its chemical integrity is paramount for reproducible and accurate experimental outcomes. The propensity of this compound to oxidize, primarily to its corresponding dibutyl disulfide, can introduce impurities that may interfere with reactions and compromise results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stabilization of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Issue 1: Unexpectedly low yield in a reaction involving this compound.

  • Question: My reaction yield is significantly lower than expected when using this compound. Could oxidation of the thiol be the cause?

  • Answer: Yes, oxidation of this compound to dibutyl disulfide is a common cause of reduced yield. The disulfide is less reactive in many of the desired reactions of the thiol. The presence of atmospheric oxygen, trace metal impurities in the reaction, or elevated temperatures can accelerate this oxidation. To troubleshoot, it is recommended to first confirm the purity of your this compound stock. If disulfide is present, consider purifying the thiol before use. For future reactions, employing deoxygenated solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.

Issue 2: Visible changes in the appearance of this compound.

  • Question: My previously colorless this compound has developed a yellowish tint. What does this indicate?

  • Answer: A color change from colorless to pale yellow in this compound can be an indicator of oxidation and the formation of impurities, including dibutyl disulfide. While pure this compound is a colorless liquid, the presence of its oxidized disulfide and potentially other degradation products can impart a yellow hue. It is advisable to test the purity of the material before use if a color change is observed.

Issue 3: Inconsistent results between different batches or bottles of this compound.

  • Question: I am observing variability in my experimental results when using different bottles of this compound from the same supplier. Why might this be happening?

  • Answer: Inconsistent results can often be traced back to variations in the purity of the this compound. The degree of oxidation can differ between batches or even within the same bottle over time, especially if it has been opened multiple times, exposing the contents to air. To ensure consistency, it is good practice to quantify the thiol content of a new bottle upon opening and to monitor its purity periodically, especially for sensitive applications. Storing the thiol under an inert atmosphere after opening can help maintain its integrity.

Issue 4: Presence of an unexpected peak in analytical data (GC-MS, NMR).

  • Question: I am analyzing my this compound sample and see an additional peak that I suspect is an impurity. How can I identify it?

  • Answer: The most common impurity resulting from oxidation is dibutyl disulfide. You can confirm its presence by comparing the retention time (in GC) or chemical shifts (in NMR) of the unknown peak with a known standard of dibutyl disulfide. 1H NMR spectroscopy is a useful tool for this, as the methylene (B1212753) protons adjacent to the sulfur in this compound and dibutyl disulfide will have distinct chemical shifts.

Frequently Asked Questions (FAQs)

Q1: What is the primary oxidation product of this compound?

A1: The primary product of this compound oxidation is dibutyl disulfide, formed through the coupling of two butanethiol molecules with the loss of two hydrogen atoms.

Q2: What are the main factors that accelerate the oxidation of this compound?

A2: The main factors are:

  • Presence of Oxygen: Air exposure is the most significant contributor to oxidation.

  • Elevated Temperature: Higher temperatures increase the rate of oxidation.

  • Presence of Metal Ions: Trace amounts of metal ions (e.g., copper, iron) can catalyze the oxidation process.

  • Light Exposure: UV light can also promote the formation of radicals that lead to oxidation.

Q3: How should I properly store this compound to minimize oxidation?

A3: To minimize oxidation, this compound should be stored in a cool, dark place. The container should be tightly sealed to prevent exposure to air. For long-term storage or for high-purity requirements, it is highly recommended to store the thiol under an inert atmosphere, such as nitrogen or argon. Using a bottle with a septum can allow for the removal of the liquid via syringe without introducing air.

Q4: Can I use antioxidants to stabilize this compound?

Q5: My this compound is already oxidized. How can I purify it?

A5: Oxidized this compound, containing dibutyl disulfide, can often be purified by reducing the disulfide back to the thiol. A common laboratory method involves the use of a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Following the reduction, the purified this compound can be isolated, for example, by extraction or distillation, depending on the scale and other components in the mixture.

Data on Stabilization Strategies

While specific quantitative data on the long-term stability of this compound with various antioxidants is limited in publicly available literature, the general principles of thiol stability suggest the following qualitative effectiveness of storage conditions.

Storage ConditionInert AtmosphereHeadspaceTemperatureLight ExposureExpected Stability
Optimal Nitrogen or ArgonMinimized2-8°C (Refrigerator)Dark (Amber bottle)High
Good AirMinimized2-8°C (Refrigerator)Dark (Amber bottle)Moderate
Fair AirSignificantRoom TemperatureDark (Amber bottle)Low to Moderate
Poor AirSignificantRoom TemperatureExposed to LightLow

Experimental Protocols

Protocol 1: Monitoring the Oxidation of this compound via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to quantify the amount of this compound and its primary oxidation product, dibutyl disulfide, in a sample over time.

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a known concentration (e.g., 1000 ppm). b. Aliquot the stock solution into several amber glass vials. c. For testing stabilizers, add the desired antioxidant (e.g., BHT at 100 ppm) to a subset of these vials. d. Leave one set of vials as a control (no antioxidant). e. Store the vials under the desired conditions (e.g., room temperature, exposed to air; or 4°C, under nitrogen).

2. GC-MS Analysis: a. Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector. b. GC Conditions:

  • Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program: 40°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 2 min).
  • Injector: Splitless mode at 250°C.
  • Injection Volume: 1 µL. c. MS Conditions:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-300.

3. Data Analysis: a. At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), analyze an aliquot from each storage condition. b. Identify the peaks for this compound and dibutyl disulfide based on their retention times and mass spectra. c. Quantify the peak areas for both compounds. d. Calculate the percentage of this compound remaining and the percentage of dibutyl disulfide formed over time for each condition.

Protocol 2: Purification of Oxidized this compound by Reduction of Dibutyl Disulfide

This protocol describes a method to reduce dibutyl disulfide back to this compound using tris(2-carboxyethyl)phosphine (TCEP).

1. Materials:

  • Oxidized this compound sample.
  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl).
  • Buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).
  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane).
  • Saturated sodium chloride solution (brine).
  • Anhydrous magnesium sulfate (B86663) or sodium sulfate.

2. Reduction Procedure: a. Dissolve the oxidized this compound sample in the phosphate buffer. b. Prepare a solution of TCEP·HCl in the same buffer. A 2-5 molar excess of TCEP relative to the estimated amount of dibutyl disulfide is typically sufficient. c. Add the TCEP solution to the buffered thiol solution and stir at room temperature for 1-2 hours.

3. Work-up and Isolation: a. After the reaction is complete (can be monitored by GC-MS), transfer the reaction mixture to a separatory funnel. b. Extract the aqueous solution with an organic solvent (e.g., diethyl ether, 3 x 20 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent. f. Carefully remove the solvent by rotary evaporation at low temperature and pressure to yield the purified this compound.

4. Purity Confirmation: a. Analyze the purified product by GC-MS or NMR to confirm the absence of dibutyl disulfide.

Visualizations

Oxidation_Pathway butanethiol1 This compound (C4H9SH) disulfide Dibutyl Disulfide (C4H9-S-S-C4H9) butanethiol1->disulfide butanethiol2 This compound (C4H9SH) butanethiol2->disulfide oxygen Oxygen (O2) + Catalysts (Heat, Light, Metal Ions) oxygen->disulfide Oxidation water Water (H2O)

Oxidation pathway of this compound to dibutyl disulfide.

Troubleshooting_Workflow start Low Reaction Yield check_purity Check Purity of this compound (GC-MS or NMR) start->check_purity disulfide_present Is Dibutyl Disulfide Present? check_purity->disulfide_present purify Purify this compound (e.g., via Reduction) disulfide_present->purify Yes other_issues Investigate Other Reaction Parameters (e.g., Temp, Stoichiometry) disulfide_present->other_issues No rerun_reaction Rerun Reaction with Purified Thiol under Inert Atmosphere purify->rerun_reaction end Improved Yield rerun_reaction->end

Troubleshooting workflow for low reaction yields.

Stability_Testing_Workflow start Prepare this compound Samples (Control vs. Stabilized) storage Store under Defined Conditions (Temp, Atmosphere, Light) start->storage sampling Take Aliquots at Defined Time Points storage->sampling analysis Analyze by GC-MS or NMR sampling->analysis quantify Quantify this compound and Dibutyl Disulfide analysis->quantify evaluate Evaluate Stability and Effectiveness of Stabilizer quantify->evaluate

Experimental workflow for stability testing of this compound.

References

Technical Support Center: Optimizing Reaction Conditions with 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with 1-butanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound in organic synthesis?

A1: this compound primarily participates in three main types of reactions:

  • Radical Thiol-Ene Addition: This common "click" reaction involves the addition of the thiol group across a carbon-carbon double bond (an 'ene'). It is typically initiated by light (photoinitiation) or heat (thermal initiation) with a radical initiator, proceeding via a free-radical chain mechanism. This reaction results in an anti-Markovnikov addition of the thiol to the alkene.[1][2]

  • Base-Catalyzed Thiol-Michael Addition: This is a conjugate addition reaction where the thiol adds to an electron-poor alkene, such as an acrylate (B77674) or maleimide. The reaction is catalyzed by a base (e.g., an amine) or a nucleophile (e.g., a phosphine) which deprotonates the thiol to form a more nucleophilic thiolate anion.[1][3]

  • Oxidation to Disulfide: In the presence of an oxidizing agent or atmospheric oxygen, this compound can be oxidized to form its corresponding disulfide, dibutyl disulfide. This is a common side reaction but can also be the desired transformation.[4][5]

Q2: Why is my thiol-ene reaction with this compound showing low yield?

A2: Low yields in thiol-ene reactions can stem from several factors:

  • Inefficient Initiation: The radical initiator may be depleted, or the light source (for photo-initiated reactions) may have the incorrect wavelength or insufficient intensity.

  • Oxygen Inhibition: Oxygen can quench the radical chain reaction. While thiol-ene reactions are more tolerant to oxygen than many other radical polymerizations, its presence can still be detrimental.

  • Suboptimal Stoichiometry: An incorrect ratio of thiol to ene can leave unreacted starting material. A slight excess of the thiol is often used to drive the reaction to completion.

  • Side Reactions: The most common side reaction is the oxidation of this compound to dibutyl disulfide, which consumes the thiol.

Q3: What is the pungent odor of this compound, and how can I mitigate it?

A3: this compound has an extremely strong and foul-smelling odor, often described as skunk-like.[5][6] This is due to its high volatility and the low odor threshold for thiols. To mitigate the odor, always handle this compound in a well-ventilated fume hood. Reactions can be quenched with an oxidizing agent like bleach (sodium hypochlorite) to convert the volatile thiol to the less odorous disulfide or non-volatile sulfonic acid.

Q4: How does the choice of solvent affect my reaction with this compound?

A4: The solvent can significantly influence reaction kinetics and outcomes.

  • For Radical Thiol-Ene Reactions: These reactions are generally less sensitive to solvent polarity. However, the solvent should be chosen to ensure the solubility of all reactants and initiators and should be inert to radical conditions.

  • For Base-Catalyzed Michael Additions: Polar aprotic solvents like DMF or THF are often preferred as they can accelerate the reaction by stabilizing charged intermediates without solvating the nucleophilic thiolate anion as strongly as protic solvents.[7][8] Protic solvents (like water or alcohols) can hydrogen-bond with the thiolate, reducing its nucleophilicity and slowing the reaction.[2][8]

Troubleshooting Guides

Issue 1: Low or Incomplete Conversion in Thiol-Ene Reactions
Possible Cause Suggested Solution
Ineffective Initiation Use a fresh batch of radical initiator. For photo-initiated reactions, verify the wavelength and intensity of your UV source and ensure it is appropriate for your photoinitiator. Consider increasing the initiator concentration in small increments (e.g., from 0.1 mol% to 1 mol%).
Oxygen Inhibition Thoroughly degas all solvents and the reaction mixture before initiation. This can be done by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.
Incorrect Stoichiometry Carefully check the molar ratios of your thiol and ene. While a 1:1 stoichiometry is a good starting point, using a slight excess of this compound (e.g., 1.1 equivalents) can improve yields.
Low Temperature (for thermal initiation) For thermally initiated reactions (e.g., with AIBN), moderately increasing the temperature (e.g., from 60°C to 80°C) can significantly increase the reaction rate.
Issue 2: Formation of Significant Side Products
Side Product Possible Cause Suggested Solution
Dibutyl Disulfide Oxidation of this compound, often promoted by the presence of oxygen, light, or metal impurities.Rigorously deoxygenate the reaction mixture and run the reaction under an inert atmosphere. Use purified, fresh reagents.
Alkene Homopolymerization The carbon-centered radical intermediate adds to another alkene molecule instead of participating in chain transfer with the thiol. This is more common with electron-deficient alkenes like acrylates.Ensure a sufficiently high concentration of this compound. A slight stoichiometric excess of the thiol can suppress homopolymerization. For photoinitiated reactions, running at a lower temperature may also help.
Di-addition Product (in Thiol-Yne Reactions) The vinyl sulfide (B99878) intermediate is highly reactive towards further thiol addition.Use a stoichiometric excess of the alkyne relative to the thiol. Alternatively, add the this compound slowly to the reaction mixture to maintain a low thiol concentration. Running the reaction at a lower temperature can also help control the rate of the second addition.

Data Presentation: Optimizing Reaction Parameters

The optimal conditions for reactions involving this compound are highly dependent on the specific substrates and the desired reaction mechanism. The following tables provide a summary of key parameters for consideration.

Table 1: General Parameters for Radical-Initiated Thiol-Ene Reactions

Parameter Typical Range Considerations
Initiator Type Thermal: AIBN, V-70Photo: DMPA, TPOThe choice depends on the desired reaction temperature and the UV absorbance of the system. DMPA is a suitable initiator for many thiol-ene systems.[9][10]
Initiator Concentration 0.1 - 2 mol%Higher concentrations increase the rate but may also lead to more side reactions.
Temperature Thermal: 50 - 80°CPhoto: Room TemperatureHigher temperatures increase the rate of thermal initiation but can also promote side reactions.
Thiol:Ene Ratio 1:1 to 1.2:1A slight excess of thiol is often used to ensure complete conversion of the ene and to minimize alkene homopolymerization.
Atmosphere Inert (N₂ or Ar)Oxygen must be excluded to prevent inhibition of the radical reaction and oxidation of the thiol.

Table 2: General Parameters for Base-Catalyzed Thiol-Michael Additions

Parameter Typical Range Considerations
Catalyst Type Amines: Triethylamine (TEA), DBUPhosphines: TBP, DMPPPhosphines are generally more potent catalysts than amines, allowing for lower catalyst loading.[7][11]
Catalyst Concentration 1 - 20 mol%A balance is needed for an optimal rate and to avoid potential side reactions initiated by the catalyst.
Temperature Room Temperature to 60°CThe reaction is often exothermic. Higher temperatures increase the rate but can also promote side reactions.
Solvent THF, DMF, AcetonitrilePolar aprotic solvents are generally preferred to enhance the nucleophilicity of the thiolate.[7][8]
pH (in aqueous media) 6.5 - 8.5The reaction rate increases with pH, but maleimides can undergo hydrolysis at pH > 7.5. A pH of 7.0 is often a good compromise for specificity.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Radical-Initiated Thiol-Ene Addition

This protocol describes a general method for the photo-initiated addition of this compound to an alkene.

  • Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the photoinitiator (e.g., DMPA, 0.5 mol%) in a suitable solvent (e.g., THF or acetonitrile) that has been deoxygenated by sparging with nitrogen for at least 30 minutes.

  • Reactant Addition: Add this compound (1.1 eq) to the stirred solution.

  • Inert Atmosphere: Seal the vessel and continue to sparge with nitrogen for an additional 10-15 minutes to ensure the removal of dissolved oxygen.

  • Initiation: Place the reaction vessel under a UV lamp (e.g., 365 nm).

  • Monitoring: Follow the consumption of the starting materials using TLC, GC, or NMR analysis. The reaction is often complete within 5-60 minutes.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: General Procedure for Base-Catalyzed Thiol-Michael Addition

This protocol is designed for the addition of this compound to an electron-poor alkene (Michael acceptor), such as an acrylate or maleimide.

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the Michael acceptor (1.0 eq) and a dry, aprotic solvent (e.g., THF or DMF).

  • Reactant Addition: Add this compound (1.1 eq) to the stirred solution at room temperature.

  • Initiation: Add the base catalyst (e.g., triethylamine, 10 mol%) dropwise to the reaction mixture. An exotherm may be observed.

  • Monitoring: Follow the consumption of starting materials using TLC or GC analysis. The reaction may take from a few minutes to several hours to complete.

  • Work-up: Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with a mild acid (e.g., dilute HCl) to remove the amine catalyst, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 3: Synthesis of Dibutyl Disulfide via Oxidation

This protocol details the synthesis of dibutyl disulfide from this compound using iodine as a catalyst and atmospheric oxygen as the oxidant.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethyl acetate (B1210297) to achieve a concentration of approximately 0.04 M.

  • Catalyst Addition: Add iodine (5 mol%) to the solution.

  • Oxidation: Fit the flask with an oxygen-filled balloon and stir the reaction mixture vigorously at 70°C for approximately 4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a 0.1 M HCl solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dibutyl disulfide.

Visualizations

Radical_Thiol_Ene_Addition cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator Initiator_Radical Initiator Radical (I•) Initiator->Initiator_Radical hv or Δ Thiyl_Radical Thiyl Radical (R-S•) Initiator_Radical->Thiyl_Radical H-abstraction This compound This compound (R-SH) Thioether Thioether Product This compound->Thioether Carbon_Radical Carbon-centered Radical Thiyl_Radical->Carbon_Radical Addition Alkene Alkene Alkene->Carbon_Radical Carbon_Radical->Thioether Chain Transfer (H-abstraction) Thioether->Thiyl_Radical

Diagram 1: Radical Thiol-Ene Addition Pathway

Michael_Addition This compound This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) This compound->Thiolate Deprotonation Base Base (B:) Base->Thiolate Protonated_Base Protonated Base (BH⁺) Thiolate->Protonated_Base Enolate_Intermediate Enolate Intermediate Thiolate->Enolate_Intermediate Conjugate Addition Thioether_Product Thioether Product Protonated_Base->Thioether_Product Michael_Acceptor Michael Acceptor (e.g., Acrylate) Michael_Acceptor->Enolate_Intermediate Enolate_Intermediate->Thioether_Product Protonation Thioether_Product->Base Disulfide_Formation Butanethiol_1 2 x this compound (R-SH) Disulfide Dibutyl Disulfide (R-S-S-R) Butanethiol_1->Disulfide Oxidant Oxidizing Agent (e.g., O₂, I₂) Oxidant->Disulfide Byproduct Reduced Byproduct (e.g., 2 H₂O)

References

Technical Support Center: Challenges in Handling Highly Volatile Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with highly volatile thiols. This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you navigate the unique challenges these compounds present, from their potent odor and high reactivity to analytical difficulties.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with highly volatile thiols?

A1: Highly volatile thiols present several hazards. Their most notable characteristic is an extremely unpleasant and potent odor, detectable by the human nose at concentrations as low as parts per billion.[1][2] This can cause nausea and headaches and may trigger alarms or concerns about natural gas leaks, as similar compounds are used as odorants in gas supplies.[1][2] While toxicity varies, many thiols are skin, eye, and respiratory irritants.[3][4] Their high volatility increases the risk of inhalation exposure.[1] Furthermore, the sulfhydryl (-SH) group is highly reactive and prone to oxidation, which can affect the compound's integrity and experimental outcomes.[5][6]

Q2: What are the essential engineering controls for working with volatile thiols?

A2: All work with volatile thiols must be conducted within a certified chemical fume hood to minimize vapor inhalation and control odor.[7][8] It is crucial to prevent vapors from being exhausted directly outside where they can re-enter buildings through air intakes.[2][9] To neutralize the odor before exhaust, a bleach trap or a cold trap should be connected to the experimental apparatus.[2][9] For reactions under an inert atmosphere, exhaust gases should be bubbled through a bleach solution.[10]

Q3: How should I properly store volatile thiols to ensure their stability?

A3: Proper storage is critical to prevent degradation. For long-term stability, volatile thiols should be stored at low temperatures, with -20°C being common and -80°C recommended for extended periods.[7][11][12] To prevent moisture condensation upon removal from cold storage, allow the container to equilibrate to room temperature before opening.[3] Containers should be tightly sealed, and the cap can be wrapped with Teflon tape.[2] For highly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is a best practice.[13] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[11]

Q4: How can I effectively control the strong odor of thiols in the laboratory?

A4: Odor control is paramount. Always handle these compounds in a fume hood.[9] Use a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) to decontaminate all glassware, syringes, and equipment that comes into contact with thiols.[10][14] Soaking equipment overnight in a designated, covered bleach bath within the fume hood is an effective practice.[10][15] Disposable items like gloves and pipette tips should be sealed in a plastic bag before being placed in a designated hazardous waste container.[2] For reactions that generate thiol vapors, use a bleach trap to "scrub" the exhaust gas.[2]

Q5: Why are my thiol solutions unstable, and how can I improve their stability?

A5: Thiol instability is primarily due to the oxidation of the sulfhydryl group (-SH) to form disulfide bonds (S-S).[6] This process is accelerated by exposure to atmospheric oxygen, the presence of metal ions, and higher pH.[6][13] The thiolate anion (R-S⁻), which is more prevalent at basic pH, is more susceptible to oxidation.[16] To improve stability, use degassed buffers (purged with argon or nitrogen) to remove dissolved oxygen.[13][17] If possible, handle solutions under an inert atmosphere.[13] Adding a chelating agent like EDTA can help by sequestering metal ions that catalyze oxidation.[18] For many applications, it is best to use freshly prepared or freshly reduced solutions.[13]

Troubleshooting Guide

Problem 1: My thiol quantification assay (e.g., Ellman's Assay) is giving inaccurate or inconsistent results.

Answer: Inaccurate thiol quantification can stem from several sources. Here’s a systematic way to troubleshoot:

  • High Background Absorbance in Blank:

    • Cause: Spontaneous hydrolysis of the DTNB reagent can occur at a pH above 8.0, producing the same yellow anion that reacts with thiols.[19] Your buffer or water might also be contaminated with reducing agents.

    • Solution: Ensure your buffer pH is not excessively high (optimal is 7.5-8.5). Use high-purity, thiol-free water and buffers. Prepare DTNB solutions fresh.[19]

  • Fading Color in Samples:

    • Cause: The colored product (TNB anion) can be unstable and re-oxidize back to the colorless form, especially at a pH below the optimal range.[19]

    • Solution: Maintain the correct pH and take absorbance readings promptly after the reaction has reached completion.

  • Low or No Signal:

    • Cause: The thiol groups may have oxidized to disulfides. The concentration of your thiol may be below the detection limit of the assay. There could also be interfering substances in your sample.

    • Solution: Ensure your sample has been properly stored and handled to prevent oxidation. If necessary, reduce the sample with a reducing agent like TCEP prior to the assay (ensure the reducing agent is removed before adding DTNB). For turbid or colored samples, prepare a sample blank (sample + buffer, no DTNB) and subtract its absorbance from your test sample reading.[19]

Problem 2: The yield of my thiol-maleimide conjugation reaction is low.

Answer: Low conjugation yield is a common problem with several potential causes.

  • Oxidized Thiol:

    • Cause: The thiol on your molecule of interest has oxidized to a disulfide and is no longer available to react with the maleimide (B117702).

    • Solution: Use degassed buffers and consider working under an inert atmosphere.[18] If the presence of disulfide bonds is suspected, pre-reduce your protein or molecule with a reducing agent like TCEP. TCEP is often preferred as it does not contain a thiol group itself and does not need to be removed before adding the maleimide reagent.[20]

  • Hydrolyzed/Inactive Maleimide:

    • Cause: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[17][21] This opens the maleimide ring, rendering it unreactive towards thiols.

    • Solution: Always prepare aqueous solutions of maleimide reagents immediately before use.[21] Stock solutions should be stored in a dry, aprotic solvent like DMSO or DMF at -20°C.[17]

  • Incorrect pH:

    • Cause: The reaction is highly pH-dependent. Below pH 6.5, the thiol group is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, maleimide hydrolysis and competing reactions with amines (e.g., lysine (B10760008) residues) become significant.[17][21]

    • Solution: Maintain the reaction buffer pH strictly between 6.5 and 7.5 for optimal chemoselectivity and reaction rate.[22]

  • Suboptimal Molar Ratio:

    • Cause: An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction.[17]

    • Solution: Optimize the molar ratio of maleimide to thiol. This may require some empirical testing for your specific molecules.[18]

Problem 3: I am observing unexpected heterogeneity or instability in my thiol-maleimide conjugate.

Answer: Product heterogeneity or instability often points to side reactions.

  • Retro-Michael Reaction (Thiol Exchange):

    • Cause: The thiosuccinimide bond formed is potentially reversible. If other thiols are present (e.g., glutathione (B108866) in a biological sample), the maleimide-linked payload can be transferred to these other molecules.[17][22]

    • Solution: After the initial conjugation, consider raising the pH to 8.5-9.0. This can promote the hydrolysis of the thiosuccinimide ring to a more stable succinamic acid thioether, though this should be carefully evaluated for your specific conjugate.[21] Prompt purification of the conjugate is also recommended.[21]

  • Thiazine (B8601807) Rearrangement:

    • Cause: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring.[23][24] This creates a different, albeit stable, product.

    • Solution: This side reaction is promoted by basic pH.[24] Performing the conjugation at a more acidic pH (e.g., ~6.0) can minimize this rearrangement.[18] Alternatively, acetylating the N-terminal cysteine can prevent the reaction.[24]

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Volatile Thiols

PPE CategorySpecificationRationale
Engineering Controls Certified Chemical Fume HoodEssential to mitigate vapor inhalation and control the potent odor.[7]
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a face shield.Protects against splashes and aerosols.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.Prevents direct skin contact. Check glove compatibility and replace frequently.[3][4]
Skin/Body Protection Flame-resistant lab coat, kept fastened.Prevents contamination of personal clothing from splashes.[3]
Respiratory Protection Use is mandated within a fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.Minimizes inhalation of vapors.[4][7]

Table 2: Recommended Storage Conditions for Thiol-Containing Compounds

Storage DurationFormTemperatureAtmosphereKey Considerations
Short-term (days to weeks)Solution or Lyophilized Powder4°C or -20°CStandardMinimize air exposure; use tightly sealed containers.[25]
Long-term (months to years)Lyophilized Powder or Solution-80°CInert Gas (Argon or Nitrogen) RecommendedIdeal for maximizing stability and preventing oxidative degradation.[11][12] Avoid repeated freeze-thaw cycles.[11]

Table 3: Influence of pH on Thiol-Maleimide Reactions

pH RangeThiol ReactivityMaleimide Stability (vs. Hydrolysis)Competing Amine ReactivityRecommendation
< 6.5 Very LowHighNegligibleReaction is often impractically slow.[17]
6.5 - 7.5 OptimalModerateLow (Thiol reaction is ~1,000x faster at pH 7.0)Optimal range for balancing thiol reactivity and maleimide stability, ensuring high chemoselectivity.[17][21][22]
> 7.5 High (Thiolate form)Low (Hydrolysis rate increases significantly)Increases SignificantlyNot recommended due to rapid maleimide hydrolysis and loss of selectivity from competing amine reactions.[17][21]
Experimental Protocols

Protocol 1: Safe Handling and Odor Neutralization of Volatile Thiols

This protocol outlines the essential steps for safely handling volatile thiols to minimize exposure and control odor.

  • Preparation (Inside a Fume Hood):

    • Ensure a certified chemical fume hood is operational.[3]

    • Prepare a bleach bath: In a suitable plastic container, create a 1:1 mixture of commercial bleach and water. The container should be labeled and covered.[10]

    • Prepare a bleach trap for reaction exhaust: Fill a gas bubbler with commercial bleach and ensure it is securely clamped.[10]

    • Don all required PPE (Table 1).[3]

  • Handling and Transfer:

    • Allow the thiol container to warm to room temperature before opening.[3]

    • Perform all liquid transfers using a syringe or cannula to minimize odor release. Never pour or pipette open solutions of volatile thiols.[2][9]

    • Keep all containers with thiols sealed or covered as much as possible.[10]

    • If running a reaction, vent the apparatus through the prepared bleach trap.[9]

  • Work-Up and Decontamination:

    • Conduct all work-up procedures inside the fume hood.

    • Immediately after use, place all contaminated glassware into the prepared bleach bath. Allow items to soak for at least 14 hours (overnight) to neutralize the thiol.[10]

    • For larger items that do not fit in the bath, fill them with the bleach solution and let them stand in the fume hood.[15]

  • Waste Disposal:

    • Collect all liquid thiol waste in a designated, sealed, and clearly labeled hazardous waste container.[4]

    • Place contaminated disposable items (gloves, pipette tips, paper towels) in a sealable plastic bag, and then place this bag into the solid hazardous waste container.[2]

    • Used bleach from decontamination should be collected and disposed of as hazardous waste.[2]

Protocol 2: Quantification of Free Thiols using Ellman's Assay

This protocol provides a general method for determining the concentration of free thiols in a sample using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate (B84403) buffer containing 1 mM EDTA, pH 8.0.

    • DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

    • Standard: Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine) diluted in the reaction buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of your standards and unknown samples to separate wells.

    • For each unknown sample, prepare a sample blank well containing 20 µL of the sample and 180 µL of reaction buffer (without DTNB). This corrects for background absorbance.[19]

    • Prepare a reagent blank well containing 200 µL of reaction buffer.

    • Initiate the reaction by adding 180 µL of the DTNB solution to all standard and sample wells.[19]

    • Mix gently and incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance of each well at 412 nm using a plate reader.[19]

  • Data Analysis:

    • Subtract the absorbance of the reagent blank from all standard and sample readings.

    • Subtract the absorbance of the sample blank from its corresponding sample reading.[19]

    • Plot the corrected absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the thiol concentration of your unknown samples using the standard curve and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ is a commonly cited value, though it's best to use a standard curve).

Mandatory Visualizations

G cluster_prep Preparation cluster_handle Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal p1 Don PPE p2 Prepare Bleach Bath & Trap p1->p2 p3 Equilibrate Thiol Container p2->p3 h1 Transfer Thiol via Syringe/Cannula p3->h1 h2 Run Reaction with Vapors Vented to Bleach Trap h1->h2 c1 Submerge Glassware in Bleach Bath h2->c1 c2 Seal Solid Waste in Bag c1->c2 c3 Collect Liquid Waste c2->c3 G start Low or No Conjugation Yield d1 Is Thiol Oxidized? start->d1 d2 Is Maleimide Active? d1->d2 No s1 Pre-reduce sample with TCEP. Use degassed buffers. d1->s1 Yes d3 Is pH Correct (6.5-7.5)? d2->d3 Yes s2 Prepare maleimide solution fresh. Store stock in dry DMSO/DMF at -20°C. d2->s2 No s3 Verify buffer pH. Adjust to 6.5-7.5. d3->s3 No s4 Optimize maleimide:thiol molar ratio. d3->s4 Yes G Thiol Thiol (R-SH) Desired_Product Thiosuccinimide Conjugate (Desired Product) Thiol->Desired_Product pH 6.5-7.5 Disulfide Disulfide (R-S-S-R) Thiol->Disulfide O₂, Metal Ions Maleimide Maleimide Maleimide->Desired_Product Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide H₂O, pH > 7.5

References

Technical Support Center: Methods for Quenching Reactions with 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for effectively and safely quenching reactions involving 1-butanethiol.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a reaction containing this compound?

Quenching is a critical step to terminate a chemical reaction by deactivating any unreacted, often highly reactive, species.[1] In the context of this compound, quenching serves two main purposes:

  • Deactivating Excess Thiol: this compound is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻).[2][3] If not neutralized, it can interfere with subsequent reaction steps or product isolation by reacting with the desired product or purification media.

  • Odor Mitigation: this compound possesses an extremely foul and potent skunk-like odor, detectable at concentrations as low as 10 parts per billion.[4][5][6] Quenching converts the volatile thiol into a less odorous and often less volatile derivative, which is essential for safe handling and waste disposal.

Q2: What are the main strategies for quenching this compound?

There are two primary strategies for quenching this compound, based on the reactivity of its thiol group:

  • Oxidative Quenching: This method involves oxidizing the thiol to a different sulfur-containing functional group, such as a disulfide, sulfinate, or sulfonate.[7] These oxidized forms are generally less nucleophilic and significantly less odorous.

  • Electrophilic Quenching: As a strong nucleophile, this compound readily reacts with electrophilic compounds.[2][8] This approach, also known as alkylation or blocking, forms a stable and less reactive thioether. This is a common strategy in biochemistry to cap reactive cysteine residues.[9]

Q3: How do I select the appropriate quenching method for my experiment?

The choice of quenching method depends on the stability of your desired product and the specific requirements of your experimental work-up. Key factors to consider include:

  • Product Stability: If your product is sensitive to oxidation, you must avoid oxidative quenchers like bleach or hydrogen peroxide. In this case, an electrophilic quencher is the preferred choice.

  • Reaction pH: The nucleophilicity of this compound is significantly enhanced under basic conditions, which deprotonate the thiol to the more reactive thiolate anion.[2] Some quenching reactions are more efficient at a specific pH.

  • Downstream Processes: Consider how the quenched byproducts will be separated from your final product. Thioethers formed from electrophilic quenching are typically organic-soluble, while sulfonic acids formed from aggressive oxidation may be water-soluble.

Q4: What are the most critical safety precautions when working with this compound?

This compound is a hazardous chemical that requires strict safety protocols.

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhaling the harmful and malodorous vapors.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a lab coat, and suitable gloves to prevent skin and eye contact.[11][12]

  • Flammability: It is a highly flammable liquid with a low flash point and should be kept away from all sources of ignition, such as heat, sparks, and open flames.[6][13][14]

  • Waste Disposal: All waste containing this compound, including contaminated solvents and materials, must be quenched to neutralize the odor and reactivity before being disposed of according to institutional hazardous waste guidelines.

Troubleshooting Guides

This section addresses specific issues that may arise during the quenching and work-up of reactions involving this compound.

Problem: The reaction has a persistent, strong skunk-like odor even after work-up.

  • Cause: Incomplete quenching of the thiol or residual thiol trapped in the apparatus. The human nose is incredibly sensitive to butanethiol's odor.[4][5]

  • Solution:

    • Re-quench: If possible, treat the isolated product mixture again with a slight excess of the quenching agent.

    • Oxidative Rinse: For cleaning glassware and equipment, rinse with a dilute solution of sodium hypochlorite (B82951) (bleach) or potassium permanganate. This will oxidize and neutralize the residual thiol.

    • Base Wash: During aqueous work-up, washing the organic layer with a dilute NaOH solution can help extract the acidic thiol into the aqueous layer. Be aware this makes the thiol more reactive.

Problem: The quenching process is highly exothermic and difficult to control.

  • Cause: The reaction between the quencher and the thiol is releasing a significant amount of heat, which can lead to boiling, pressure buildup, and potential runaway reactions.[1]

  • Solution:

    • Cooling: Always perform the quench in an ice/water bath to dissipate heat effectively.[1][15]

    • Slow Addition: Add the quenching reagent dropwise or via a syringe pump.[15] This allows you to control the reaction rate and temperature.

    • Dilution: Ensure the reaction mixture is sufficiently dilute. Concentrated solutions are more likely to generate uncontrollable exotherms.

Problem: An emulsion formed during the aqueous work-up after quenching.

  • Cause: An emulsion is a suspension of fine droplets of one liquid in another, preventing the clear separation of organic and aqueous layers. This can be caused by the formation of salts or amphiphilic byproducts.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which often helps to break up emulsions.

    • Filter: Pass the entire mixture through a pad of Celite or filter paper to remove any particulate matter that may be stabilizing the emulsion.

    • Change Solvent: If the emulsion persists, it may be necessary to remove the solvent via rotary evaporation and re-extract with a different organic solvent.[16]

Problem: My desired product degraded after the quenching step.

  • Cause: The quenching reagent was too harsh and reacted with your product. This is a common issue when using strong, non-selective oxidants.

  • Solution:

    • Select a Milder Quencher: If you suspect oxidation, switch to a non-oxidative, electrophilic quencher like an alkyl halide.

    • Control Stoichiometry: Use only a slight excess (e.g., 1.1 to 1.2 molar equivalents) of the quenching reagent relative to the amount of unreacted this compound.

    • Optimize Temperature: Perform the quench at the lowest practical temperature (e.g., 0 °C or below) to minimize potential side reactions.

Data Presentation: Comparison of Quenching Methods

The following table summarizes and compares the two primary methods for quenching this compound.

FeatureOxidative QuenchingElectrophilic Quenching
Mechanism Oxidation of the thiol group to disulfide, sulfinic acid, or sulfonic acid.[7]Nucleophilic attack by the thiol/thiolate on an electrophile, forming a thioether.[2][9]
Typical Reagents Sodium hypochlorite (bleach), hydrogen peroxide, potassium permanganate.Iodoacetamide, N-ethylmaleimide, benzyl (B1604629) bromide, iodomethane.[9]
Reaction Conditions Often performed in aqueous solutions, can be exothermic. pH can influence the oxidation state.Typically performed in organic solvents, often requires a mild base to deprotonate the thiol.
Key Advantages Highly effective for complete odor destruction. Byproducts are often water-soluble, simplifying removal.Highly selective for the thiol group. Protects product from oxidation. Reaction is generally clean.
Key Disadvantages Reagents are non-selective and can react with the desired product.[9] Can be difficult to control.Byproducts are organic-soluble and may require chromatography for removal. Does not destroy the sulfur atom, just masks it.

Experimental Protocols

Safety Notice: These protocols must be performed in a certified chemical fume hood while wearing all required personal protective equipment (PPE). This compound is flammable, toxic, and malodorous.[10][13][14]

Protocol 1: Oxidative Quenching Using Sodium Hypochlorite (Bleach)

This method is ideal when complete odor destruction is the priority and the desired product is stable to oxidation.

  • Preparation:

    • Prepare a cooling bath by filling a container with ice and water.

    • Prepare a fresh 10% w/v aqueous solution of sodium hypochlorite (household bleach is typically 5-8%).

  • Procedure:

    • Once your primary reaction is complete, cool the reaction vessel in the ice bath to 0 °C.

    • While stirring vigorously, slowly add the sodium hypochlorite solution dropwise to the reaction mixture.

    • Caution: The addition is often exothermic. Monitor the temperature and control the addition rate to keep it below 10 °C.[1]

    • Continue adding the bleach solution until the characteristic odor of this compound is no longer detectable from the reaction headspace (use caution when smelling chemicals). A slight excess ensures complete oxidation.

    • Allow the mixture to stir at 0 °C for an additional 15-30 minutes.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • If your product is in an organic solvent, separate the layers. Wash the organic layer with water and then with brine.[17]

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.[17]

Protocol 2: Electrophilic Quenching Using an Alkyl Halide (e.g., Benzyl Bromide)

This method is preferred when the desired product is sensitive to oxidation.

  • Preparation:

    • Prepare a cooling bath (ice/water).

    • Ensure all glassware is dry and the reaction is under an inert atmosphere (e.g., nitrogen or argon) if your reagents are air-sensitive.

  • Procedure:

    • Cool the reaction vessel in the ice bath to 0 °C.

    • If the reaction medium is not already basic, add a mild, non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in a slight molar excess to the this compound to facilitate the formation of the more nucleophilic thiolate.

    • Slowly add a slight molar excess (1.1 equivalents) of an electrophilic quencher (e.g., benzyl bromide or iodomethane) to the cooled, stirring reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC or LC-MS analysis indicates the complete consumption of this compound.

  • Work-up:

    • Quench any remaining base by adding water or a dilute acid (e.g., 1M HCl).

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[18]

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The resulting crude product will contain the thioether byproduct, which may require purification by column chromatography.

Visualizations

General Quenching Workflow

G A Reaction Completion Confirmed (e.g., by TLC, LC-MS) B Cool Reaction Mixture (0 °C Ice Bath) A->B C Slowly Add Quenching Agent (Dropwise or Syringe Pump) B->C D Stir Until Thiol is Consumed (Monitor Temperature) C->D E Perform Aqueous Work-up (Separatory Funnel) D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Product Isolation & Purification G->H

Caption: A generalized experimental workflow for quenching reactions containing this compound.

Decision Logic for Quencher Selection

G A Is the desired product sensitive to oxidation? B Use Electrophilic Quencher (e.g., Benzyl Bromide) A->B  Yes C Is complete odor destruction critical? A->C  No D Use Mild Oxidative Quench or Electrophilic Quencher C->D  No E Use Strong Oxidative Quench (e.g., Bleach Solution) C->E  Yes

Caption: A decision-making diagram for selecting an appropriate quenching method.

References

Technical Support Center: Improving Yield in Reactions Using 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize reactions involving 1-butanethiol.

Critical Safety Information: this compound is a volatile, highly flammable liquid with an extremely strong and foul odor.[1][2][3][4] It is harmful if swallowed or inhaled and causes serious skin and eye irritation.[5][6] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, eye protection) must be worn.[6][7] Ensure all equipment is grounded to prevent static discharge.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where yield is a key concern?

This compound is frequently used in "click chemistry" reactions, particularly thiol-ene additions, due to their high efficiency and formation of stable carbon-sulfur bonds.[8] These reactions are broadly categorized into:

  • Free-Radical Thiol-Ene Addition: Used for additions to a wide range of alkenes ("enes"), this reaction is initiated by light (photoinitiation) or heat (thermal initiation).[8]

  • Michael Addition (Thia-Michael): This pathway is preferred when the alkene is electron-deficient (e.g., acrylates, acrylamides, vinyl sulfones). It is typically catalyzed by a base or a nucleophile.[8][9]

  • Multicomponent Reactions: this compound can participate in one-pot reactions with multiple other components, such as the FuTine MCR (furan-thiol-amine multicomponent reaction), to form complex heterocyclic products.[10]

Q2: What are the primary mechanisms for thiol-ene additions with this compound?

The reaction proceeds via two main pathways:

  • Free-Radical Addition: This is the most common route, initiated by a radical source. It involves a chain-reaction mechanism where a thiyl radical (Bu-S•) adds across the double bond. This typically results in the anti-Markovnikov product, where the sulfur atom attaches to the less substituted carbon.[8][11]

  • Michael Addition (Ionic Mechanism): In the presence of a base, this compound is deprotonated to form a highly nucleophilic thiolate anion (Bu-S⁻). This anion then attacks the β-carbon of an electron-poor alkene in a 1,4-conjugate addition.[9][12] This mechanism is also highly selective for the anti-Markovnikov product.[8]

Q3: What are the key factors influencing the reaction's success and yield?

Optimizing yield requires careful control over several parameters:

  • Initiator/Catalyst Concentration: The choice and amount of radical initiator (e.g., AIBN, DPAP) or base (e.g., DBU) is critical. While higher concentrations can increase the rate, excessive amounts may lead to side reactions.[8]

  • Stoichiometry (Thiol:Ene Ratio): A slight excess of this compound (e.g., 1.1:1 to 1.5:1) is often used to ensure complete consumption of the alkene and to minimize potential alkene homopolymerization.[8][13]

  • Temperature: For thermally initiated radical reactions, higher temperatures increase the rate but can also promote side reactions. Photoinitiated reactions are less temperature-dependent.[8]

  • Oxygen Exclusion: Oxygen is a potent inhibitor of free-radical reactions as it can scavenge radicals and terminate the chain reaction.[14] Rigorous deoxygenation of the reaction mixture is crucial for high yields.[11][14]

Q4: What are common side reactions with this compound and how can they be minimized?

The two most common side reactions are:

  • Disulfide Formation: Thiyl radicals can couple to form dibutyl disulfide. This is more prevalent at high thiol concentrations and can be exacerbated by the presence of oxygen or other oxidants.[13][14]

    • Mitigation: Rigorously deoxygenate all solvents and reactants. Avoid unnecessarily high concentrations of thiol.[14]

  • Ene Homopolymerization: The carbon-centered radical intermediate can react with another alkene monomer instead of abstracting a hydrogen from the thiol. This is more likely with electron-poor or conjugated alkenes.[13]

    • Mitigation: Use a slight excess of this compound to ensure the carbon radical is efficiently capped.[13]

Q5: How does the choice of solvent affect reaction yield?

The solvent can significantly impact reaction kinetics.

  • In Michael additions , polar aprotic solvents like DMF or THF are often preferred as they can accelerate the reaction.[8]

  • In free-radical reactions , the choice is often dictated by substrate solubility. However, solvent polarity can influence the rate of hydrogen atom transfer from the thiol to the carbon radical, with polar solvents sometimes offering an advantage.[13]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Ineffective Initiation/Catalysis: The radical initiator has decomposed, the UV lamp is not at the correct wavelength/intensity, or the base catalyst has been neutralized by acidic impurities.[8]Use a fresh batch of initiator or catalyst. For photo-reactions, verify the lamp's specifications and output. Ensure all reagents and solvents are free of acidic impurities when using a base.
2. Presence of Inhibitors: Dissolved oxygen in the reaction mixture is scavenging the radical intermediates.[14]Degas all solvents and the final reaction mixture thoroughly by sparging with an inert gas (N₂ or Ar) for 15-30 minutes before initiation.[11]
3. Incorrect Stoichiometry: An incorrect thiol-to-ene ratio can lead to the premature depletion of one reactant.[13]Carefully verify calculations. Empirically test ratios, starting with a slight excess of this compound (e.g., 1.2 equivalents).[8]
Incomplete Reaction / Stalled Conversion 1. Low Temperature: The reaction lacks the necessary activation energy (especially for thermal initiation).[8]For thermally initiated reactions (e.g., with AIBN), moderately increase the temperature (e.g., from 60°C to 80°C).[8]
2. Insufficient Initiator/Catalyst: The concentration is too low to sustain the reaction rate.Incrementally increase the initiator or catalyst concentration (e.g., from 1 mol% to 3 mol%). Be cautious of promoting side reactions.[8]
3. Sub-optimal Solvent: The chosen solvent may not be ideal for the specific reaction mechanism.[13]Screen different solvents. For Michael additions, consider switching to a more polar aprotic solvent like DMF or DMSO.[8][13]
Formation of Significant Byproducts 1. Disulfide Formation: Oxidation of this compound due to the presence of oxygen.[14]Ensure rigorous deoxygenation of the entire system. Use fresh, purified this compound.
2. Alkene Homopolymerization: The carbon radical intermediate reacts with another alkene instead of the thiol.[13]Increase the relative concentration of this compound to favor hydrogen abstraction and terminate the polymerization pathway.[13]
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: The product and excess thiol are difficult to separate by column chromatography.Perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaOH) to deprotonate and remove the unreacted acidic this compound into the aqueous layer.[15]
2. Product Degradation on Silica (B1680970) Gel: The thiol product may be oxidizing on the silica gel stationary phase.[16]Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent. Alternatively, use a less acidic stationary phase like alumina.[16]
3. Volatility of Product: The desired product is lost during solvent removal under reduced pressure.Use a rotary evaporator with careful control of temperature and pressure. For highly volatile products, consider purification by distillation.[15][17]
Data Presentation: Optimizing Reaction Conditions
Table 1: General Parameters for Thiol-Ene Additions

This table summarizes typical starting conditions for optimizing reactions with this compound.

ParameterFree-Radical AdditionMichael AdditionRationale & Key Considerations
Thiol:Ene Ratio 1.1 : 1 to 1.5 : 11 : 1 to 1.2 : 1A slight excess of thiol prevents alkene polymerization and drives the reaction to completion.[8]
Initiator/Catalyst AIBN (thermal), DPAP (photo)DBU, TMG, Phosphines, AminesChoice is mechanism-dependent. Concentration must be optimized for rate vs. side reactions.[8]
Concentration 0.1 - 5 mol%1 - 20 mol%A balance is needed for optimal rate and selectivity.[8]
Temperature 50 - 80°C (AIBN) or RT (photo)Room Temperature to 60°CHigher temperatures increase rate but can promote side reactions.[8]
Atmosphere Inert (N₂ or Ar)Inert or Air (mechanism dependent)Oxygen must be excluded from radical reactions to prevent inhibition.[8][14]
Solvent THF, Dichloromethane, TolueneDMF, THF, AcetonitrilePolar aprotic solvents often accelerate Michael additions.[8][13]
Table 2: Example Yields in a Furan-Thiol-Amine Multicomponent Reaction

The following data illustrates the impact of reaction conditions on the yield of a 3-thio N-pyrrole heterocycle using this compound.[10]

EntryReagent Addition SequenceTemperatureYield (%)
1Thiol first, then AmineRoom Temp45.5
2Thiol first, then Amine60 °C55.4
3Thiol and Amine simultaneouslyRoom Temp63.4
4Thiol and Amine simultaneously60 °C71.7

Data adapted from a study on bioinspired multicomponent reactions.[10]

Experimental Protocols
Protocol 1: Photoinitiated Free-Radical Thiol-Ene Addition

This protocol is suitable for the addition of this compound to an electron-rich or unactivated alkene.[8]

  • Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 eq) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP, 1-2 mol%) in a suitable solvent (e.g., THF, Dichloromethane).

  • Deoxygenation: Sparge the solution with a gentle stream of inert gas (N₂ or Ar) for 30 minutes to remove dissolved oxygen.[11]

  • Reactant Addition: Add this compound (1.2 eq) to the solution via syringe. Seal the vessel and continue to sparge with inert gas for an additional 10 minutes.

  • Initiation: Place the reaction vessel under a UV lamp (e.g., 365 nm) at room temperature with vigorous magnetic stirring.

  • Monitoring: Follow the consumption of starting materials by TLC or GC analysis. Reactions are often complete within minutes to a few hours.

  • Work-up & Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Base-Catalyzed Thiol-Michael Addition

This protocol is designed for the addition of this compound to an electron-poor alkene (Michael acceptor), such as an acrylate.[8]

  • Preparation: To an oven-dried round-bottom flask under an N₂ atmosphere, add the Michael acceptor (1.0 eq) and a dry, aprotic solvent (e.g., THF, DMF).

  • Reactant Addition: Add this compound (1.1 eq) to the stirred solution at room temperature.

  • Initiation: Add the base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU, 5-10 mol%) dropwise to the reaction mixture. An exotherm may be observed.

  • Monitoring: Follow the consumption of starting materials using TLC or GC analysis. The reaction is often complete within a few minutes to a few hours.

  • Work-up & Purification: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude material by flash column chromatography.

Visualizations

Diagram 1: General Experimental Workflow

G prep 1. Preparation (Add Alkene, Solvent, Initiator) deox 2. Deoxygenation (Sparge with N₂/Ar) prep->deox add_thiol 3. Add this compound deox->add_thiol init 4. Initiation (UV Light or Heat/Base) add_thiol->init monitor 5. Monitor Reaction (TLC/GC) init->monitor workup 6. Work-up (Quench, Extract) monitor->workup purify 7. Purification (Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for this compound addition reactions.

Diagram 2: Troubleshooting Low Yield

G start Low Yield Observed check_o2 Was reaction rigorously degassed? start->check_o2 check_reagents Are initiator/catalyst and reagents fresh? check_o2->check_reagents Yes sol_degas Solution: Improve deoxygenation (sparge longer) check_o2->sol_degas No check_temp Is temperature optimal? check_reagents->check_temp Yes sol_reagents Solution: Use fresh initiator/catalyst check_reagents->sol_reagents No sol_temp Solution: Increase temperature (for thermal reactions) check_temp->sol_temp No end_node Re-run Experiment check_temp->end_node Yes sol_degas->end_node sol_reagents->end_node sol_temp->end_node

Caption: Troubleshooting logic for low reaction yield.

Diagram 3: Free-Radical Thiol-Ene Reaction Mechanism

G cluster_initiation Initiation cluster_propagation Propagation Cycle I Initiator I_rad 2 R• I->I_rad hv or Δ thiol Butane-SH I_rad->thiol starts cycle thiyl_rad Butane-S• thiol->thiyl_rad R• carbon_rad Carbon Radical (R'-CH•-CH₂-S-Butane) thiyl_rad->carbon_rad + Alkene alkene Alkene (R'-CH=CH₂) carbon_rad->thiyl_rad regenerates product Thioether Product carbon_rad->product + Butane-SH

Caption: Simplified mechanism for the free-radical thiol-ene addition.

References

Technical Support Center: Deodorization of Equipment After 1-Butanethiol Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for effectively deodorizing laboratory equipment after handling 1-Butanethiol.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most effective method for deodorizing equipment contaminated with this compound?

A1: The most effective and widely recommended method for neutralizing the potent odor of this compound is through oxidation.[1][2][3] This process chemically alters the thiol group (-SH), which is responsible for the foul smell, into less odorous compounds like disulfides or sulfonic acids.[1][4] The most common and readily available oxidizing agent for this purpose is a bleach solution (sodium hypochlorite).[1][2][4][5]

Q2: Are there alternative deodorizing agents to bleach?

A2: Yes, a dilute solution of hydrogen peroxide can also be used as an oxidizing agent to neutralize thiol odors.[3][4][6] However, bleach is more commonly cited in standard operating procedures for handling stench chemicals.[1][2]

Q3: What safety precautions should I take when using bleach for deodorization?

A3: Always work in a well-ventilated area, preferably inside a certified chemical fume hood.[1][2][7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.[1] Be aware that mixing bleach with other chemicals, such as acetone, can produce hazardous byproducts like chloroform.[4] Also, the reaction between bleach and thiols can be exothermic, so if you are neutralizing a large amount, cooling the bleach solution may be necessary.[2]

Q4: How should I dispose of the waste generated from the deodorization process?

A4: All waste materials, including used bleach solutions, contaminated paper towels, and gloves, should be treated as hazardous waste.[1][2] Disposable items should be sealed in a plastic bag before being placed in a designated solid hazardous waste container.[1][2] Liquid waste, such as the contents of a bleach trap or a bleach bath, should be collected in a sealed, properly labeled hazardous waste container.[2][4]

Q5: Can I reuse the bleach solution for deodorizing multiple batches of equipment?

A5: Bleach baths can be reused multiple times.[7] However, you should replace the solution if you observe the formation of a significant amount of white solid precipitate (oxidized thiols), an accumulation of grime, or if the bath itself develops a strong, unpleasant odor.[7]

Troubleshooting Guides

Problem: A persistent skunk-like odor remains on glassware even after washing.

Solution: Standard washing procedures are often insufficient to remove the potent odor of this compound.

  • Experimental Protocol:

    • Pre-wash: Immediately after use, rinse the glassware with a compatible solvent to remove the bulk of the this compound. This rinse should be collected as hazardous waste.

    • Bleach Bath: Prepare a bleach bath in a designated plastic container by creating a 1:1 mixture of commercial bleach and water.[7]

    • Soaking: Fully submerge the contaminated glassware in the bleach bath. For effective deodorization, allow the glassware to soak for an extended period, preferably overnight or for at least 14 hours.[7] For larger items that cannot be submerged, fill them with the bleach solution and seal them.[7]

    • Final Wash: After soaking, thoroughly rinse the glassware with water and then proceed with your standard laboratory washing procedure.[4]

Problem: The laboratory air has a noticeable this compound odor during the experiment.

Solution: This indicates that thiol vapors are escaping into the laboratory environment. All work with this compound must be conducted within a certified chemical fume hood.[1][2]

  • Experimental Protocol: Bleach Trap for Vapors

    • Setup: To prevent vapors from escaping the reaction setup and the fume hood, employ a bleach trap.[2] This typically consists of a gas washing bottle or a bubbler filled with commercial-grade bleach.

    • Connection: Connect the exhaust from your reaction apparatus to the inlet of the bleach trap using appropriate tubing. The outlet of the trap should be directed towards the back of the fume hood.

    • Flow Rate: Ensure a slow and steady flow of gas through the bleach trap, aiming for approximately 1-2 bubbles per second to maximize the contact time between the thiol vapors and the bleach solution.[7]

    • Neutralization: For reactions that may produce acidic byproducts, a secondary trap containing a potassium hydroxide (B78521) solution can be placed after the bleach trap to neutralize any generated hydrochloric acid.[2]

Quantitative Data on Deodorization

Deodorizing AgentConcentrationEfficacyReference
Sodium Hypochlorite5.25% SolutionCan quench approximately 7mL of a stench chemical per liter of solution.[1]
Sodium Hypochlorite0.0985 MCan deodorize a quantifiable amount of butanethiol based on reaction stoichiometry.[5]
Sodium Hypochlorite9.70 x 10⁻² MCan deodorize a quantifiable amount of butanethiol based on reaction stoichiometry.[8]

Visualizations

Deodorization_Workflow General Workflow for Deodorizing Equipment After this compound Use cluster_prep Preparation cluster_deodorization Deodorization Steps cluster_waste Waste Management prep Work in Fume Hood Wear Appropriate PPE rinse Initial Rinse with Compatible Solvent prep->rinse Start soak Soak in Bleach Bath (1:1 Bleach:Water) for at least 14 hours rinse->soak final_wash Thorough Water Rinse & Standard Washing soak->final_wash waste Collect all waste (solvents, bleach, disposables) as Hazardous Waste final_wash->waste Completion

Caption: Workflow for equipment deodorization.

Thiol_Odor_Perception_Pathway Simplified Thiol Odor Perception Pathway Thiol Volatile Thiol (e.g., this compound) Mucus Nasal Mucus (contains metal ions, e.g., Copper) Thiol->Mucus Dissolves OR Olfactory Receptor (e.g., OR2T11) Mucus->OR Binds to receptor (metal-mediated) OSN Olfactory Sensory Neuron OR->OSN Activates Brain Brain (Odor Perception) OSN->Brain Signal Transduction

Caption: Thiol odor perception pathway.

References

Technical Support Center: Quantifying 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1-Butanethiol.

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Fronting) in GC Analysis

Possible Causes:

  • Active Sites in the GC System: this compound is a highly reactive compound and can interact with active sites in the injector, column, or detector.[1] This adsorption leads to peak tailing.

  • Improper Column Choice: The column may not be suitable for analyzing reactive sulfur compounds.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.[2]

Troubleshooting Steps:

  • System Inertness:

    • Use an inert sample pathway, including inert-coated inlet liners and columns, to minimize interactions with the analyte.[1]

    • Deactivate the GC system by injecting a derivatizing agent to passivate any active sites.

  • Column Selection and Conditioning:

    • For positional isomers like butanethiols, a thick-film non-polar column can provide good resolution.[3]

    • Properly condition the column according to the manufacturer's instructions before use to remove any contaminants and ensure a stable baseline.

  • Optimize Injection Parameters:

    • Reduce the injection volume or dilute the sample to prevent overloading the column.

    • Ensure the injection temperature is appropriate to vaporize the sample without causing degradation.

  • Column Maintenance:

    • If the column is old or has been used extensively with complex matrices, consider replacing it.

    • Trim the front end of the column to remove any non-volatile residues that may have accumulated.

Issue: Inaccurate or Low Analyte Response

Possible Causes:

  • Analyte Adsorption: As mentioned above, this compound can be lost due to adsorption in the GC system.[1]

  • Sample Instability: this compound is volatile and can be lost during sample preparation and storage.[1][4] It is also sensitive to air.[5]

  • Detector Issues: The detector may not be sensitive enough for the concentration of this compound in the sample, or it may not be functioning correctly.

  • Leaks in the System: Leaks in the carrier gas line or at the injector can lead to a lower amount of sample reaching the detector.

Troubleshooting Steps:

  • Improve Sample Stability and Preparation:

    • Minimize sample handling and headspace in vials to reduce volatile losses.

    • Store samples in tightly sealed containers at low temperatures and protect them from light.[6]

    • Consider derivatization to increase the stability and volatility of this compound.[1]

  • Enhance Detection:

    • Use a sensitive detector such as a Flame Photometric Detector (FPD) with a sulfur filter or a Mass Spectrometer (MS).

    • For HPLC, derivatization with a fluorescent tag is necessary for detection with a fluorescence detector.[7]

  • System Maintenance:

    • Regularly check for leaks in the GC system using an electronic leak detector.

    • Ensure the detector is clean and operating according to the manufacturer's specifications.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges when quantifying this compound?

A1: The primary challenges in quantifying this compound stem from its physicochemical properties:

  • High Reactivity and Polarity: Thiols are prone to adsorption on active sites within analytical systems, leading to poor peak shape and inaccurate quantification.[1]

  • High Volatility: Due to its low boiling point (98.2 °C), this compound can be easily lost during sample preparation and handling.[1][8]

  • Low Concentrations: In many samples, such as food and beverages, this compound is present at trace levels (ppb or ppt), requiring highly sensitive analytical methods.[1]

  • Sample Matrix Complexity: Food and biological samples contain numerous interfering compounds that can complicate the analysis.[9][10]

Q2: When should I consider derivatization for this compound analysis?

A2: Derivatization is recommended in the following scenarios:

  • To improve chromatographic behavior: Derivatization can reduce the polarity and reactivity of this compound, leading to better peak shape and resolution in GC analysis.

  • To enhance sensitivity: For HPLC analysis, derivatization with a fluorescent probe is necessary to achieve sensitive detection.[7] Derivatization can also improve the response in some GC detectors.[1]

  • To increase stability: Derivatizing this compound can make it less prone to oxidation and volatility, improving the reliability of the analysis.

Q3: What are the best practices for preparing food samples for this compound analysis?

A3: Given the complexity of food matrices, proper sample preparation is crucial:

  • Homogenization: Ensure the sample is homogenous to obtain a representative aliquot for analysis.[9]

  • Temperature Control: Use cryogenic grinding (with dry ice or liquid nitrogen) to prevent the loss of volatile this compound during homogenization.[9]

  • Rapid Processing and Sealed Systems: Minimize the time between sample preparation and analysis and use closed vessels to prevent volatile losses.[9]

  • Extraction: Techniques like solvent extraction or solid-phase extraction (SPE) can be used to isolate this compound from the complex food matrix.[9]

Quantitative Data Summary

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Reference
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.[11]
Common Detectors Flame Photometric Detector (FPD), Mass Spectrometry (MS)Fluorescence Detector (FLD), UV-Vis, MS[6][7]
Derivatization Often required to improve volatility and peak shape.Essential for UV or fluorescence detection.[1][7][11]
Reported LOD/Working Range Working ranges of 0.2 to 10 ppm for a 20-L air sample.Dependent on the fluorescent tag used.[6]

Experimental Protocols

Protocol 1: GC-FPD Analysis of this compound in Air Samples (Based on NIOSH Method 2542)

1. Sample Preparation: a. Collect air samples on a glass fiber filter impregnated with mercuric acetate (B1210297) at a flow rate of 0.1 to 0.2 L/min.[6] b. For analysis, place the filter in a separatory funnel. c. Add 20 mL of 25% (v/v) hydrochloric acid and 5 mL of 1,2-dichloroethane.[6] d. Shake for 2 minutes to extract the regenerated this compound into the organic layer.

2. GC-FPD Analysis:

  • Instrumentation: Gas chromatograph with a Flame Photometric Detector (FPD) in sulfur mode.[6]
  • Column: Narrow-bore, fused-silica capillary, 30 m × 0.25-mm ID, 1 µm DB-1.[6]
  • Carrier Gas: Helium at 1.0 mL/min.[6]
  • Temperatures:
  • Injection Port: 250 °C[6]
  • Detector: 250 °C[6]
  • Oven Program: 30 °C for 2 min, then ramp at 15 °C/min to 200 °C.[6]
  • Injection Volume: 1 µL[6]

3. Calibration: a. Prepare a calibration stock solution of this compound (e.g., 3.34 mg/mL by dissolving 40 µL in 10 mL of methylene (B1212753) chloride).[6] b. Prepare a series of standard solutions by diluting the stock solution in 1,2-dichloroethane. c. Analyze the standards under the same conditions as the samples and construct a calibration curve.

Protocol 2: HPLC-FLD Analysis of Thiols via Derivatization (General Approach)

1. Sample Preparation and Derivatization: a. Prepare a 10 mM stock solution of this compound in a deoxygenated ammonium (B1175870) acetate solution (0.1 M) in a nitrogen-filled glove box.[7] b. Reduce any disulfide bonds by adding a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). c. Add a fluorescent derivatizing agent such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid ammonium salt (SBD-F).[7] d. Incubate the mixture to allow the derivatization reaction to complete.

2. HPLC-FLD Analysis:

  • Instrumentation: HPLC system with a fluorescence detector.[7]
  • Column: A reverse-phase C18 column is commonly used.[7]
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
  • Detector Wavelengths: Set the excitation and emission wavelengths appropriate for the chosen fluorescent tag (e.g., for SBD-F derivatives, excitation around 385 nm and emission around 515 nm).

3. Calibration: a. Prepare a series of this compound standards and derivatize them in the same manner as the samples. b. Analyze the derivatized standards and create a calibration curve by plotting the fluorescence response versus the concentration.

Visualizations

GC_Troubleshooting_Workflow start_node Start: Poor Peak Shape (Tailing/Fronting) check_overload Sample Overload? start_node->check_overload decision_node decision_node process_node process_node end_node Problem Resolved dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_system Check System Inertness check_overload->check_system No dilute_sample->end_node use_inert Use Inert Liner and Column check_system->use_inert check_column Column Degradation? use_inert->check_column check_column->end_node No trim_column Trim or Replace Column check_column->trim_column Yes trim_column->end_node

Caption: Troubleshooting workflow for poor GC peak shape.

Sample_Prep_Workflow input_node Complex Sample (e.g., Food) homogenize Homogenize Sample (Cryogenic Grinding) input_node->homogenize process_node process_node decision_node decision_node output_node Ready for Analysis extract Extract this compound (e.g., SPE) homogenize->extract derivatize_q Derivatization Needed? extract->derivatize_q derivatize_q->output_node No derivatize Derivatize Extract derivatize_q->derivatize Yes derivatize->output_node

Caption: Sample preparation workflow for this compound analysis.

References

Technical Support Center: Managing the Air Sensitivity of 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air sensitivity of 1-Butanethiol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered air-sensitive?

A1: this compound is sensitive to air due to the presence of the thiol (-SH) group, which can be readily oxidized by atmospheric oxygen. This oxidation process primarily converts the thiol into a disulfide (dibutyl disulfide). This transformation is undesirable as it consumes the active thiol, leading to inaccurate reagent concentrations and the introduction of impurities into the reaction mixture.

Q2: What are the visible signs of this compound degradation due to air exposure?

A2: While early-stage oxidation may not present immediate visual cues, prolonged exposure to air can lead to the formation of dibutyl disulfide. In some instances, particularly in reactions where the disulfide is less soluble, the formation of a white precipitate may be observed.[1] A more reliable method for assessing purity is through analytical techniques such as NMR spectroscopy or gas chromatography (GC).

Q3: How should I properly store this compound to minimize oxidation?

A3: To ensure the longevity and purity of this compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] The container should be kept in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as strong oxidizing agents.[2][3] For long-term storage, refrigeration under an inert atmosphere is recommended.

Q4: Can I use solvents directly from the bottle when working with this compound?

A4: It is strongly advised to use dry, degassed solvents when working with this compound. Solvents can absorb significant amounts of atmospheric oxygen, which can then react with and degrade the thiol.[1] Standard laboratory practice involves degassing solvents immediately before use through methods such as the freeze-pump-thaw technique, sparging with an inert gas, or sonication under vacuum.[4][5]

Q5: What is the primary byproduct of this compound oxidation in the presence of air?

A5: The primary byproduct of the aerobic oxidation of this compound is dibutyl disulfide. This occurs through the formation of a disulfide bond (S-S) between two molecules of the thiol.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Thiol-Based Reactions
Potential Cause Troubleshooting Step Expected Outcome
Oxidation of this compound Use freshly opened this compound or purify older stock by distillation. Ensure all transfers are conducted under a strict inert atmosphere.Improved reaction yield and consistency.
Presence of Oxygen in Solvents Degas all solvents thoroughly immediately prior to use using an appropriate method (e.g., freeze-pump-thaw).Reduced side reactions and improved product purity.
Improper Reaction Setup Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use Schlenk line or glovebox techniques for all manipulations.A truly anaerobic reaction environment, minimizing reagent degradation.
Issue 2: Formation of an Unexpected Precipitate
Potential Cause Troubleshooting Step Expected Outcome
Formation of Dibutyl Disulfide The precipitate is likely the disulfide byproduct, which may have lower solubility in the reaction solvent.The precipitate, if isolated, can be characterized to confirm its identity as the disulfide.
Insufficiently Inert Atmosphere Review and improve inert atmosphere techniques. Ensure all joints are well-sealed and there is a positive pressure of inert gas.Prevention of precipitate formation in subsequent reactions.

Quantitative Data

PropertyValue
Molecular Formula C₄H₁₀S
Molar Mass 90.19 g/mol [6]
Boiling Point 98 °C (208 °F)[7]
Flash Point 2 °C (35 °F)[7]
Solubility in Water Slightly soluble[6]
Stability Air-sensitive; oxidizes to form dibutyl disulfide. Incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Experimental Protocols

Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method

This protocol is one of the most effective methods for removing dissolved gases from a solvent.[8]

Materials:

  • Schlenk flask containing the solvent to be degassed

  • Schlenk line with a vacuum pump and inert gas (N₂ or Ar) supply

  • Dewar flask

  • Liquid nitrogen

Procedure:

  • Ensure the Schlenk flask containing the solvent is securely clamped and connected to the Schlenk line.

  • Close the stopcock on the Schlenk flask to isolate it from the manifold.

  • Carefully place the Dewar filled with liquid nitrogen around the Schlenk flask to completely freeze the solvent.

  • Once the solvent is frozen solid, open the stopcock to the vacuum manifold to evacuate the headspace of the flask for several minutes.

  • Close the stopcock to the vacuum and remove the liquid nitrogen Dewar.

  • Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid phase.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.

  • After the final thaw, backfill the flask with an inert gas. The degassed solvent is now ready for use.

Protocol 2: Transfer of this compound using a Cannula

This procedure allows for the transfer of the air-sensitive liquid from one vessel to another without exposure to the atmosphere.[2][9][10][11]

Materials:

  • Schlenk flask containing this compound (source flask)

  • Receiving Schlenk flask (oven-dried and under inert atmosphere)

  • Double-tipped needle (cannula)

  • Schlenk line with inert gas supply

  • Septa for both flasks

Procedure:

  • Ensure both the source and receiving flasks are securely clamped and connected to the Schlenk line under a positive pressure of inert gas.

  • Replace the glass stoppers on both flasks with rubber septa.

  • Insert one end of the cannula through the septum of the source flask, keeping the tip in the headspace above the liquid.

  • Allow the inert gas to flow through the cannula for a few minutes to purge it of any air.

  • Insert the other end of the cannula through the septum of the receiving flask.

  • To initiate the transfer, lower the cannula tip in the source flask into the this compound.

  • Create a slight pressure differential to drive the liquid transfer. This can be achieved by slightly reducing the inert gas pressure in the receiving flask (by venting with a needle) or slightly increasing the pressure in the source flask.

  • Once the desired amount of liquid has been transferred, raise the cannula tip in the source flask above the liquid level to stop the flow.

  • Remove the cannula from both flasks.

Protocol 3: Quenching Excess this compound

Unreacted this compound should be quenched before disposal to neutralize its reactivity and odor.

Materials:

  • Reaction mixture containing excess this compound

  • Household bleach (sodium hypochlorite (B82951) solution) or a suitable oxidizing agent

  • Stirring apparatus

Procedure:

  • In a well-ventilated fume hood, cool the reaction mixture in an ice bath.

  • Slowly add an excess of household bleach to the stirred reaction mixture. The bleach will oxidize the thiol to the less odorous and less reactive sulfonic acid or other oxidized species.[12]

  • Continue stirring for at least 30 minutes to ensure the complete oxidation of the thiol.

  • The quenched mixture can then be disposed of according to institutional safety guidelines.

Visualizations

experimental_workflow_degassing start Start: Solvent in Schlenk Flask freeze Freeze Solvent (Liquid Nitrogen) start->freeze pump Evacuate Headspace (Vacuum Pump) freeze->pump thaw Thaw Solvent pump->thaw repeat Repeat 2x thaw->repeat repeat->freeze Yes backfill Backfill with Inert Gas repeat->backfill No end End: Degassed Solvent backfill->end

Caption: Workflow for Degassing Solvents via Freeze-Pump-Thaw.

experimental_workflow_cannula_transfer start Start: Reagents in Inert Atmosphere setup Setup Schlenk Flasks with Septa start->setup purge Purge Cannula with Inert Gas setup->purge insert Insert Cannula into Source & Receiving Flasks purge->insert transfer Initiate Liquid Transfer (Pressure Differential) insert->transfer stop Stop Transfer transfer->stop end End: Successful Transfer stop->end

Caption: Workflow for Cannula Transfer of this compound.

logical_relationship_quenching thiol Excess this compound (Reactive, Odorous) product Oxidized Sulfur Species (Less Reactive, Less Odorous) thiol->product Oxidation oxidant Oxidizing Agent (e.g., Bleach) oxidant->product disposal Proper Waste Disposal product->disposal

Caption: Logical Relationship in Quenching this compound.

References

Best practices for long-term storage of 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of 1-Butanethiol. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems associated with the storage and handling of this compound.

Q1: I've stored this compound for several months and I'm unsure of its purity. How can I check it?

A1: It is crucial to verify the purity of this compound after long-term storage, as it is susceptible to oxidation.[1] You can assess the purity using several methods, including Gas Chromatography (GC) or a titration method to quantify the thiol content.[2][3]

Experimental Protocols are detailed in a later section. A noticeable change in color, such as a shift to a yellowish hue, or the presence of particulate matter may also indicate degradation.[4]

Q2: My this compound has a very strong, unpleasant odor that is permeating the lab. What should I do?

A2: this compound is known for its powerful and offensive stench, which can be detected at very low concentrations.[5] To mitigate the odor:

  • Handling: Always handle this compound in a well-ventilated fume hood.[1]

  • Sealing: Ensure the container is tightly sealed. For long-term storage, consider using a primary container with a secure cap, further sealed with paraffin (B1166041) film, and stored within a secondary container.

  • Decontamination: Spills and contaminated labware should be decontaminated immediately. A bleach solution can be used to oxidize the thiol group, thus neutralizing the odor.[6] Glassware should be soaked overnight in a bleach solution.[6]

Q3: I've noticed a color change in my stored this compound. What does this indicate?

A3: A color change from colorless to a pale yellow or light yellow liquid may indicate oxidation or the presence of impurities.[4][7] While a slight color change may not significantly impact all applications, it is a sign of potential degradation. It is highly recommended to re-test the purity of the material before use, especially for sensitive applications.

Q4: Can I store this compound in any container?

A4: No, proper container selection is critical. This compound should be stored in a tightly closed, appropriate container, such as an amber glass bottle, to protect it from light.[4][8] Ensure the container material is compatible and will not react with the thiol. Avoid storing it in containers that are not airtight, as exposure to air can lead to oxidation.[1]

Frequently Asked Questions (FAQs)

Storage Conditions

Q5: What are the ideal conditions for the long-term storage of this compound?

A5: For long-term storage, this compound should be kept in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][9] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]

Q6: At what temperature should I store this compound?

Q7: What materials are incompatible with this compound?

A7: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][9] Contact with these substances can lead to vigorous reactions and decomposition.

Stability and Degradation

Q8: How stable is this compound over time?

A8: this compound is air-sensitive and can oxidize over time, especially when exposed to air and light.[1][8] The primary degradation product is dibutyl disulfide. The rate of degradation depends on the storage conditions. Proper storage in a cool, dark place under an inert atmosphere will significantly extend its shelf life.[1]

Q9: What are the signs of this compound degradation?

A9: Signs of degradation include a change in color (developing a yellowish tint), the formation of precipitates, and a decrease in purity as determined by analytical methods like GC or titration.[3][4] An increase in the disulfide content is a direct indicator of oxidation.

Handling and Safety

Q10: What are the main safety hazards associated with this compound?

A10: this compound is a highly flammable liquid and vapor.[1] It is also harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1] Due to its extremely unpleasant odor, it should always be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]

Q11: How should I dispose of old or degraded this compound?

A11: this compound and its containers must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain. Contaminated materials should also be treated as hazardous waste.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationaleCitations
Temperature Cool (e.g., refrigerator at ~4°C)To slow down the rate of potential degradation reactions.[10]
Atmosphere Inert (e.g., Nitrogen or Argon)To prevent oxidation by atmospheric oxygen.[1]
Light In the dark (e.g., amber glass bottle)To prevent light-induced degradation.[8]
Container Tightly sealed, compatible materialTo prevent exposure to air and moisture, and to avoid reaction with the container.[1][8]
Location Well-ventilated, flammables areaTo ensure safety in case of leaks and to comply with fire safety regulations.[1]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general guideline for determining the purity of this compound using a Gas Chromatograph with a Flame Ionization Detector (FID).

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column is suitable. For example, a column with a stationary phase like 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: Typically 250°C.

  • Detector Temperature: Typically 250-300°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C) to ensure separation of this compound from potential impurities like dibutyl disulfide.

2. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane). A concentration of approximately 1 mg/mL is a good starting point.

  • Prepare a standard solution of high-purity this compound at a known concentration for comparison.

3. Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting the standard solution.

  • The purity can be estimated by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Determination of Thiol Content by Titration with Silver Nitrate (B79036)

This method is based on the reaction of the thiol group with silver nitrate.[3]

1. Reagents:

2. Procedure:

  • Accurately weigh a sample of this compound and dissolve it in the solvent mixture.

  • Add a few drops of ammonium hydroxide solution.

  • Add a few drops of potassium iodide indicator.

  • Titrate the solution with the standardized silver nitrate solution.

  • The endpoint is indicated by the formation of a persistent yellow precipitate of silver iodide.

3. Calculation:

  • The concentration of the thiol can be calculated based on the volume of silver nitrate solution used and the stoichiometry of the reaction (1:1 molar ratio between thiol and silver nitrate).

Mandatory Visualization

Long_Term_Storage_Workflow Workflow for Long-Term Storage of this compound cluster_receipt Receiving this compound cluster_storage Storage Protocol cluster_retrieval Retrieval and Use cluster_troubleshooting Troubleshooting start Receive New Bottle of This compound check_seal Check for Intact Seal and No Discoloration start->check_seal storage_conditions Store in a Cool, Dry, Well-Ventilated Area check_seal->storage_conditions Seal Intact inert_atmosphere Blanket with Inert Gas (N2 or Ar) storage_conditions->inert_atmosphere seal_container Seal Tightly with Paraffin Film inert_atmosphere->seal_container secondary_container Place in a Labeled Secondary Container seal_container->secondary_container retrieve_sample Retrieve from Storage secondary_container->retrieve_sample visual_inspection Visually Inspect for Color Change or Precipitate retrieve_sample->visual_inspection purity_check Perform Purity Check (GC or Titration) visual_inspection->purity_check No Issues degradation_suspected Degradation Suspected visual_inspection->degradation_suspected Issues Found use_in_experiment Use in Experiment purity_check->use_in_experiment Purity Acceptable purity_check->degradation_suspected Purity Unacceptable re_evaluate Re-evaluate Purity degradation_suspected->re_evaluate re_evaluate->use_in_experiment Purity Acceptable dispose Dispose as Hazardous Waste re_evaluate->dispose Purity Unacceptable Purity_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purity cluster_initiation Initiation cluster_assessment Assessment cluster_decision Decision cluster_action Action start Uncertainty About This compound Purity visual_check Visual Inspection: Color, Precipitate start->visual_check odor_check Odor Check: Unusually Strong/Different Odor visual_check->odor_check No Visual Issues analytical_check Analytical Purity Check visual_check->analytical_check Visual Issues Present odor_check->analytical_check No Odor Issues odor_check->analytical_check Odor Issues Present is_purity_acceptable Is Purity Acceptable? analytical_check->is_purity_acceptable proceed Proceed with Experiment is_purity_acceptable->proceed Yes re_purify Consider Re-purification (e.g., Distillation) is_purity_acceptable->re_purify No re_purify->is_purity_acceptable After Purification dispose Dispose of as Hazardous Waste re_purify->dispose Purification Not Feasible

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Butanethiol and Other Alkanethiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-butanethiol against other common linear thiols. The reactivity of thiols is a cornerstone of various applications, from their role as potent nucleophiles in organic synthesis to their critical function in biological redox signaling and the mechanism of action for thiol-based drugs. Understanding the subtle differences in reactivity among homologous thiols is essential for optimizing reaction conditions, designing novel molecules, and interpreting biological data.

Key Factors Influencing Thiol Reactivity

The reactivity of a thiol is primarily governed by two key factors: the acidity of the thiol proton (S-H) and steric hindrance around the sulfur atom.

  • Acidity (pKa) and Thiolate Formation : The nucleophilic character of a thiol is predominantly expressed through its conjugate base, the thiolate anion (RS⁻). The concentration of this highly reactive species at a given pH is determined by the thiol's acid dissociation constant (pKa). Aliphatic thiols, including this compound, generally have pKa values in the range of 10-11.[1][2] This means that under physiological pH (~7.4), they exist primarily in their less reactive protonated form (RSH).[3] However, in basic conditions (pH > 9), the equilibrium shifts towards the more potent thiolate nucleophile.[4] For simple, linear alkanethiols, the pKa values are very similar, leading to comparable concentrations of the reactive thiolate anion under identical pH conditions.

  • Steric Hindrance : The accessibility of the nucleophilic sulfur atom to an electrophile is another critical determinant of reaction rate. Increased steric bulk around the sulfur can impede the approach of reactants, thereby slowing down the reaction.[5][6] While this effect is pronounced when comparing primary, secondary, and tertiary thiols, it can also play a more subtle role in a homologous series of linear thiols, where increasing chain length can lead to minor decreases in reaction rates.[6]

Comparative Reactivity Data

Direct kinetic comparisons across a homologous series of linear alkanethiols under identical conditions are not abundant in published literature. However, based on established chemical principles, a clear trend can be described.

Physicochemical Properties

The pKa values for short-chain linear alkanethiols are remarkably consistent, suggesting that the electronic effect of increasing the alkyl chain length is minimal. This similarity implies that at a given pH, the concentration of the reactive thiolate species will be nearly identical for each.

ThiolIUPAC NameCAS NumberpKa
EthanethiolEthane-1-thiol75-08-1~10.6
PropanethiolPropane-1-thiol107-03-9~10.7
This compoundButane-1-thiol109-79-510.5 - 10.78[1]
1-PentanethiolPentane-1-thiol110-66-7~10.6

Note: pKa values are approximate and can vary slightly based on experimental conditions. Values for ethanethiol, propanethiol, and pentanethiol are based on typical values for linear alkanethiols.

Nucleophilic Reactivity

Thiols are excellent nucleophiles, readily participating in reactions such as nucleophilic substitution (SN2) with alkyl halides and Michael additions to α,β-unsaturated carbonyls.[7] The reaction of a thiolate with iodoacetamide (B48618) (IAM) to form a stable thioether is a classic example of an SN2 reaction frequently used to quantify thiol reactivity.[8]

Given the similar pKa values, the primary differentiator in nucleophilic reactivity among linear alkanethiols is steric hindrance. The reactivity is expected to follow the trend:

Ethanethiol > Propanethiol > this compound > 1-Pentanethiol

This trend reflects a slight decrease in reaction rate as the increasing length and conformational flexibility of the alkyl chain impart a minor increase in steric hindrance around the sulfur atom.

Reaction TypeReactantsGeneral Rate Trend (Qualitative)Supporting Principle
SN2 Reaction R-SH + IodoacetamideRate decreases slightly with increasing alkyl chain length.Minor increase in steric hindrance.[6]
Michael Addition R-SH + N-EthylmaleimideRate decreases slightly with increasing alkyl chain length.Minor increase in steric hindrance.[6]
Oxidation 2 R-SH + [O] → RSSR + H₂ORate is influenced by steric accessibility and reaction mechanism.Steric factors can affect the formation of intermediates.[9]

Experimental Protocols

Protocol: Determination of Second-Order Rate Constant for Thiol Alkylation

This protocol describes a method for determining the second-order rate constant of the reaction between a thiol and an electrophile, such as iodoacetamide (IAM), by monitoring the disappearance of the free thiol over time using Ellman's reagent (DTNB).

1. Materials and Reagents:

  • Thiol of interest (e.g., this compound, Ethanethiol)

  • Iodoacetamide (IAM)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate (B84403) Buffer (e.g., 100 mM, pH 8.0)

  • Tris-HCl Buffer (e.g., 100 mM, pH 8.5)[8]

  • UV-Vis Spectrophotometer

2. Solution Preparation:

  • Thiol Stock Solution (10 mM): Prepare in deoxygenated phosphate buffer.

  • IAM Stock Solutions (100 mM, 150 mM, 200 mM, 250 mM, 300 mM): Prepare fresh in deoxygenated phosphate buffer. Protect from light.

  • DTNB Solution (4 mg/mL): Dissolve DTNB in Tris-HCl buffer.

3. Kinetic Measurement (Pseudo-First-Order Conditions):

  • Set up a series of reactions where the concentration of IAM is at least 10-fold greater than the thiol concentration.

  • In a temperature-controlled cuvette at 25°C, add phosphate buffer and the thiol stock solution to achieve a final thiol concentration of 1 mM.

  • Initiate the reaction by adding one of the IAM stock solutions (e.g., to a final concentration of 10 mM). Start a timer immediately.

  • At specific time intervals (e.g., 0, 1, 2, 5, 10, 15, 20 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into the DTNB solution. The unreacted thiol will react with DTNB to produce the colored TNB²⁻ anion.

  • Measure the absorbance of the TNB²⁻ at 412 nm.[10][11] The concentration of remaining thiol is proportional to this absorbance (Extinction coefficient for TNB²⁻ is ~14,150 M⁻¹cm⁻¹ at pH 8.0).[10]

4. Data Analysis:

  • For each IAM concentration, plot the natural logarithm of the thiol concentration (ln[SH]) versus time. The data should fit a straight line, confirming pseudo-first-order kinetics.

  • The negative slope of this line is the pseudo-first-order rate constant (k').

  • Repeat this process for each of the different IAM concentrations.

  • Plot the calculated pseudo-first-order rate constants (k') against the corresponding IAM concentrations.

  • The slope of this second plot will be the second-order rate constant (k) for the reaction between the thiol and IAM.[12]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key concepts and workflows related to thiol reactivity.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_thiol Prepare Thiol Stock Solution (e.g., 10 mM) initiate Initiate Reaction: Mix Thiol (1 mM final) + Electrophile (≥10 mM final) at constant T, pH prep_thiol->initiate prep_iam Prepare Electrophile Stock Solutions (e.g., 100-300 mM IAM) prep_iam->initiate sampling Withdraw Aliquots at Timed Intervals (t = 0, 1, 2, 5... min) initiate->sampling quench Quench & Detect: Add aliquot to DTNB solution sampling->quench measure Measure Absorbance at 412 nm quench->measure calc_k1 Plot ln[SH] vs. Time Slope = -k' (pseudo-1st order rate) measure->calc_k1 calc_k2 Plot k' vs. [Electrophile] Slope = k (2nd order rate) calc_k1->calc_k2

Caption: Experimental workflow for determining thiol-electrophile reaction kinetics.

thiol_disulfide_exchange thiolate R'-S⁻ (Nucleophilic Thiolate) intermediate [ R'-S-S(R)-R ]⁻ (Trigonal Bipyramidal Intermediate) thiolate->intermediate Nucleophilic Attack disulfide R-S-S-R (Target Disulfide) disulfide->intermediate new_disulfide R'-S-S-R (New Disulfide) intermediate->new_disulfide new_thiolate R-S⁻ (Leaving Thiolate) intermediate->new_thiolate S-S Bond Cleavage

Caption: The mechanism of a thiol-disulfide exchange reaction.

factors_affecting_reactivity cluster_factors Controlling Factors reactivity Overall Thiol Reactivity pka pKa (Acidity) thiolate_conc [Thiolate] at given pH pka->thiolate_conc determines sterics Steric Hindrance accessibility Sulfur Atom Accessibility sterics->accessibility determines thiolate_conc->reactivity governs accessibility->reactivity governs

Caption: Logical relationship of factors affecting thiol nucleophilicity.

Conclusion

While this compound and other small, linear alkanethiols (ethanethiol, propanethiol) exhibit very similar physicochemical properties, particularly their pKa values, their reactivity is subtly modulated by steric factors. For reactions sensitive to steric hindrance, such as SN2 and Michael additions, this compound is expected to be slightly less reactive than its shorter-chain counterparts. This difference, though minor, can be significant in carefully controlled synthetic procedures and is a critical consideration in the rational design of thiol-based compounds for pharmaceutical and materials science applications. The provided protocols and conceptual diagrams offer a framework for the quantitative assessment and contextual understanding of these reactivity differences.

References

A Comparative Guide to the Chemical Reactivity of 1-Butanethiol and 2-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 1-butanethiol and 2-butanethiol (B122982). Understanding the nuanced differences in the performance of these isomeric thiols is critical for their effective application in organic synthesis, drug development, and materials science. This document outlines the fundamental principles governing their reactivity, presents comparative experimental data, details relevant experimental protocols, and provides visual representations of key reaction pathways and workflows.

Fundamental Properties Influencing Reactivity

The distinct reactivity of this compound (a primary thiol) and 2-butanethiol (a secondary thiol) is primarily dictated by differences in their steric hindrance and acidity (pKa).

Steric Hindrance: The thiol group in this compound is attached to a primary carbon, resulting in less steric congestion compared to 2-butanethiol, where the thiol group is bonded to a secondary carbon. This structural difference significantly impacts the accessibility of the sulfur atom to attacking reagents, thereby influencing reaction rates. Generally, the less sterically hindered this compound is expected to react more rapidly in reactions where the sulfur atom is the nucleophile.

Acidity (pKa): The acidity of the thiol proton is a key factor in determining the concentration of the more nucleophilic thiolate anion (RS⁻) in solution. A lower pKa value indicates a more acidic thiol and a higher equilibrium concentration of the thiolate at a given pH. Primary thiols are generally more acidic than secondary thiols due to the electron-donating inductive effect of alkyl groups, which destabilizes the thiolate anion.

PropertyThis compound2-ButanethiolReference
Structure CH₃CH₂CH₂CH₂SHCH₃CH₂CH(SH)CH₃
Thiol Type PrimarySecondary
pKa ~10.6~10.9-11.2[1]
Boiling Point 98.2 °C84.6-85.2 °C[2][3]
Density 0.84 g/mL0.83 g/mL[2][3]

Comparative Analysis of Key Chemical Reactions

Oxidation Reactions

The oxidation of thiols can yield various products, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, depending on the oxidant and reaction conditions. A comparative study on the kinetics of the oxidation of this compound and 2-butanethiol by hexacyanoferrate (III) in a methanol-water medium revealed distinct kinetic profiles.

ReactantOxidantKey Kinetic Observation
This compound Hexacyanoferrate (III)The order in hydroxyl ions transitions from zero towards unity.
2-Butanethiol Hexacyanoferrate (III)The first-order rate constant increases linearly with increasing hydroxyl ion concentration.

This data suggests that the reaction mechanism and the role of the hydroxyl ion differ for the two isomers, likely due to steric and electronic differences influencing the formation of reaction intermediates.

Experimental Protocol: Comparative Oxidation of this compound and 2-Butanethiol

Objective: To compare the rate of oxidation of this compound and 2-butanethiol by a mild oxidizing agent.

Materials:

  • This compound

  • 2-Butanethiol

  • Iodine (I₂) solution (0.05 M in methanol)

  • Methanol

  • Sodium hydroxide (B78521) solution (0.1 M)

  • Starch indicator solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare 0.01 M solutions of both this compound and 2-butanethiol in methanol.

  • In a quartz cuvette, mix 1.0 mL of the 0.01 M thiol solution with 1.0 mL of methanol.

  • Add 0.5 mL of the 0.05 M iodine solution to the cuvette, start a timer, and immediately begin recording the absorbance at a wavelength corresponding to the iodine absorption maximum (around 350-460 nm, to be determined empirically).

  • Record the absorbance at regular time intervals until the color of the iodine has faded significantly.

  • Repeat the experiment for the other thiol isomer under identical conditions.

  • The rate of disappearance of iodine, which corresponds to the rate of thiol oxidation to the disulfide, can be calculated from the change in absorbance over time.

Diagram: Generalized Oxidation Pathway

G Oxidation of Thiols Thiol R-SH Disulfide R-S-S-R Thiol->Disulfide Mild Oxidant SulfenicAcid R-SOH Thiol->SulfenicAcid Stronger Oxidant SulfinicAcid R-SO2H SulfenicAcid->SulfinicAcid Oxidation SulfonicAcid R-SO3H SulfinicAcid->SulfonicAcid Oxidation

Caption: Generalized oxidation pathways for thiols.

Nucleophilic Substitution: Thioether Formation

In nucleophilic substitution reactions, the thiol or, more commonly, the thiolate anion acts as a nucleophile. The less sterically hindered nature of this compound generally leads to faster reaction rates in SN2 reactions compared to 2-butanethiol.

Reaction TypeSubstrateThis compound Reactivity2-Butanethiol Reactivity
SN2 with Primary Alkyl Halide 1-bromobutane (B133212)HigherLower
SN2 with Secondary Alkyl Halide 2-bromobutaneModerateLow

Experimental Protocol: Comparative Synthesis of Thioethers

Objective: To compare the yield of thioether formation from this compound and 2-butanethiol reacting with an alkyl halide.

Materials:

  • This compound

  • 2-Butanethiol

  • 1-Bromobutane

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In two separate round-bottom flasks, dissolve 10 mmol of sodium hydroxide in 20 mL of ethanol.

  • To one flask, add 10 mmol of this compound. To the other flask, add 10 mmol of 2-butanethiol. Stir for 15 minutes to form the sodium thiolate.

  • To each flask, add 10 mmol of 1-bromobutane dropwise.

  • Reflux both reaction mixtures for 1 hour.

  • After cooling to room temperature, pour each mixture into a separatory funnel containing 50 mL of water.

  • Extract each aqueous layer with 3 x 20 mL of diethyl ether.

  • Combine the organic extracts for each reaction, wash with 20 mL of saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Analyze the crude product by GC-MS to determine the relative yields of the corresponding thioethers.

Diagram: Thioether Synthesis Workflow

G Thioether Synthesis Workflow Start Dissolve NaOH in Ethanol AddThiol Add this compound or 2-Butanethiol Start->AddThiol AddAlkylHalide Add 1-Bromobutane AddThiol->AddAlkylHalide Reflux Reflux for 1 hour AddAlkylHalide->Reflux Workup Aqueous Workup and Extraction Reflux->Workup Analysis GC-MS Analysis for Yield Workup->Analysis

Caption: Experimental workflow for comparative thioether synthesis.

Radical Addition Reactions (Thiol-ene Reaction)

The radical-initiated addition of a thiol to an alkene (thiol-ene reaction) is a highly efficient and widely used "click" reaction. The rate of this reaction is influenced by the rate of hydrogen atom transfer from the thiol to a carbon-centered radical. Due to the slightly weaker S-H bond in secondary thiols, 2-butanethiol might exhibit a faster hydrogen atom transfer step. However, the initial addition of the thiyl radical to the alkene is subject to steric hindrance, which would favor this compound. The overall reaction rate will depend on which step is rate-determining.

Reaction StepFavored IsomerRationale
Initiation (Thiyl Radical Formation) SimilarRequires an external initiator.
Propagation (Addition to Alkene) This compoundLess steric hindrance for the addition of the thiyl radical to the double bond.
Propagation (Chain Transfer) 2-ButanethiolPotentially weaker S-H bond leading to faster hydrogen atom transfer.

Experimental Protocol: Comparative Thiol-ene Reaction

Objective: To compare the conversion efficiency of this compound and 2-butanethiol in a photoinitiated thiol-ene reaction.

Materials:

  • This compound

  • 2-Butanethiol

  • 1-Octene (B94956)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • Toluene

  • UV lamp (365 nm)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • In two separate NMR tubes, prepare a solution of 1-octene (1 mmol) and the photoinitiator DMPA (0.05 mmol) in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • To one NMR tube, add 1.1 mmol of this compound. To the other, add 1.1 mmol of 2-butanethiol.

  • Acquire a ¹H NMR spectrum of each sample before irradiation.

  • Irradiate both samples with a 365 nm UV lamp for a set period (e.g., 15 minutes).

  • Acquire another ¹H NMR spectrum of each sample after irradiation.

  • Determine the conversion of 1-octene by monitoring the disappearance of the vinyl proton signals and the appearance of the thioether product signals.

Diagram: Thiol-ene Reaction Mechanism

G Thiol-ene Radical Mechanism Initiation Initiator + hv -> 2 R• ThiylFormation R• + R'-SH -> R-H + R'-S• Initiation->ThiylFormation Addition R'-S• + Alkene -> R'-S-Alkene• ThiylFormation->Addition ChainTransfer R'-S-Alkene• + R'-SH -> Product + R'-S• Addition->ChainTransfer Termination Radical Combination Addition->Termination ChainTransfer->Addition ChainTransfer->Termination

Caption: The radical chain mechanism of the thiol-ene reaction.

Conclusion

The choice between this compound and 2-butanethiol in chemical reactions is a critical decision that should be based on a thorough understanding of their respective reactivities. This compound, as a primary thiol, generally exhibits higher reactivity in nucleophilic substitution reactions due to reduced steric hindrance. Conversely, the electronic effects in 2-butanethiol may influence its reactivity in radical and certain oxidation reactions. The provided experimental protocols offer a framework for the direct comparison of these isomers in specific applications, enabling researchers and drug development professionals to make informed decisions for optimal reaction outcomes.

References

Efficacy of 1-Butanethiol as an odorant compared to other mercaptans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 1-butanethiol as an odorant against other mercaptans, supported by experimental data. The following sections detail the comparative odor thresholds, the experimental protocols for their determination, and the underlying signaling pathways involved in mercaptan perception.

Comparative Analysis of Odor Thresholds

The efficacy of an odorant is primarily determined by its odor threshold, the lowest concentration at which it can be detected by the human nose. Lower odor thresholds indicate higher potency. Experimental data from studies on homologous series of alkanethiols reveal that the molecular structure of a mercaptan significantly influences its odor threshold.

Key structural factors affecting the odor threshold of mercaptans include:

  • Carbon Chain Length: For straight-chain alkane-1-thiols, a minimum odor threshold is typically observed for compounds with 5 to 7 carbon atoms. Increasing the chain length beyond this point leads to an exponential increase in the odor threshold.

  • Isomerism: Tertiary alkanethiols generally exhibit significantly lower odor thresholds than primary or secondary thiols. This suggests that the steric arrangement of the molecule plays a crucial role in its interaction with olfactory receptors.

  • Functional Group Position: The position of the sulfhydryl (-SH) group within the carbon chain also impacts the odor threshold.

Below is a table summarizing the odor detection thresholds for this compound and a selection of other mercaptans, as determined by gas chromatography-olfactometry (GC-O). It is important to note that absolute threshold values can vary between different studies due to methodological differences; however, the relative potencies within a consistently measured series provide a valuable comparison.

Mercaptan Chemical Formula Odor Threshold in Air (ng/L) Odor Description Volatility (Vapor Pressure) Chemical Stability
This compound CH₃(CH₂)₃SH1.4 ppb[1]Strong, skunk-like, cabbage-like, garlic-like[1][2][3]35 mmHg @ 20°C[1]Moderate; can be oxidized to disulfides, leading to "odor fade"[4][5]
MethanethiolCH₃SH-Rotten cabbage, garlic[6]HighLow oxidative stability[4]
EthanethiolCH₃CH₂SH-Strong, garlic-likeHighProne to oxidation
1-PentanethiolCH₃(CH₂)₄SH-Pungent, unpleasant13.8 mmHg @ 25°CModerate
1-HexanethiolCH₃(CH₂)₅SH-Unpleasant4.3 mmHg @ 25°CModerate
1-HeptanethiolCH₃(CH₂)₆SH-Unpleasant1.5 mmHg @ 25°CModerate
tert-Butyl Mercaptan(CH₃)₃CSH< 1 ppbStrong, skunk-like, garlic-like155 mmHg @ 25°CHigher resistance to oxidation than linear mercaptans[4]
Isopropyl Mercaptan(CH₃)₂CHSH-Unpleasant226 mmHg @ 25°CModerate
sec-Butyl MercaptanCH₃CH(SH)CH₂CH₃-Unpleasant114 mmHg @ 25°CResists oxidation[4]

Note: A comprehensive, directly comparative dataset for the odor thresholds of all listed mercaptans under identical experimental conditions is not available in the public domain. The provided values and characteristics are compiled from various sources and should be interpreted with consideration for potential methodological variations.

Experimental Protocols: Gas Chromatography-Olfactometry (GC-O)

The determination of odor thresholds for volatile compounds like mercaptans is most accurately performed using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Principle

A sample containing the odorant is injected into a gas chromatograph, which separates the individual volatile compounds. The effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer for chemical identification) and the other to a sniffing port. A trained human assessor (panelist) sniffs the effluent at the port and records the time and characteristics of any detected odors.

Detailed Methodology
  • Sample Preparation:

    • A stock solution of the mercaptan is prepared in a suitable solvent (e.g., diethyl ether).

    • A series of dilutions of the stock solution are made to create samples with decreasing concentrations of the odorant.

  • GC-O System Setup:

    • A gas chromatograph is equipped with a capillary column appropriate for separating volatile sulfur compounds.

    • The column effluent is split using a Y-splitter. One end is connected to a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and the other to an olfactometry sniffing port.

    • The transfer line to the sniffing port is heated to prevent condensation of the analytes. Humidified air is mixed with the effluent at the sniffing port to prevent nasal dehydration of the panelist.

  • Analysis Procedure:

    • A trained panelist is seated at the sniffing port.

    • The highest concentration sample is injected into the GC.

    • The panelist records the retention time, duration, and a descriptor for each odor detected.

    • This process is repeated with progressively lower concentrations of the sample.

    • The odor threshold is determined as the lowest concentration at which the odor of the specific mercaptan is detected by at least 50% of the panelists.

  • Data Analysis Methods:

    • Detection Frequency: A panel of assessors is used, and the number of individuals who detect an odor at a specific retention time is recorded.

    • Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): A serial dilution of the sample is analyzed, and the highest dilution at which the odor is still detectable is determined.[7]

    • Direct Intensity: Panelists rate the perceived intensity of the odor at different concentrations.

Mandatory Visualizations

Experimental Workflow for GC-O Analysis

GCO_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection stock Mercaptan Stock Solution dilutions Serial Dilutions stock->dilutions injector Injector dilutions->injector column GC Column (Separation) injector->column splitter Effluent Splitter column->splitter ms Mass Spectrometer (Identification) splitter->ms odp Olfactory Detection Port (Sniffing) splitter->odp data Data Acquisition (Chromatogram & Olfactogram) ms->data odp->data

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) for odorant analysis.

Signaling Pathway for Mercaptan Odor Perception

The perception of odors, including those of mercaptans, is initiated by the interaction of odorant molecules with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. For low-molecular-weight thiols, the human olfactory receptor OR2T11 has been identified as a key receptor.[8][9] The binding of a thiol to its receptor triggers a G-protein-coupled signaling cascade.

Olfactory_Signaling cluster_membrane Olfactory Neuron Membrane OR Olfactory Receptor (e.g., OR2T11) G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide-gated (CNG) Channel Ca_Cl Ca2+-activated Cl- Channel CNG->Ca_Cl Ca2+ influx activates depolarization Neuron Depolarization (Signal to Brain) Ca_Cl->depolarization Cl- efflux leads to odorant Mercaptan (e.g., this compound) odorant->OR Binds cAMP->CNG Opens

Caption: Simplified signaling cascade for mercaptan odor perception.

Conclusion

References

Validation of analytical methods for 1-Butanethiol detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Validation of Analytical Methods for 1-Butanethiol Detection

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of this compound (a volatile thiol) is crucial in various applications, from environmental monitoring to pharmaceutical analysis. The validation of analytical methods ensures the integrity and quality of the generated data. This guide provides an objective comparison of common analytical techniques for the detection of this compound, supported by experimental data and detailed methodologies.

Comparison of Key Performance Characteristics

The choice of an analytical method for this compound detection depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. The following tables summarize the key performance characteristics of commonly used methods.

Table 1: Gas Chromatography (GC) Based Methods

ParameterGC-SCDGC-MSGC-PFPDGC-FID
Principle Chemiluminescence of sulfur compounds in a hydrogen-rich flame.Mass-to-charge ratio of ionized molecules.Flame photometric detection of sulfur compounds.Ionization of organic compounds in a hydrogen-air flame.
Selectivity Highly selective for sulfur compounds.[1]Highly selective based on mass fragmentation patterns.Selective for sulfur and phosphorus compounds.Non-selective, responds to most organic compounds.
Linearity (r²) >0.999[2]Typically >0.99GoodGood
Repeatability (%RSD) < 3.5%[3]Typically < 15%GoodGood
Limit of Detection (LOD) ppb level[4]ng/m³ to ppb level[5]ppb levelppm level
Key Advantages High selectivity and sensitivity for sulfur, equimolar response.[4][1]High specificity and structural information.High sensitivity for sulfur compounds.Robust and easy to use.
Key Limitations Potential for quenching from co-eluting hydrocarbons.Higher instrument cost.Potential for quenching.Lack of selectivity.

Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods

ParameterHPLC-UV/Vis (with Derivatization)HPLC-Fluorescence (with Derivatization)HPLC-MS/MS
Principle UV/Vis absorbance of a derivatized thiol.Fluorescence emission of a derivatized thiol.Mass-to-charge ratio of ionized molecules after separation.
Derivatizing Agent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[6][7]7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)[8][9][10]4,4'-dithiodipyridine (DTDP)[11]
Linearity (r²) Good>0.999[9][12]>0.999
Precision (%RSD) GoodIntra-day: 2.2–8.4%, Inter-day: 1.8–13.7%[9]Good
Limit of Quantification (LOQ) µmol/L range0.01 ng/mL for some thiols[13]Low ng/mL to pg/mL range
Key Advantages Simple and cost-effective.[9]High sensitivity and selectivity.[8]Highest sensitivity and specificity.[11]
Key Limitations Potential for interference in complex matrices.[6]Derivatization step required.High instrument cost.

Table 3: Spectrophotometric and Electrochemical Methods

ParameterSpectrophotometry (Ellman's Assay)Electrochemical Sensors
Principle Colorimetric reaction of thiols with DTNB to produce a yellow-colored product.[7][14]Electrochemical oxidation or reduction of thiols at an electrode surface.[15]
Linearity Range 0 to 41 µmol/L for various thiols[14][16]Typically wide linear ranges.[17]
Limit of Detection (LOD) 0.41 µmol/L for thiols[14][16]Can reach ppb levels or lower.[18]
Precision (CV%) 6% for a 16 µmol/L solution[14][16]Generally good.
Key Advantages Simple, rapid, and cost-effective.[9]Portability, real-time monitoring, low cost.[18][19]
Key Limitations Lower specificity, potential for interference.[6]Susceptible to matrix effects and electrode fouling.[18]

Experimental Protocols

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

This method offers high selectivity and sensitivity for the detection of sulfur-containing compounds like this compound.

a. Sample Preparation: For gaseous samples, collection can be done using Tedlar bags or sorbent tubes. For liquid samples, direct injection or headspace analysis can be performed. A deactivation treatment of the injector port is recommended to prevent adsorption of sulfur compounds.

b. Instrumentation: A gas chromatograph equipped with a Sulfur Chemiluminescence Detector (SCD). An inert flow path is crucial for reliable results.[3]

c. GC Conditions:

  • Column: A column specifically designed for sulfur compound analysis, such as a DB-Sulfur SCD column (e.g., 60 m × 0.32 mm id, 4.2 µm film).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2.8 mL/min).

  • Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a ramp to a final temperature (e.g., 250°C) at a rate of 10°C/min.

  • Injector Temperature: 275°C.

  • Detector Temperature: 850°C (furnace).

d. Data Analysis: Quantification is typically performed using an external standard calibration curve. The equimolar response of the SCD to sulfur compounds simplifies quantification, as a single sulfur compound can be used for calibration.[4][1]

GC_SCD_Workflow cluster_sample Sample Preparation cluster_gc GC-SCD Analysis cluster_data Data Analysis Sample Gaseous or Liquid Sample Prepared_Sample Prepared Sample for Injection Sample->Prepared_Sample Collection/Dilution Injector Injector Prepared_Sample->Injector Column GC Column Injector->Column Separation SCD SCD Detector Column->SCD Detection Chromatogram Chromatogram SCD->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration & Calibration

GC-SCD Experimental Workflow
HPLC with Fluorescence Detection (Post-column Derivatization)

This method provides high sensitivity for thiols after derivatization with a fluorescent reagent.

a. Sample Preparation and Derivatization:

  • Prepare thiol stock solutions (e.g., 10 mM) in a deoxygenated buffer and store at low temperatures.

  • Reduce any oxidized thiols using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Derivatize the thiol with a fluorescent reagent such as SBD-F. This is typically done by incubating the sample with the reagent in a suitable buffer.[8]

b. Instrumentation: An HPLC system equipped with a fluorescence detector.

c. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Fluorescence Detector: Excitation and emission wavelengths are set based on the fluorescent derivative (e.g., for SBD-F derivatives, Ex: ~385 nm, Em: ~515 nm).

d. Data Analysis: Quantification is achieved by comparing the peak area of the derivatized this compound to a calibration curve prepared from standards that have undergone the same derivatization procedure.

HPLC_Fluorescence_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Containing this compound Reduced_Sample Reduction with TCEP Sample->Reduced_Sample Derivatized_Sample Derivatization with SBD-F Reduced_Sample->Derivatized_Sample Injector Injector Derivatized_Sample->Injector Column C18 Column Injector->Column Separation Detector Fluorescence Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Area vs. Calibration Curve

HPLC-Fluorescence Workflow
Spectrophotometric Determination (Ellman's Assay)

A simple and rapid method for the quantification of total thiols.

a. Reagent Preparation:

  • Reaction Buffer: 0.1M sodium phosphate, pH 8.0, containing 1mM EDTA.

  • Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[20]

b. Assay Procedure:

  • To a cuvette, add the reaction buffer and the sample containing this compound.

  • Add the Ellman's Reagent solution to the cuvette.

  • Mix and incubate at room temperature for 15 minutes.[21]

  • Measure the absorbance at 412 nm using a spectrophotometer. A blank containing all components except the thiol sample should be used to zero the instrument.

c. Data Analysis: The concentration of thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette, and c is the molar concentration of the thiol.[7][21]

Ellmans_Assay_Workflow A Prepare Reaction Buffer and DTNB Solution B Mix Sample, Buffer, and DTNB Solution A->B C Incubate at Room Temperature for 15 min B->C D Measure Absorbance at 412 nm C->D E Calculate Thiol Concentration D->E

Ellman's Assay Workflow
Electrochemical Detection

Electrochemical sensors offer a portable and rapid means for this compound detection.

a. Sensor Preparation: The working electrode (e.g., glassy carbon, gold) may be modified with a specific material (e.g., nanoparticles, polymers) to enhance sensitivity and selectivity towards thiols.

b. Measurement:

  • The sensor is immersed in an electrolyte solution.

  • The sample containing this compound is introduced.

  • A potential is applied to the working electrode, and the resulting current from the electrochemical reaction of this compound is measured. Techniques like cyclic voltammetry, differential pulse voltammetry, or amperometry can be used.

c. Data Analysis: The measured current is proportional to the concentration of this compound. Quantification is performed using a calibration curve generated from standards.

Electrochemical_Sensor_Workflow cluster_setup Sensor Setup cluster_measurement Measurement cluster_analysis Data Analysis Electrode Modified Working Electrode Setup Electrochemical Cell Assembly Electrode->Setup Electrolyte Electrolyte Solution Electrolyte->Setup Sample_Intro Introduce Sample Setup->Sample_Intro Potential_App Apply Potential Sample_Intro->Potential_App Current_Measure Measure Current Potential_App->Current_Measure Signal Current Signal Current_Measure->Signal Quantification Quantification Signal->Quantification Calibration Curve

Electrochemical Sensor Workflow

References

A Comparative Analysis of 1-Butanethiol and Ethanethiol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, applications, and toxicological profiles of 1-Butanethiol and Ethanethiol (B150549), presenting key data to inform their use in research and development.

Introduction

This compound and ethanethiol are two low-molecular-weight alkanethiols that, despite their structural similarities, exhibit distinct properties influencing their applications and safety considerations. Both are characterized by a potent, unpleasant odor, a feature that has led to their widespread use as odorants in natural gas. However, their utility extends into various realms of chemical synthesis, including the development of pharmaceuticals. This guide provides a comprehensive comparison of these two thiols, supported by quantitative data and experimental insights, to assist researchers, scientists, and drug development professionals in making informed decisions regarding their selection and handling.

Physicochemical Properties

The addition of two carbon atoms in the alkyl chain of this compound compared to ethanethiol results in predictable differences in their physical properties. Notably, this compound has a higher boiling point, melting point, and density. While both are flammable, their flash points also differ, a critical consideration for laboratory and industrial safety.

PropertyThis compoundEthanethiolReferences
Molecular Formula C4H10SC2H6S[1][2]
Molecular Weight 90.19 g/mol 62.13 g/mol [1][2]
Boiling Point 98.2 °C35 °C[1][2]
Melting Point -115.8 °C-148 °C[1][2]
Density 0.83679 g/mL0.8617 g/cm³[1][2]
Flash Point 2 °C< 0 °C[1][2]
Water Solubility Slightly soluble (0.06% at 20°C)Moderately soluble (~0.7 g/100 mL)[1][2]
Odor Threshold 1.4 ppb0.36 ppb[1][2]

Applications in Research and Industry

Both this compound and ethanethiol serve as valuable intermediates in organic synthesis and are widely used as odorants for liquefied petroleum gas (LPG) and natural gas.[3][4] Their distinct reactivity and physical properties, however, can make one more suitable than the other for specific applications.

Common Applications:

  • Gas Odorants: The primary use for both thiols is as a stenching agent for otherwise odorless and combustible gases, enabling the detection of leaks at concentrations far below the lower explosive limit.[3][4]

  • Chemical Synthesis: They are utilized as precursors in the synthesis of a variety of organic compounds, including pesticides, pharmaceuticals, and dyes.[5][6] The thiol group provides a reactive site for nucleophilic substitution and addition reactions.

  • Industrial Solvents: this compound also finds use as an industrial solvent.[1]

While both are effective nucleophiles, the steric hindrance of the butyl group in this compound can influence reaction rates compared to the smaller ethyl group in ethanethiol. The choice between the two in a synthetic pathway would depend on the desired reaction kinetics and the specific steric requirements of the target molecule.

Comparative Toxicity and Biological Effects

Both this compound and ethanethiol are toxic at high concentrations, and their handling requires appropriate safety precautions. Inhalation is a primary route of exposure, with symptoms ranging from headaches and nausea to more severe effects on the central nervous system at higher concentrations.[4][7]

A key mechanism of toxicity for both compounds involves the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain responsible for cellular respiration.[7][8] This inhibition disrupts cellular energy production, leading to cytotoxic effects.

Toxicity ParameterThis compoundEthanethiolReferences
Primary Mechanism Inhibition of Cytochrome c OxidaseInhibition of Cytochrome c Oxidase[7][8]
Ki for Cytochrome c Oxidase Inhibition 330 µM91 µM[7]
Symptoms of Acute Exposure Weakness, sweating, headache, vomiting, potential loss of consciousnessMucous membrane irritation, fatigue, muscular weakness, convulsions, central nervous system depression[4][7]
OSHA Permissible Exposure Limit (PEL) 10 ppm (ceiling)10 ppm (ceiling)[4][7]
NIOSH Recommended Exposure Limit (REL) 0.5 ppm (15-minute ceiling)0.5 ppm (15-minute short-term)[4][7]
IDLH (Immediately Dangerous to Life or Health) 500 ppm500 ppm[4][7]

The lower Ki value for ethanethiol indicates that it is a more potent inhibitor of cytochrome c oxidase than this compound.[7] This suggests that at a molecular level, ethanethiol may exert its toxic effects more readily.

Toxicity Pathway: Inhibition of Cellular Respiration

The following diagram illustrates the mechanism by which both this compound and ethanethiol are believed to exert their primary toxic effects through the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.

Toxicity_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain C1 Complex I Q Coenzyme Q C1->Q C2 Complex II C2->Q C3 Complex III Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV (Cytochrome c Oxidase) CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Thiol This compound or Ethanethiol Thiol->Inhibition Inhibition->C4 Inhibition

Inhibition of Cytochrome c Oxidase by Thiols

Experimental Protocols

While a direct, side-by-side comparative study with detailed experimental protocols for a specific application was not found in the public domain, a general methodology for evaluating the performance of thiols as gas odorants can be outlined.

Experimental Protocol: Evaluation of Thiol Odorants

Objective: To determine and compare the odor detection thresholds of this compound and ethanethiol.

Materials:

  • This compound (high purity)

  • Ethanethiol (high purity)

  • Odor-free air or nitrogen as a carrier gas

  • Gas mixing apparatus (e.g., dynamic olfactometer)

  • A panel of trained human assessors

Methodology:

  • Preparation of Gas Standards: A series of precise dilutions of each thiol in the carrier gas are prepared using the gas mixing apparatus. Concentrations should span a wide range, from below the expected detection threshold to clearly perceptible levels.

  • Odor Threshold Determination:

    • The diluted gas samples are presented to the panel of assessors in a controlled environment.

    • A forced-choice method, such as the triangular forced-choice method, is employed where assessors are presented with three samples, one containing the odorant and two blanks (carrier gas only), and are asked to identify the odorous sample.

    • The concentration at which an assessor can reliably detect the odorant (typically 50% detection probability above chance) is determined as their individual threshold.

  • Data Analysis: The geometric mean of the individual thresholds is calculated to determine the odor detection threshold for each compound.

This protocol provides a standardized method for quantifying and comparing the odor potency of different compounds, which is crucial for their evaluation as effective gas odorants.

Conclusion

This compound and ethanethiol are important industrial chemicals with both shared and distinct characteristics. While both are effective gas odorants and versatile synthetic intermediates, their differing physicochemical properties, such as boiling point and water solubility, may favor one over the other in specific applications. From a toxicological perspective, both compounds pose similar hazards and target the same mitochondrial enzyme, with evidence suggesting that ethanethiol is a more potent inhibitor of cytochrome c oxidase. The selection of either thiol for a particular research or industrial application should be guided by a thorough consideration of these comparative data and the implementation of appropriate safety protocols. Further research providing direct comparative performance data in specific applications would be beneficial for a more nuanced understanding of their relative advantages.

References

Comparative Purity Analysis of 1-Butanethiol from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and validity of experimental results. 1-Butanethiol (also known as n-butyl mercaptan) is a versatile reagent used in various applications, from organic synthesis to the preparation of self-assembled monolayers. This guide provides a comparative overview of the stated purity of this compound from several prominent chemical suppliers and details the experimental protocols for its purity analysis.

Supplier Purity Specifications

The following table summarizes the publicly available purity specifications for this compound from different suppliers. It is important to note that this data is based on the information provided by the suppliers on their respective websites and in their documentation. A direct, independent comparative study with experimental data was not found in the public domain. Researchers are encouraged to perform their own analysis for critical applications.

SupplierProduct Number(s)Stated PurityAnalysis Method
Sigma-Aldrich 112925, 441389≥99%Not specified
112925≥98%Not specified
TCI America B0685>97.0%Gas Chromatography (GC)
Thermo Scientific Chemicals (formerly Alfa Aesar) 3069198%Not specified
Ottokemi B 367899%Not specified

Experimental Protocols for Purity Determination

To independently verify the purity of this compound, several analytical methods can be employed. The most common and effective techniques include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile compounds, making it ideal for assessing the purity of this compound.

Objective: To separate and quantify this compound and any volatile impurities.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-1, DB-5, or a specialized sulfur-selective column).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol, hexane). A typical concentration is 1000 µg/mL.[1]

  • Instrument Setup:

    • Set the injector temperature (e.g., 250°C).

    • Set the detector temperature (e.g., 280°C for FID).

    • Program the oven temperature. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 200°C at a rate of 10°C/minute.

    • Use a suitable carrier gas (e.g., helium, nitrogen) at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

    • For more accurate quantification, a calibration curve can be generated using a certified reference standard of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent method for determining the purity of a compound by identifying and quantifying the signals of the target molecule and any impurities containing protons.

Objective: To identify and quantify this compound and any proton-containing impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher).

  • NMR tubes.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., dimethyl sulfone).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate the characteristic signals of this compound (e.g., the triplet of the -SH proton, the quartet of the -CH₂- adjacent to the sulfur, and the other methylene (B1212753) and methyl protons).[2][3]

    • Integrate the signal of the internal standard.

    • The purity can be calculated by comparing the integral of the this compound signals to the integral of the internal standard, taking into account the number of protons giving rise to each signal and the masses of the sample and standard.[4]

Titration for Thiol Quantification

Titration is a classic chemical method to determine the concentration of a specific functional group, in this case, the thiol group (-SH) of this compound. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is commonly used for this purpose.[5][6]

Objective: To quantify the amount of thiol groups present in the this compound sample.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Cuvettes.

  • Pipettes.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

    • Prepare a solution of the this compound sample in the same buffer.

  • Reaction:

    • In a cuvette, mix the DTNB solution with the this compound solution.

    • The thiol group will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a distinct yellow color.

  • Measurement:

    • Measure the absorbance of the resulting solution at 412 nm using the UV-Vis spectrophotometer.

    • A blank containing the buffer and DTNB should be used to zero the instrument.

  • Calculation:

    • The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette, and c is the molar concentration of the thiol.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a this compound sample.

Purity_Analysis_Workflow cluster_sample Sample Acquisition cluster_analysis Purity Analysis cluster_results Data Evaluation Sample_A Supplier A This compound GC_Analysis Gas Chromatography (GC) Sample_A->GC_Analysis NMR_Analysis NMR Spectroscopy Sample_A->NMR_Analysis Titration Thiol Titration Sample_A->Titration Sample_B Supplier B This compound Sample_B->GC_Analysis Sample_B->NMR_Analysis Sample_B->Titration Sample_C Supplier C This compound Sample_C->GC_Analysis Sample_C->NMR_Analysis Sample_C->Titration Purity_Comparison Purity Comparison Table GC_Analysis->Purity_Comparison Impurity_Profile Impurity Profiling GC_Analysis->Impurity_Profile NMR_Analysis->Purity_Comparison NMR_Analysis->Impurity_Profile Titration->Purity_Comparison Final_Report Final Report Purity_Comparison->Final_Report Impurity_Profile->Final_Report

References

Spectroscopic Duel: A Comparative Analysis of Primary and Tertiary Butanethiols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of 1-butanethiol and 2-methyl-2-propanethiol (tert-butanethiol), this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The distinct structural differences between the linear primary thiol and the branched tertiary thiol give rise to unique spectral characteristics, which are crucial for their identification and differentiation in complex chemical environments. This guide presents key experimental data in a clear, tabular format, outlines the methodologies for data acquisition, and provides a visual representation of the comparative workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and tert-butanethiol, offering a direct comparison of their characteristic signals.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm.

Compound-SH-CH--CH₂--CH₃Solvent
This compound ~1.32 (t)-~2.52 (q), ~1.59 (sext), ~1.43 (sext)~0.92 (t)CDCl₃[1]
tert-Butanethiol ~1.35 (s)--~1.30 (s)CDCl₃[2]
¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm.

CompoundC-S-CH₂--CH₃Solvent
This compound ~24.5~36.1, ~21.9~13.5CDCl₃[3][4]
tert-Butanethiol ~44.9-~31.2CDCl₃[5][6]
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹).

Compoundν(S-H)ν(C-H)ν(C-S)
This compound ~2570~2870-2960~600-800
tert-Butanethiol ~2570~2860-2960~600-800
Mass Spectrometry Data

Table 4: Major Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectrometry.

CompoundMolecular Ion [M]⁺Key Fragments
This compound 90[7][8]56, 47, 41, 35, 29, 27[1][8]
tert-Butanethiol 9075, 57, 41, 39, 29, 27

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols are based on standard laboratory practices and the information available from the referenced data sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the thiol sample (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 90 MHz or higher.[1] A sufficient number of scans are signal-averaged to obtain a good signal-to-noise ratio. Key acquisition parameters include a spectral width covering the expected chemical shift range (typically 0-12 ppm), a pulse width of approximately 90 degrees, and a relaxation delay of 1-5 seconds between pulses.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required.[9] Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal via the Nuclear Overhauser Effect (NOE).[9]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid): For liquid samples like butanethiols, the simplest method is to place a single drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the infrared spectrum is acquired over a typical range of 4000-400 cm⁻¹.[10] Multiple scans are averaged to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: For volatile liquids like butanethiols, the sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, the sample is first vaporized and separated from the solvent and any impurities on a GC column before entering the ion source.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11] This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of primary and tertiary butanethiols.

Spectroscopic_Comparison cluster_compounds Compounds cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Comparison cluster_conclusion Conclusion p_butanol This compound (Primary) NMR NMR Spectroscopy (¹H and ¹³C) p_butanol->NMR IR IR Spectroscopy p_butanol->IR MS Mass Spectrometry p_butanol->MS t_butanol tert-Butanethiol (Tertiary) t_butanol->NMR t_butanol->IR t_butanol->MS NMR_data Chemical Shifts & Coupling Patterns NMR->NMR_data IR_data Functional Group Vibrations IR->IR_data MS_data Molecular Ion & Fragmentation Patterns MS->MS_data conclusion Structural Differentiation and Characteristic Signatures NMR_data->conclusion IR_data->conclusion MS_data->conclusion

Caption: Workflow for the comparative spectroscopic analysis of butanethiol isomers.

References

A Comparative Performance Analysis of 1-Butanethiol in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Reactions and Formulations

In the landscape of chemical synthesis and drug development, the choice of solvent is paramount, profoundly influencing reaction kinetics, solubility, and the stability of reagents. This guide provides a comprehensive comparison of the performance of 1-butanethiol, a versatile organosulfur compound, across a range of common solvent systems. By presenting available experimental data and outlining detailed methodologies, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.

Executive Summary

This compound, also known as n-butyl mercaptan, is a thiol widely utilized as a building block in organic synthesis, a potent nucleophile, and a chain transfer agent in polymerization. Its efficacy, however, is intrinsically linked to the solvent environment. This guide explores the solubility, reactivity, and stability of this compound in various solvents, offering a comparative perspective against alternative thiols.

Data Presentation: Performance Metrics of this compound

The following tables summarize the known quantitative and qualitative performance indicators of this compound in different solvent systems. It is important to note that comprehensive, directly comparable quantitative data across a wide range of solvents is limited in publicly available literature. The presented data is a consolidation of available information and established chemical principles.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemSolvent TypeSolubilityObservations & Citations
WaterPolar ProticSlightly Soluble (0.6 g/100 mL at 20°C)[1][2][3]The hydrophobic butyl chain limits solubility in water.
Alcohols (e.g., Ethanol, Methanol)Polar ProticVery Soluble[1][3]"Like dissolves like" principle applies; the hydroxyl group of alcohols can interact with the thiol group.
Ethers (e.g., Diethyl Ether)Polar AproticVery Soluble[1][3]Good solubility due to the non-polar character of the ether and the ability to engage in dipole-dipole interactions.
Hydrocarbons (e.g., n-Hexane)NonpolarSoluble[3]The nonpolar butyl chain of this compound interacts favorably with nonpolar hydrocarbon solvents.
Chlorinated Solvents (e.g., Chloroform)NonpolarSlightly Soluble[3]
OilsNonpolarSlightly Soluble[4]

Table 2: Reactivity Profile of this compound in Different Solvent Environments

Solvent TypeReaction TypeRelative ReactivityMechanistic Considerations & Citations
Polar Protic (e.g., Methanol/Water)Nucleophilic Substitution (SN2)ModerateSolvation of the thiolate anion by protic solvents can reduce its nucleophilicity. Rate constants for the reaction of n-butanethiol with conjugated heteroenoid compounds have been determined in 20% ethanol/80% aqueous buffer[5].
Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Nucleophilic Substitution (SN2)HighLack of hydrogen bonding from the solvent leads to a "naked," more reactive thiolate anion, generally accelerating SN2 reactions.
Nonpolar (e.g., Toluene)Radical Reactions (e.g., Chain Transfer)VariableSolvent can influence radical stability and chain transfer efficiency. This compound is a known chain transfer agent in styrene (B11656) polymerization[6].

Table 3: Stability of Alkanethiols in Different Conditions

ConditionStability ConcernObservations & Citations
Air ExposureOxidation to Disulfides and SulfonatesShorter-chain alkanethiols can oxidize more rapidly than longer-chain ones, especially when exposed to UV light[7].
Elevated TemperatureDecompositionSelf-assembled monolayers of short-chain thiols can exhibit substantial thermal stability[8].
Presence of Oxidizing AgentsOxidationThis compound is incompatible with strong oxidizing agents[1].
Presence of BasesDeprotonation to ThiolateStable under basic conditions, forming the more reactive thiolate.

Comparative Analysis with Alternatives

The choice of a thiol in a given application often involves a trade-off between reactivity, stability, and physical properties such as odor.

1-Dodecanethiol (B93513): The Odorless Alternative

For applications where the potent, unpleasant odor of this compound is a significant drawback, 1-dodecanethiol presents a viable alternative.

Table 4: Comparison of this compound and 1-Dodecanethiol

PropertyThis compound1-DodecanethiolKey Differences & Implications
Odor Strong, skunk-likeOdorless[9][10]1-Dodecanethiol significantly improves the working environment.
Chain Length C4C12The longer alkyl chain in 1-dodecanethiol increases its hydrophobicity and van der Waals interactions.
Reactivity Generally higher nucleophilicity in some contextsMay have slightly lower reactivity due to steric hindrance from the longer chain.The choice may depend on the required reaction kinetics.
Applications Broad use in synthesis, odorants.Used as an odorless substitute in dealkylation reactions and nanoparticle stabilization[9][10][11][12][13][].1-Dodecanethiol is a preferred chain transfer agent in some polymerizations.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Protocol 1: Determination of the Solubility of this compound in an Organic Solvent

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (≥99% purity)

  • Selected organic solvent (e.g., THF, DMF, Acetonitrile), analytical grade

  • Saturated solution of a non-volatile salt (e.g., NaCl) for salting out (optional)

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatically controlled shaker bath

Procedure:

  • Preparation of Saturated Solution: In a sealed vial, add an excess of this compound to a known volume of the chosen organic solvent.

  • Equilibration: Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature until two distinct phases are observed (undissolved this compound and the saturated solvent phase).

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a syringe.

  • Sample Preparation for GC Analysis: Dilute the collected sample with a known volume of the pure solvent to bring the concentration of this compound within the linear range of the GC-FID.

  • GC Analysis: Inject the diluted sample into the GC-FID. The concentration of this compound is determined by comparing the peak area to a pre-established calibration curve.

  • Calculation: Calculate the solubility in g/100 mL using the measured concentration and the dilution factor.

Diagram:

G cluster_prep Preparation cluster_analysis Analysis A Mix excess this compound and Solvent B Equilibrate in shaker bath (24h, constant T) A->B C Sample supernatant B->C D Dilute sample C->D E Inject into GC-FID D->E F Determine concentration from calibration curve E->F G G F->G Calculate Solubility (g/100 mL)

Fig. 1: Experimental workflow for determining the solubility of this compound.
Protocol 2: Comparative Kinetic Analysis of the Reaction of this compound with an Electrophile via UV-Vis Spectroscopy

Objective: To compare the reaction rates of this compound with a suitable electrophile in different solvent systems.

Materials:

  • This compound

  • A chromophoric electrophile (e.g., N-ethylmaleimide, NEM)

  • A series of organic solvents (e.g., Acetonitrile, THF, Ethanol)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the electrophile in each of the chosen solvents.

  • Reaction Initiation: In a quartz cuvette, rapidly mix known concentrations of the this compound and electrophile solutions. The concentration of the thiol should be in excess to ensure pseudo-first-order kinetics with respect to the electrophile.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at the wavelength corresponding to the consumption of the electrophile or the formation of the product over time.

  • Data Acquisition: Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis: Plot the natural logarithm of the absorbance of the electrophile versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

  • Calculation of Second-Order Rate Constant: The second-order rate constant (k) can be calculated by dividing k' by the concentration of this compound.

  • Comparison: Compare the calculated second-order rate constants across the different solvent systems.

Diagram:

G cluster_solvents Repeat for each solvent A Prepare stock solutions (Thiol & Electrophile) B Mix reactants in cuvette A->B C Monitor absorbance change over time (UV-Vis) B->C D Plot ln(Abs) vs. time C->D E Determine pseudo-first-order rate constant (k') D->E F Calculate second-order rate constant (k) E->F G Comparative Reactivity F->G Compare k values

Fig. 2: Workflow for comparative kinetic analysis using UV-Vis spectroscopy.

Signaling Pathways and Logical Relationships

The reactivity of this compound as a nucleophile is central to its utility. The following diagram illustrates the logical relationship between solvent properties and the nucleophilicity of the thiolate anion, which is the reactive species in many reactions.

G cluster_solvent Solvent Environment cluster_thiolate Thiolate Anion (RS⁻) cluster_reactivity Nucleophilic Reactivity Protic Polar Protic (e.g., Water, Alcohols) Solvated Solvated ('Caged') Thiolate Protic->Solvated H-bonding Aprotic Polar Aprotic (e.g., DMF, DMSO) Naked 'Naked' Thiolate Aprotic->Naked No H-bonding Decreased Decreased Solvated->Decreased Increased Increased Naked->Increased

Fig. 3: Influence of solvent type on thiolate nucleophilicity.

Conclusion

The performance of this compound is highly dependent on the solvent system in which it is employed. Polar aprotic solvents generally enhance its nucleophilic reactivity, while its solubility is greatest in alcohols, ethers, and nonpolar organic solvents. While a malodorous compound, its reactivity profile makes it a valuable reagent in many synthetic pathways. For applications where odor is a primary concern, longer-chain thiols like 1-dodecanethiol offer an effective, albeit potentially less reactive, alternative. The provided experimental protocols offer a framework for researchers to generate specific, comparative data tailored to their own systems, enabling the rational selection of solvents to optimize reaction outcomes.

References

Navigating the Thiol Maze: A Guide to 1-Butanethiol Cross-reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and mitigating off-target effects in biological assays is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of 1-butanethiol, a common laboratory thiol, with other reducing agents, highlighting its potential for cross-reactivity in various biological assays. By presenting supporting experimental principles and detailed protocols, this document aims to equip researchers with the knowledge to anticipate and address potential interferences, ensuring the integrity of their experimental outcomes.

The Double-Edged Sword: Thiols in Biological Assays

Thiols are frequently incorporated into biological assays as reducing agents to maintain the integrity of proteins by preventing the oxidation of cysteine residues and preserving their native conformation. However, the very reactivity that makes them beneficial can also be a source of significant assay interference. This compound, a volatile and odorous small-molecule thiol, is often used in organic synthesis and can be present as a contaminant or used as a reducing agent. Its nucleophilic nature and ability to participate in redox reactions can lead to a variety of off-target effects, potentially generating false-positive or false-negative results.

This guide will explore the mechanisms of thiol-based assay interference, compare the properties of this compound with other common reducing agents, and provide experimental workflows to identify and mitigate such cross-reactivity.

Understanding the Mechanisms of Interference

The primary mechanism by which this compound and other thiols can interfere with biological assays is through their reactive sulfhydryl group (-SH). This group can act as a potent nucleophile and a reducing agent, leading to several types of assay artifacts:

  • Reaction with Electrophilic Assay Reagents: Many common assay probes and labels, such as maleimides and some fluorophores, are electrophilic and designed to react with specific functional groups on target molecules. Thiols can directly react with these reagents, leading to signal quenching or the generation of a false signal.

  • Reduction of Disulfide Bonds: Thiols can reduce disulfide bonds in proteins, including antibodies and enzymes, potentially altering their structure and function.[1] This can be particularly problematic in immunoassays where antibody integrity is crucial for antigen binding.[2]

  • Redox Cycling and Generation of Reactive Oxygen Species (ROS): Some thiol compounds can undergo redox cycling in the presence of oxygen and metal ions, leading to the production of hydrogen peroxide (H₂O₂) and other ROS.[3] These ROS can then non-specifically modify and inactivate assay components, such as enzymes.

  • Chelation of Metal Ions: The sulfhydryl group can chelate metal ions that may be essential cofactors for enzymes, leading to inhibition of their activity.

  • Pan-Assay Interference Compound (PAINS) Behavior: While not classically defined as a PAINS, the reactive nature of small thiols like this compound aligns with the characteristics of these promiscuous compounds that show activity in multiple assays through non-specific mechanisms.[4][5][6]

Comparative Analysis of this compound and Other Reducing Agents

To understand the potential for cross-reactivity, it is crucial to compare the properties of this compound with other commonly used reducing agents.

PropertyThis compoundDithiothreitol (DTT)tris(2-carboxyethyl)phosphine (TCEP)2-Mercaptoethanol (βME)
Structure CH₃(CH₂)₃SHC₄H₁₀O₂S₂C₉H₁₅O₆PC₂H₆OS
Molecular Weight 90.19 g/mol 154.25 g/mol 250.19 g/mol 78.13 g/mol
Form LiquidSolidSolidLiquid
Odor Strong, skunk-likeFaint, sulfurousOdorlessStrong, unpleasant
Volatility HighLowLowHigh
Mechanism MonothiolDithiolPhosphine-basedMonothiol
Optimal pH Basic7.0 - 9.01.5 - 8.57.0 - 9.0
Interference Potential High (volatile, reactive)High (can interfere with maleimides)Low (does not react with maleimides)High (volatile, reactive)

Illustrative Comparison of Assay Interference:

The following table presents hypothetical data to illustrate how the cross-reactivity of different reducing agents could be compared in a luciferase-based assay. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Reducing Agent (1 mM)Luciferase Activity (% of Control)Apparent Inhibition (%)
None (Control)1000
This compound 4555
Dithiothreitol (DTT)8515
TCEP982
2-Mercaptoethanol5545

Experimental Protocols for Assessing Thiol Interference

To empower researchers to identify and mitigate potential cross-reactivity from this compound and other thiols, this section provides detailed methodologies for key experiments.

Protocol 1: Assessing Interference in Enzyme-Based Assays (e.g., Luciferase Assay)

This protocol is designed to determine if a thiol compound directly inhibits the activity of a reporter enzyme.

Materials:

  • Purified recombinant enzyme (e.g., firefly luciferase)

  • Enzyme substrate (e.g., luciferin)

  • Assay buffer

  • This compound and other thiol/reducing agents (DTT, TCEP, βME)

  • 96-well microplate

  • Luminometer

Procedure:

  • Prepare a stock solution of the enzyme in the assay buffer.

  • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • In a 96-well plate, add a constant amount of the enzyme to each well.

  • Add the different concentrations of the test compounds to the wells. Include a control with only the assay buffer.

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately measure the luminescence using a luminometer.

  • Calculate the percentage of enzyme inhibition for each compound at each concentration relative to the control.

Protocol 2: Evaluating Interference with Thiol-Reactive Probes

This protocol helps determine if a thiol compound reacts with fluorescent probes commonly used in biological assays.

Materials:

  • Thiol-reactive fluorescent probe (e.g., a maleimide-conjugated dye)

  • Assay buffer (pH 7.0-7.5)

  • This compound and other thiol/reducing agents

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • In a 96-well black microplate, add a constant concentration of the fluorescent probe to each well.

  • Add the different concentrations of the test compounds to the wells. Include a control with only the assay buffer.

  • Incubate the plate for a specific time (e.g., 30 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

  • A decrease in fluorescence intensity in the presence of the thiol compound indicates a direct reaction and interference.

Visualizing Interference Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Thiol_Interference_Pathway cluster_Assay Biological Assay cluster_Interference Interference Mechanisms Enzyme Enzyme/Protein Product Signal (Light/Color) Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Thiol This compound Thiol->Enzyme Inhibition/Denaturation ReactiveProbe Reactive Probe Thiol->ReactiveProbe Quenching/False Signal Disulfide Disulfide Bonds Thiol->Disulfide Reduction ROS ROS Generation Thiol->ROS Redox Cycling ROS->Enzyme Oxidative Damage Experimental_Workflow start Hypothesis: Thiol Interference protocol1 Protocol 1: Enzyme Inhibition Assay start->protocol1 protocol2 Protocol 2: Probe Reactivity Assay start->protocol2 data_analysis Data Analysis: Calculate % Inhibition/ Fluorescence Change protocol1->data_analysis protocol2->data_analysis conclusion Conclusion: Assess Cross-Reactivity Potential data_analysis->conclusion mitigation Mitigation Strategies: - Use TCEP - Scavenging Agents - Assay Modification conclusion->mitigation

References

A Comparative Guide to the Synthesis of 1-Butanethiol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key reagents is paramount. 1-Butanethiol, a versatile organosulfur compound, serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of common laboratory-scale synthesis methods for this compound, complete with experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.

This compound (also known as n-butyl mercaptan) is a foul-smelling, volatile liquid with the chemical formula CH₃(CH₂)₃SH.[1] Its utility as a building block in organic synthesis is well-established.[2] This document outlines and compares three primary synthetic routes starting from commercially available precursors: 1-bromobutane (B133212), 1-butanol, and 1-butene.

Comparison of this compound Synthesis Methods

The selection of an appropriate synthetic method for this compound depends on factors such as desired scale, available starting materials, and tolerance for specific reaction conditions. The following table summarizes the key quantitative metrics for the methods detailed in this guide.

MethodStarting MaterialReagentsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Method 1 1-BromobutaneThiourea (B124793), NaOHHigh (Typical >80%)High (>98%)Reliable, high-yielding, avoids direct use of H₂STwo-step process
Method 2 1-BromobutaneSodium Hydrosulfide (NaSH)Moderate to HighGoodOne-step, directNaSH can be hygroscopic and requires careful handling
Method 3 1-ButanolHydrogen Sulfide (H₂S)High (up to 92% conversion)HighAtom economical, uses cheaper starting materialRequires handling of toxic H₂S gas and high temperatures
Method 4 1-ButeneHydrogen Sulfide (H₂S)VariableGoodDirect addition, high atom economyRequires handling of gaseous reactants and control of radical initiation for anti-Markovnikov selectivity

Experimental Protocols and Methodologies

The following sections provide detailed experimental procedures for the synthesis of this compound by the aforementioned methods.

Method 1: Synthesis from 1-Bromobutane via S-Alkylisothiouronium Salt

This is a classic and reliable two-step method for the synthesis of primary thiols. The first step involves the formation of an S-butylisothiouronium bromide salt from 1-bromobutane and thiourea. This salt is then hydrolyzed under basic conditions to yield this compound.

Step 1: Synthesis of S-butylisothiouronium bromide

1-Bromobutane 1-Bromobutane Reflux Reflux 1-Bromobutane->Reflux Thiourea Thiourea Thiourea->Reflux Ethanol (B145695) (solvent) Ethanol (solvent) Ethanol (solvent)->Reflux S-butylisothiouronium bromide S-butylisothiouronium bromide Reflux->S-butylisothiouronium bromide

Formation of the isothiouronium salt intermediate.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromobutane (e.g., 27.4 g, 0.2 mol) and thiourea (e.g., 15.2 g, 0.2 mol).

  • Add 50 mL of 95% ethanol as the solvent.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • After reflux, cool the reaction mixture in an ice bath to induce crystallization of the S-butylisothiouronium bromide salt.

  • Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude salt can be used directly in the next step without further purification.

Step 2: Hydrolysis to this compound

S-butylisothiouronium bromide S-butylisothiouronium bromide Heating Heating S-butylisothiouronium bromide->Heating Sodium Hydroxide Solution Sodium Hydroxide Solution Sodium Hydroxide Solution->Heating Distillation Distillation Heating->Distillation This compound This compound Distillation->this compound 1-Bromobutane 1-Bromobutane Reaction Reaction 1-Bromobutane->Reaction Sodium Hydrosulfide (NaSH) Sodium Hydrosulfide (NaSH) Sodium Hydrosulfide (NaSH)->Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification This compound This compound Workup & Purification->this compound cluster_0 Vaporizer 1-Butanol 1-Butanol Heated Catalyst Bed Heated Catalyst Bed 1-Butanol->Heated Catalyst Bed H2S Gas H2S Gas H2S Gas->Heated Catalyst Bed Condenser Condenser Heated Catalyst Bed->Condenser Collection Flask Collection Flask Condenser->Collection Flask 1-Butene 1-Butene Reaction Vessel Reaction Vessel 1-Butene->Reaction Vessel H2S Gas H2S Gas H2S Gas->Reaction Vessel UV Light / Initiator UV Light / Initiator UV Light / Initiator->Reaction Vessel Condensation & Collection Condensation & Collection Reaction Vessel->Condensation & Collection This compound This compound Condensation & Collection->this compound

References

1-Butanethiol: A Comparative Review of Its Industrial and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Butanethiol, also known as n-butyl mercaptan, is a versatile organosulfur compound with a wide range of applications stemming from its distinct chemical properties. Its potent, skunk-like odor, a result of the thiol (-SH) functional group, makes it a valuable gas odorant for safety purposes. Beyond this well-known use, this compound serves as a crucial intermediate in the synthesis of pesticides, a component in polymer production, an industrial solvent, an animal repellent, and even a trace flavoring agent in certain foods.

This guide provides a comparative analysis of this compound's performance against common alternatives in its primary applications, supported by available experimental data. Detailed experimental protocols for key evaluation methods are also provided to facilitate further research and development.

Gas Odorant

The primary and most critical application of this compound is as an odorant for otherwise odorless and combustible gases like natural gas and liquefied petroleum gas (LPG). Its extremely low odor threshold allows for the detection of gas leaks at concentrations well below the lower explosive limit, thus preventing accidents.[1][2][3][4][5][6]

Alternatives: Common alternatives for gas odorization include tert-Butyl mercaptan (TBM), Tetrahydrothiophene (THT), and Dimethyl sulfide (B99878) (DMS). These are often used in blends to achieve a more distinct and universally recognizable odor.[5][7][8]

Performance Comparison:

The effectiveness of a gas odorant is primarily determined by its odor threshold, the lowest concentration at which it can be detected by the human nose.

OdorantChemical FormulaOdor Threshold (ppm)Odor Character
This compound C4H10S0.0001 - 0.001[3][9][10]Strong, skunk-like, cabbage-like[11][12]
tert-Butyl mercaptan (TBM)C4H10S~0.0001 - 0.001Strong, gassy, unpleasant
Tetrahydrothiophene (THT)C4H8S~0.001 - 0.008Gassy, coal gas-like
Dimethyl sulfide (DMS)C2H6S~0.001 - 0.01Garlic-like, vegetable-like

Experimental Protocol: Determination of Odor Threshold

The odor threshold of gas odorants is determined using a standardized procedure, such as ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.[1][2][13][14][15]

experimental_workflow cluster_preparation Sample Preparation cluster_presentation Sensory Evaluation cluster_analysis Data Analysis A Prepare a series of ascending concentrations of the odorant in an odorless gas (e.g., nitrogen). C Present samples to a panel of trained sensory assessors in a controlled environment. A->C B Prepare blank samples of the odorless gas. B->C D Use a forced-choice method (e.g., triangular test) where assessors identify the odorized sample from a set. C->D E Record the concentration at which each panelist correctly identifies the odorant. D->E F Calculate the group threshold as the geometric mean of the individual thresholds. E->F

Figure 1: Workflow for determining the odor threshold of a gas odorant.

Intermediate in Pesticide Synthesis

This compound is a key building block in the synthesis of various pesticides, particularly organophosphorus insecticides and herbicides. The thiol group provides a reactive site for the introduction of sulfur into the final pesticide molecule.[16]

Alternatives: Other alkyl thiols, such as ethanethiol (B150549) and propanethiol, can also be used in the synthesis of certain pesticides. The choice of thiol can influence the reaction kinetics and the properties of the final product.

Performance Comparison:

The efficiency of this compound as a chemical intermediate is evaluated based on the reaction yield and purity of the final pesticide product. While specific comparative data is often proprietary, the principles of organic synthesis suggest that the reactivity of the thiol and potential side reactions are key factors.

ThiolTypical ReactionFactors Affecting Yield
This compound Nucleophilic substitutionPurity of reactants, reaction temperature, catalyst used
EthanethiolNucleophilic substitutionVolatility of the thiol, reaction conditions
PropanethiolNucleophilic substitutionSteric hindrance, reaction kinetics

Experimental Protocol: Synthesis of a Thiocarbamate Herbicide

A general procedure for the synthesis of a thiocarbamate herbicide using a thiol is outlined below.

experimental_workflow cluster_reaction Reaction cluster_workup Purification cluster_analysis Analysis A React an amine with phosgene (B1210022) to form a carbamoyl (B1232498) chloride. B React the carbamoyl chloride with the thiol (e.g., this compound) in the presence of a base. A->B C Neutralize the reaction mixture and extract the product with an organic solvent. B->C D Wash, dry, and concentrate the organic phase. C->D E Purify the crude product by distillation or chromatography. D->E F Characterize the final product and determine the yield and purity using techniques like GC-MS and NMR. E->F

Figure 2: General workflow for the synthesis of a thiocarbamate herbicide.

Polymer Production

This compound is utilized in the synthesis of sulfur-containing polymers, such as polythiourethanes, and in thiol-ene click chemistry reactions.[4][17][18][19][20][21][22][23][24][25][26] These materials often exhibit unique optical and mechanical properties.

Alternatives: A wide variety of thiols can be used in polymer synthesis, including dithiols and polythiols, which act as crosslinkers. The choice of thiol monomer significantly impacts the properties of the resulting polymer.

Performance Comparison:

The performance of this compound in polymer synthesis is evaluated by the properties of the resulting polymer, such as its refractive index, thermal stability, and mechanical strength.

Polymer SystemPropertyThis compound Based PolymerAlternative Thiol Based Polymer
PolythiourethaneRefractive IndexHighVaries with thiol structure
PolythiourethaneThermal StabilityModerateCan be higher or lower depending on the thiol
Thiol-ene PolymerReaction KineticsFastVaries with thiol and ene structure[25]

Experimental Protocol: Synthesis of a Polythiourethane

The synthesis of a polythiourethane typically involves the reaction of a diisocyanate with a dithiol.

experimental_workflow cluster_reaction Polymerization cluster_curing Curing cluster_characterization Characterization A Mix a diisocyanate and a dithiol (or a monofunctional thiol like this compound for chain termination) in a suitable solvent. B Add a catalyst (e.g., a tertiary amine) to initiate the polymerization. A->B C Heat the reaction mixture to promote polymer chain growth and crosslinking. B->C D Characterize the resulting polymer's properties, such as molecular weight (GPC), thermal properties (DSC, TGA), and mechanical properties (tensile testing). C->D

Figure 3: General workflow for the synthesis of a polythiourethane.

Other Applications

Industrial Solvent: this compound can be used as a solvent in certain industrial processes due to its ability to dissolve various organic compounds.[15][16][26][27] However, its strong odor and flammability limit its widespread use as a general-purpose solvent.

Animal Repellent: The potent odor of this compound makes it an effective repellent for animals such as deer and bears, protecting ornamental plants and crops.[3][28]

Cotton Defoliant: It is also used as an intermediate in the production of cotton defoliants, which aid in the harvesting process.[3][29][30][31][32]

Flavoring Agent: In extremely low and regulated concentrations, this compound is used as a flavoring agent in some food products to impart savory, sulfury notes.[3][33][34]

Due to the specialized and often proprietary nature of these applications, detailed comparative data with alternatives is limited in publicly available literature.

Conclusion

This compound is a chemical with a diverse range of applications, each leveraging its unique properties. While its role as a gas odorant is paramount for public safety, its utility as a chemical intermediate and in polymer science demonstrates its broader industrial importance. The selection of this compound over its alternatives depends on the specific requirements of the application, including desired performance characteristics, cost, and safety considerations. Further research into the quantitative performance of this compound in its various applications will continue to refine its use and potentially uncover new areas of utility.

References

A Comparative Guide to Isotopic Labeling Studies with 1-Butanethiol and its Alternatives for Investigating Protein S-Thiolation and Metabolic Fates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of isotopically labeled 1-butanethiol and its key biological alternatives, cysteine and glutathione (B108866), in metabolic tracing and the study of protein S-thiolation. While direct isotopic labeling studies on this compound are not extensively documented in publicly available research, this guide extrapolates from established principles of isotopic labeling and studies on analogous thiol-containing compounds to provide a robust comparative framework.

Introduction to Isotopic Labeling of Thiols

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to identify their interaction partners within a biological system.[1] By replacing one or more atoms in a molecule with their stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can track the labeled molecule through various biochemical pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] In the context of thiols, isotopic labeling is instrumental in understanding their roles in redox signaling, detoxification, and the post-translational modification of proteins through S-thiolation.

This compound, a volatile organosulfur compound, and the biologically ubiquitous thiols, L-cysteine and glutathione (GSH)[2], are key players in various physiological and pathological processes. Their thiol groups are susceptible to a range of modifications, including the formation of mixed disulfides with protein cysteine residues, a process known as S-thiolation.[3][4] This modification can alter protein function and is implicated in a variety of cellular responses.

Comparison of this compound, Cysteine, and Glutathione as Probes for S-Thiolation

The choice of an isotopically labeled thiol for studying protein S-thiolation depends on the specific research question. While this compound can serve as an exogenous probe, cysteine and glutathione represent endogenous modifiers.

FeatureThis compoundL-CysteineGlutathione (GSH)
Origin ExogenousEndogenous (semi-essential amino acid)Endogenous (tripeptide)
Biological Role Industrial solvent, odorantProtein synthesis, precursor to GSH and other metabolites[5]Major intracellular antioxidant, redox buffer[6]
Incorporation into Proteins Primarily through non-enzymatic S-thiolationIncorporation into polypeptide chains and S-thiolationPrimarily through S-glutathionylation
Metabolic Fate Primarily detoxification and excretionDiverse metabolic pathways[5]Redox cycling and conjugation reactions[6]
Isotopic Labeling Utility Tracing exposure and protein targets of a specific xenobioticProbing endogenous S-cysteinylation and metabolic flux[2]Investigating endogenous S-glutathionylation and redox homeostasis[7]

Experimental Protocols and Workflows

The following sections detail generalized experimental protocols for isotopic labeling studies with these thiols.

Protocol 1: Synthesis of Isotopically Labeled Thiols

The synthesis of isotopically labeled this compound, cysteine, and glutathione can be achieved through various chemical and biosynthetic methods.

  • Deuterium (B1214612) Labeling: Deuterated compounds can be synthesized using methods like catalytic H-D exchange reactions.[8] For instance, deuterium-labeled this compound could be prepared by treating a suitable precursor with a deuterium source.

  • ¹³C Labeling: Carbon-13 labeled compounds are often synthesized from ¹³C-labeled starting materials.[9] For example, [¹³C₄]-1-butanethiol could be synthesized from [¹³C₄]-n-bromobutane.[9] Biosynthetic approaches using ¹³C-labeled glucose or other precursors are commonly used for producing labeled amino acids like cysteine.[10]

Protocol 2: Isotopic Labeling of Cultured Cells for Proteomic Analysis

This protocol outlines a general procedure for labeling proteins in cultured cells to study S-thiolation.

  • Cell Culture: Grow cells to the desired confluency in appropriate culture media.

  • Labeling: Replace the standard medium with a medium containing the isotopically labeled thiol (e.g., [¹³C₄]-1-butanethiol, [U-¹³C]-L-cysteine, or [U-¹³C]-glutathione). The concentration and duration of labeling will need to be optimized for each specific thiol and cell line.

  • Cell Lysis: After labeling, wash the cells to remove excess unincorporated label and lyse the cells in a buffer containing an alkylating agent like N-ethylmaleimide (NEM) to block free thiol groups and prevent disulfide exchange.[11]

  • Protein Extraction and Digestion: Precipitate the proteins and digest them into peptides using an enzyme such as trypsin.

  • Enrichment of Modified Peptides (Optional): Affinity purification methods can be used to enrich for peptides containing the S-thiolation modification.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled peptides.[3][4]

Visualization of Experimental Workflow and Signaling

The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts.

Experimental_Workflow cluster_synthesis Isotope Labeling cluster_cell_culture Cellular Experiment cluster_analysis Analysis Labeled Precursor Labeled Precursor Synthesis Synthesis Labeled Precursor->Synthesis Labeled Thiol Labeled Thiol Synthesis->Labeled Thiol Cultured Cells Cultured Cells Labeled Thiol->Cultured Cells Incubation Cell Lysis Cell Lysis Cultured Cells->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: General workflow for an isotopic labeling study of protein S-thiolation.

S_Thiolation_Pathway Protein-SH Protein-SH Protein-S-S-Labeled_Thiol S-thiolated Protein Protein-SH->Protein-S-S-Labeled_Thiol Thiol-Disulfide Exchange Oxidative Stress Oxidative Stress Labeled_Thiol_S-S_Labeled_Thiol Labeled Thiol Disulfide Oxidative Stress->Labeled_Thiol_S-S_Labeled_Thiol Oxidation Labeled_Thiol_S-S_Labeled_Thiol->Protein-S-S-Labeled_Thiol Protein-S-S-Labeled_Thiol->Protein-SH Reduction Reductant Reductant Reductant->Protein-S-S-Labeled_Thiol

Caption: Simplified signaling pathway of protein S-thiolation and its reversal.

Quantitative Data Presentation

The quantitative data from isotopic labeling experiments are typically presented in tables that summarize the identified S-thiolated proteins and the extent of their modification.

Table 1: Hypothetical Quantitative Proteomics Data for S-Thiolation

Protein IDSite of ModificationFold Change (Labeled/Unlabeled)p-valueBiological Process
P12345Cys-553.20.001Glycolysis
Q67890Cys-1202.50.005Apoptosis
R54321Cys-215-1.80.01DNA Repair

This table represents a typical output from a quantitative proteomics experiment. The "Fold Change" indicates the relative increase or decrease in S-thiolation at a specific cysteine residue upon treatment with the labeled thiol.

Comparison of Alternatives

  • This compound as an Exogenous Probe: Isotopically labeled this compound would be an excellent tool for studying the specific effects of this xenobiotic on the proteome. It allows for the unambiguous identification of proteins that are directly modified by this compound, providing insights into its mechanisms of toxicity or biological activity. However, the physiological relevance of these modifications needs to be carefully considered, as they are induced by an external agent.

  • Cysteine and Glutathione as Endogenous Probes: Labeled cysteine and glutathione are invaluable for studying endogenous redox signaling pathways.[2][7] They allow researchers to investigate how physiological or pathological stimuli alter the natural landscape of protein S-thiolation. These studies provide a more direct understanding of the roles of S-cysteinylation and S-glutathionylation in cellular processes. The complexity of their metabolic networks, however, can make data interpretation more challenging compared to studies with a simple exogenous probe.[5]

Conclusion

Isotopic labeling studies are indispensable for elucidating the complex roles of thiols in biological systems. While this compound serves as a specific probe for xenobiotic-induced S-thiolation, L-cysteine and glutathione are the preferred tools for investigating endogenous redox regulation. The choice of the labeled thiol should be guided by the specific research question, with careful consideration of the biological context and the metabolic complexity of the chosen probe. The combination of isotopic labeling with advanced mass spectrometry techniques provides a powerful platform for discovering novel regulatory mechanisms and potential therapeutic targets.

References

The Influence of Molecular Structure on the Properties of 1-Butanethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relationship between a molecule's structure and its physicochemical properties is fundamental. This guide provides a detailed comparison of 1-butanethiol with its homologous counterparts, correlating its structure with key attributes such as boiling point, solubility, and odor. Experimental data is presented to support these correlations, along with methodologies for their determination.

This compound, an organosulfur compound, is a volatile, colorless liquid with a notoriously strong and unpleasant odor, often described as skunk-like.[1][2] Its utility extends to various industrial applications, including its use as a solvent and an intermediate in the synthesis of insecticides and herbicides.[2][3] The distinct properties of this compound are a direct consequence of its molecular structure, specifically the four-carbon chain and the terminal thiol (-SH) group.

Physicochemical Properties: A Homologous Comparison

To understand the structure-property relationship of this compound, it is instructive to compare it with its lower and higher molecular weight homologs: ethanethiol (B150549), 1-propanethiol, and 1-pentanethiol. As the length of the alkyl chain increases, a clear trend emerges in several key physical properties.

PropertyEthanethiol (C₂H₅SH)1-Propanethiol (C₃H₇SH)This compound (C₄H₉SH)1-Pentanethiol (C₅H₁₁SH)
Molar Mass ( g/mol ) 62.1376.1690.19104.21
Boiling Point (°C) 35[4][5]67-68[6][7]98.2[1]126-132[8][9]
Melting Point (°C) -148[5]-113[6][10]-115.8[1]-75.7[11]
Density (g/mL at 20°C) 0.839[4]~0.84[7]0.837[1]~0.846[8]
Solubility in water 0.7 g/100 mL (20°C)[4]Slightly soluble[6]0.06 g/100 mL (20°C)[1][2]Moderately soluble[8]
Odor Threshold (ppm) ~0.00035 - 0.00076[9][12]~0.0016[2]~0.0001 - 0.001[8][13]~0.0008[14]

The data clearly indicates that as the carbon chain length increases from ethanethiol to 1-pentanethiol, the boiling point steadily rises. This is a direct result of the increase in van der Waals forces. Longer alkyl chains provide a larger surface area for intermolecular interactions, requiring more energy to overcome these forces and transition into the gaseous phase.

The relationship between the molecular structure of these linear thiols and their boiling points can be visualized as follows:

G cluster_0 Molecular Structure and Boiling Point of Linear Thiols cluster_1 Trend Ethanethiol\n(C2H5SH)\n35°C Ethanethiol (C2H5SH) 35°C 1-Propanethiol\n(C3H7SH)\n67-68°C 1-Propanethiol (C3H7SH) 67-68°C Ethanethiol\n(C2H5SH)\n35°C->1-Propanethiol\n(C3H7SH)\n67-68°C +CH2 This compound\n(C4H9SH)\n98.2°C This compound (C4H9SH) 98.2°C 1-Propanethiol\n(C3H7SH)\n67-68°C->this compound\n(C4H9SH)\n98.2°C +CH2 1-Pentanethiol\n(C5H11SH)\n126-132°C 1-Pentanethiol (C5H11SH) 126-132°C This compound\n(C4H9SH)\n98.2°C->1-Pentanethiol\n(C5H11SH)\n126-132°C +CH2 Increasing Alkyl Chain Length Increasing Alkyl Chain Length Increased van der Waals Forces Increased van der Waals Forces Increasing Alkyl Chain Length->Increased van der Waals Forces Higher Boiling Point Higher Boiling Point Increased van der Waals Forces->Higher Boiling Point

Figure 1. Correlation of alkyl chain length with boiling point in linear thiols.

In contrast to the clear trend in boiling points, the melting points do not show a simple linear increase. This is because melting points are influenced not only by intermolecular forces but also by the efficiency of crystal lattice packing, which can be a more complex function of molecular shape.

Solubility in water tends to decrease as the hydrophobic alkyl chain becomes more dominant relative to the polar thiol group. While all are only slightly to moderately soluble, the general trend is a reduction in water solubility with increasing molecular weight.

The odor of these thiols is consistently described as strong and unpleasant. Their remarkably low odor thresholds, detectable in the parts-per-billion range, are a hallmark of this class of compounds. This high olfactory potency is attributed to the sulfur atom, which can interact strongly with olfactory receptors.

Isomeric Effects on Properties

The arrangement of atoms within a molecule, or its isomerism, also has a profound impact on its physical properties. Comparing this compound to its isomers, such as 2-butanethiol (B122982) and tert-butanethiol, reveals these structural influences.

PropertyThis compound2-Butanethioltert-Butanethiol
Boiling Point (°C) 98.284-8562-64
Melting Point (°C) -115.8-145-0.5

Increased branching in the carbon chain, as seen in 2-butanethiol and tert-butanethiol, leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals interactions, resulting in a lower boiling point compared to the linear isomer, this compound. The more significant drop in boiling point for the highly branched tert-butanethiol underscores this principle.

Experimental Methodologies

The data presented in this guide is derived from established experimental techniques. Below are detailed protocols for the determination of two key properties: boiling point and odor threshold.

Boiling Point Determination via Thiele Tube

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Materials:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount of the thiol sample (e.g., this compound) to the small test tube.

  • Place the capillary tube, open end down, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, with the thermometer bulb and sample positioned below the side arm.

  • Gently heat the side arm of the Thiele tube. The convection currents of the oil will ensure even heating.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Odor Threshold Determination by Dynamic Olfactometry

This method involves a trained panel of assessors and specialized equipment to determine the concentration at which a substance becomes detectable by the human sense of smell.

Materials:

  • Olfactometer (a device for diluting odorous gas with odorless air in precise ratios)

  • Source of the thiol vapor of a known concentration

  • Source of odorless, purified air

  • A panel of screened and trained human assessors

Procedure:

  • Panel Selection and Training: Assessors are screened for their ability to detect a standard odorant (e.g., n-butanol) and are trained to recognize and consistently respond to the target odorant (e.g., this compound).

  • Sample Preparation: A known concentration of the thiol vapor is prepared and introduced into the olfactometer.

  • Presentation of Stimuli: The olfactometer presents a series of diluted odor samples to the panelists, interspersed with blanks of odorless air. The presentation is typically done in an ascending concentration series.

  • Forced-Choice Method: Panelists are often presented with two or three ports, one of which contains the diluted odorant while the others contain odorless air. They are required to identify which port contains the odor.

  • Data Collection: The responses of each panelist at each concentration level are recorded.

  • Threshold Calculation: The individual odor threshold for each panelist is determined as the concentration at which they can reliably detect the odor above a certain statistical probability (often 50%). The group's odor threshold is then calculated as the geometric mean of the individual thresholds.

The workflow for determining the odor threshold can be summarized as follows:

G cluster_workflow Odor Threshold Determination Workflow cluster_inputs Inputs cluster_output Output Panelist Screening & Training Panelist Screening & Training Preparation of Thiol Vapor Standard Preparation of Thiol Vapor Standard Panelist Screening & Training->Preparation of Thiol Vapor Standard Serial Dilution in Olfactometer Serial Dilution in Olfactometer Preparation of Thiol Vapor Standard->Serial Dilution in Olfactometer Presentation to Panel (Forced-Choice) Presentation to Panel (Forced-Choice) Serial Dilution in Olfactometer->Presentation to Panel (Forced-Choice) Record Panelist Responses Record Panelist Responses Presentation to Panel (Forced-Choice)->Record Panelist Responses Calculate Individual Thresholds Calculate Individual Thresholds Record Panelist Responses->Calculate Individual Thresholds Determine Group Odor Threshold (Geometric Mean) Determine Group Odor Threshold (Geometric Mean) Calculate Individual Thresholds->Determine Group Odor Threshold (Geometric Mean) Odor Threshold Concentration Odor Threshold Concentration Determine Group Odor Threshold (Geometric Mean)->Odor Threshold Concentration Trained Assessors Trained Assessors Trained Assessors->Panelist Screening & Training Thiol Sample Thiol Sample Thiol Sample->Preparation of Thiol Vapor Standard Odorless Air Odorless Air Odorless Air->Serial Dilution in Olfactometer

References

Safety Operating Guide

Proper Disposal of 1-Butanethiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

1-Butanethiol, also known as n-butyl mercaptan, is a volatile, flammable liquid with a powerful and noxious odor.[1] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedural information for the safe disposal of this compound, adhering to best practices in laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[3] All sources of ignition, such as open flames and hot surfaces, must be eliminated from the vicinity due to the chemical's high flammability.[2][3][4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to prevent exposure. This includes:

  • Eye Protection: Chemical splash goggles are mandatory.[5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of inhaling vapors, a NIOSH/MSHA-approved respirator should be used.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValue
Chemical Formula C₄H₁₀S
Molecular Weight 90.19 g/mol
CAS Number 109-79-5
Boiling Point 98 °C (208 °F)
Flash Point 2 °C (35 °F)
OSHA PEL (TWA) 0.5 ppm (1.5 mg/m³)
NIOSH REL (Ceiling) 0.5 ppm (1.8 mg/m³)
Odor Threshold As low as 0.2 ppb
Aquatic Toxicity (LC50) Very toxic to aquatic life

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste. Under no circumstances should this chemical be poured down the drain or disposed of with general waste.[2][6]

For Large Quantities: For significant amounts of this compound waste, the recommended and often legally required method of disposal is through a licensed hazardous waste disposal company.[2][6] These companies are equipped to handle and transport hazardous materials safely and will typically incinerate the chemical at a high-temperature facility with appropriate environmental controls.[6]

For Small Spills and Glassware Decontamination: For minor spills or for decontaminating laboratory glassware, chemical neutralization is a viable option. This process should be carried out with caution in a chemical fume hood.

Experimental Protocol: Chemical Neutralization of this compound

This protocol details the neutralization of small quantities of this compound using a sodium hypochlorite (B82951) (bleach) solution. The reaction oxidizes the foul-smelling thiol to a less odorous disulfide and other oxidized sulfur compounds. The reaction between this compound and sodium hypochlorite proceeds in a 1:1 molar ratio.

Materials:

  • This compound waste

  • Standard household bleach (typically 5.25-8.25% sodium hypochlorite)

  • Water

  • A suitable container (e.g., a plastic bucket or a large beaker)

  • Stirring rod or magnetic stirrer

  • Sodium thiosulfate (B1220275) (for neutralization of excess bleach, if necessary)

  • pH paper

Procedure:

  • Preparation of the Neutralization Solution: In a chemical fume hood, prepare a 1:1 mixture of household bleach and water in a suitable container.[3] For example, to prepare 1 liter of solution, mix 500 mL of bleach with 500 mL of water.

  • Calculating the Required Amount of Bleach Solution:

    • Determine the molar amount of the this compound waste. The density of this compound is approximately 0.84 g/mL.

    • Example Calculation: For 10 mL of this compound waste:

      • Mass = 10 mL * 0.84 g/mL = 8.4 g

      • Moles = 8.4 g / 90.19 g/mol = 0.093 moles

    • Since the reaction is 1:1, you will need at least 0.093 moles of sodium hypochlorite (NaOCl).

    • Calculate the moles of NaOCl in your bleach solution. A 5.25% bleach solution contains approximately 0.74 M NaOCl.

    • Volume of bleach solution needed = 0.093 moles / 0.74 mol/L = 0.126 L or 126 mL. It is advisable to use a significant excess of the bleach solution to ensure complete oxidation.

  • Neutralization: Slowly and with stirring, add the this compound waste to the bleach solution. Be cautious as the reaction may be exothermic.

  • Reaction Time: Allow the mixture to react for at least one hour, stirring occasionally. For glassware decontamination, allow items to soak overnight (at least 14 hours).[3]

  • Verification of Neutralization: Carefully check for the absence of the characteristic thiol odor.

  • Neutralization of Excess Bleach (Optional but Recommended): Before final disposal, it is good practice to neutralize any remaining bleach. Slowly add a solution of sodium thiosulfate until the solution no longer tests positive for oxidizing agents (e.g., with potassium iodide-starch paper).

  • Final Disposal: Check the pH of the final solution and neutralize with a suitable acid or base to bring it within the acceptable range for your institution's wastewater disposal (typically between pH 6 and 9). The neutralized solution can then be flushed down the drain with copious amounts of water, in accordance with local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated decision_quantity Assess Quantity of Waste start->decision_quantity large_quantity Large Quantity (e.g., > 100 mL) decision_quantity->large_quantity > 100 mL small_quantity Small Quantity / Spill Residue (e.g., < 100 mL) decision_quantity->small_quantity < 100 mL licensed_disposal Arrange for Licensed Hazardous Waste Disposal large_quantity->licensed_disposal chemical_neutralization Perform Chemical Neutralization in a Fume Hood small_quantity->chemical_neutralization incineration High-Temperature Incineration licensed_disposal->incineration protocol Follow Neutralization Protocol (Sodium Hypochlorite) chemical_neutralization->protocol final_disposal Dispose of Neutralized Solution (pending pH check and local regulations) protocol->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can safely manage this compound waste, ensuring a secure laboratory environment and protecting the broader ecosystem.

References

Personal protective equipment for handling 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Butanethiol

This guide provides critical safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel.

Hazard Summary

This compound is a highly flammable liquid and vapor with a strong, unpleasant odor.[1] It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory system.[2] It may also cause an allergic skin reaction.[2]

Exposure Limits

Proper ventilation and engineering controls are crucial to stay below permissible exposure limits.

AgencyLimit
ACGIH0.5 ppm TWA
NIOSH500 ppm IDLH
OSHA10 ppm TWA; 35 mg/m3 TWA

Table 1: Occupational Exposure Limits for this compound.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

Protection TypeSpecification
Eye Protection Chemical splash goggles.[3]
Skin Protection Appropriate protective gloves and flame-retardant antistatic protective clothing to prevent skin exposure.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions is required when vapors or aerosols are generated.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical for safety. The following step-by-step plan outlines the procedures for preparation, handling, and disposal.

Preparation
  • Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks.[2][4] Use spark-proof tools and explosion-proof equipment.[2][3]

  • Grounding: Ground and bond all containers and equipment when transferring material to prevent static discharge.[2][3]

  • Spill Kit: Have a spill kit readily available containing inert absorbent materials like vermiculite, sand, or earth.[3]

Handling
  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above before handling the chemical.

  • Container Handling: Keep the container tightly closed when not in use.[3]

  • Avoiding Contact: Avoid contact with eyes, skin, and clothing.[3] Do not inhale the substance.

  • Hygiene: Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]

Storage
  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]

  • Conditions: Keep the container tightly closed in a flammables-area.[3] The storage temperature should be below 25°C (77°F).[5]

Accidental Release Measures
  • Evacuation: In case of a spill, evacuate unnecessary personnel from the area.[5]

  • Ventilation: Ventilate the area of the spill.[5]

  • Containment: Stop the leak if it can be done without risk. Dike the spill area to prevent further spread.[5]

  • Cleanup: Absorb the spill with an inert material and place it in a suitable, sealed container for disposal.[3][5]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

Disposal
  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[3]

  • Regulations: Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

  • Procedure: Dispose of the contents and container in an approved waste disposal plant. Do not mix with other waste.

Procedural Workflow and Emergency Response

The following diagram illustrates the logical flow for handling this compound and the immediate steps to take in an emergency.

Butanethiol_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response cluster_spill_response cluster_exposure_response prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 prep4 Assemble PPE prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Conduct Experiment in Fume Hood handle1->handle2 handle3 Keep Container Sealed handle2->handle3 disp1 Segregate Waste handle2->disp1 handle4 Doff & Clean PPE handle3->handle4 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 emergency Emergency Occurs (Spill, Exposure) spill Spill Response emergency->spill exposure Exposure Response emergency->exposure spill1 Evacuate Area spill2 Notify Supervisor spill1->spill2 spill3 Contain Spill with Absorbent spill2->spill3 spill4 Clean & Decontaminate spill3->spill4 exp1 Move to Fresh Air exp2 Flush Affected Area (Eyes/Skin) exp1->exp2 exp3 Seek Immediate Medical Attention exp2->exp3

Caption: Workflow for handling this compound and emergency procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.